6-Amino-1H-indole-4-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-1H-indole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-5-3-7(9(12)13)6-1-2-11-8(6)4-5/h1-4,11H,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTOTRDWHQRKJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619756 | |
| Record name | 6-Amino-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-34-3 | |
| Record name | 6-Amino-1H-indole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 6-Amino-1H-indole-4-carboxylic acid
This guide provides a comprehensive overview of the synthesis and characterization of 6-Amino-1H-indole-4-carboxylic acid, a key building block in medicinal chemistry. The content is structured to provide not only procedural details but also the underlying scientific rationale, ensuring a deep understanding for researchers, scientists, and professionals in drug development.
Introduction: The Significance of this compound
This compound is a structurally important indole derivative. The indole nucleus is a prevalent scaffold in numerous biologically active compounds and pharmaceuticals.[1][2] The presence of both an amino group and a carboxylic acid on the indole ring makes this molecule a versatile synthon for the creation of diverse chemical libraries. The specific substitution pattern of 6-amino and 4-carboxy groups offers unique opportunities for derivatization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[3][4] For instance, indole-2-carboxylic acid derivatives have been investigated as novel HIV-1 integrase strand transfer inhibitors.[5][6][7]
Strategic Synthesis of this compound
The synthesis of substituted indoles can be challenging, often requiring multi-step sequences and careful control of reaction conditions. A common and effective strategy for preparing this compound involves the construction of the indole ring from a suitably substituted benzene derivative. One such approach is a modification of the Leimgruber-Batcho indole synthesis.[8]
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound starts by disconnecting the indole ring to reveal a more accessible substituted nitrotoluene precursor. This precursor can be further simplified to commercially available starting materials.
Caption: Retrosynthetic analysis of this compound.
Step-by-Step Synthetic Protocol
This protocol outlines a reliable pathway to synthesize the target compound, emphasizing the rationale behind key steps.
Step 1: Esterification of 3-Methyl-4-nitrobenzoic acid
The initial step involves the protection of the carboxylic acid group as a methyl ester. This is crucial to prevent its interference in subsequent reactions.
-
Procedure:
-
Suspend 3-Methyl-4-nitrobenzoic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Methyl 3-methyl-4-nitrobenzoate.
-
-
Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Step 2: Leimgruber-Batcho Indole Synthesis
This powerful reaction sequence constructs the indole ring.
-
Procedure:
-
Dissolve Methyl 3-methyl-4-nitrobenzoate in a suitable solvent like DMF.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and heat the mixture. This forms an enamine intermediate.
-
The intermediate is then subjected to reductive cyclization. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
The reaction simultaneously reduces the nitro group and facilitates the cyclization to form the indole ring.
-
After filtration of the catalyst and removal of the solvent, Methyl 6-amino-1H-indole-4-carboxylate is obtained.
-
-
Trustworthiness: The progress of the enamine formation and the subsequent cyclization should be monitored by TLC to ensure complete conversion and to minimize side product formation.
Step 3: Saponification to the Final Product
The final step is the hydrolysis of the methyl ester to the carboxylic acid.
-
Procedure:
-
Dissolve the Methyl 6-amino-1H-indole-4-carboxylate in a mixture of methanol and water.
-
Add an excess of a base, such as sodium hydroxide or lithium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the ester is completely hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 4-5.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Authoritative Grounding: The choice of a mild base like lithium hydroxide can be advantageous in minimizing potential side reactions with the sensitive indole nucleus.
Comprehensive Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and environment of protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the amino group protons, the N-H proton of the indole, and the carboxylic acid proton. The coupling patterns of the aromatic protons are particularly useful for confirming the substitution pattern.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule. The carboxyl carbon will have a characteristic downfield chemical shift (typically 165-185 ppm).[9] The carbons of the indole ring will appear in the aromatic region.
Infrared (IR) Spectroscopy:
IR spectroscopy is invaluable for identifying the key functional groups present.
-
The O-H stretch of the carboxylic acid will appear as a very broad band in the range of 2500-3300 cm⁻¹.[9][10][11][12]
-
The C=O stretch of the carboxylic acid will be a strong, sharp absorption around 1690-1760 cm⁻¹.[9][10][11]
-
The N-H stretches of the primary amine will appear as two sharp peaks in the region of 3300-3500 cm⁻¹.
-
The N-H stretch of the indole ring will also be present in this region.
Mass Spectrometry (MS):
Mass spectrometry determines the molecular weight of the compound, providing strong evidence for its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
HPLC is the primary method for assessing the purity of the final compound.[13][14][15]
-
Method: A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[14]
-
Detection: UV detection is suitable as the indole ring is a strong chromophore.
-
Purity Assessment: The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. A purity of >95% is generally desired for compounds intended for biological screening.
Summary of Expected Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Signals for aromatic, amine, indole N-H, and carboxylic acid protons with characteristic chemical shifts and coupling constants. |
| ¹³C NMR | Resonances for all 9 carbon atoms, including a downfield signal for the carboxyl carbon. |
| IR (cm⁻¹) | Broad O-H (2500-3300), sharp C=O (1690-1760), two N-H (amine, 3300-3500), and indole N-H (~3400). |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C₉H₈N₂O₂ (176.17 g/mol ).[16] |
| HPLC | A single major peak indicating high purity (>95%). |
Purification and Isolation
The final product is typically purified by recrystallization or column chromatography.
-
Recrystallization: A suitable solvent system (e.g., ethanol/water or methanol/water) can be used to recrystallize the crude product. This is often effective for removing minor impurities.
-
Column Chromatography: If significant impurities are present, silica gel column chromatography may be necessary. A polar eluent system, such as a gradient of methanol in dichloromethane, is typically used.
Caption: Workflow for the purification and characterization of this compound.
Conclusion
The synthesis and characterization of this compound require a systematic and well-understood approach. The methods outlined in this guide provide a robust framework for obtaining this valuable building block in high purity. Careful execution of the synthetic steps and thorough analytical characterization are paramount to ensure the quality of the final compound for its intended applications in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. echemi.com [echemi.com]
- 13. mdpi.com [mdpi.com]
- 14. tdcommons.org [tdcommons.org]
- 15. agilent.com [agilent.com]
- 16. 4-amino-1H-indole-6-carboxylic acid | C9H8N2O2 | CID 40786918 - PubChem [pubchem.ncbi.nlm.nih.gov]
1H and 13C NMR spectral analysis of 6-Amino-1H-indole-4-carboxylic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Amino-1H-indole-4-carboxylic acid
Introduction: The Role of NMR in Characterizing Novel Indole Scaffolds
Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] this compound is a compelling example of this scaffold, featuring both an electron-donating group (the amino group at C6) and an electron-withdrawing group (the carboxylic acid at C4) on its benzenoid ring. This unique substitution pattern creates a distinct electronic environment that is crucial to understand for applications in drug discovery and development.[2][3]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous structural elucidation of such molecules.[4][5] It provides precise, atom-level information on the chemical structure, connectivity, and environment of nuclei within a molecule.[4] This guide offers a comprehensive walkthrough of the complete NMR analysis of this compound, from sample preparation to the detailed interpretation of its ¹H and ¹³C NMR spectra. It is designed for researchers and drug development professionals who require a deep and practical understanding of how to apply NMR for the structural verification of complex heterocyclic compounds.
Molecular Structure and Electronic Environment
To interpret the NMR spectra of this compound, one must first consider its structure and the electronic influence of its substituents. The amino group (-NH₂) at the C6 position is a strong electron-donating group (EDG) through resonance, increasing electron density at the ortho and para positions. Conversely, the carboxylic acid group (-COOH) at the C4 position is an electron-withdrawing group (EWG), decreasing electron density, primarily through an inductive effect. This push-pull electronic dynamic is key to predicting the chemical shifts of the aromatic protons and carbons.
Below is the annotated structure of this compound, with all unique protons and carbons labeled for reference in the subsequent spectral analysis.
Caption: Annotated structure of this compound.
Experimental Workflow: From Sample to Spectrum
A high-quality NMR spectrum is contingent upon meticulous sample preparation and correctly defined acquisition parameters.[6] The workflow diagram below outlines the critical stages of the process.
Caption: Standard workflow for NMR spectral analysis.
Protocol 1: NMR Sample Preparation
The polarity of the amino and carboxylic acid functional groups necessitates the use of a polar deuterated solvent. DMSO-d₆ is an ideal choice as it readily dissolves the compound and its residual proton signal (δ ≈ 2.50 ppm) can serve as a secondary reference. Furthermore, it allows for the observation of exchangeable protons (-NH, -OH, -NH₂).[7]
-
Weighing: Accurately weigh 5-10 mg of this compound and place it in a clean, dry vial.[8][9]
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.[10]
-
Mixing: Gently vortex or sonicate the vial until the sample is completely dissolved. A homogenous solution free of particulate matter is critical for high-resolution spectra.[10]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particles.[8]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
Protocol 2: Standard ¹H and ¹³C NMR Data Acquisition
These parameters are typical for a 400 MHz spectrometer and may be adjusted based on the specific instrument and sample concentration.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker systems).
-
Spectral Width (SW): ~16 ppm (centered around 6-8 ppm).
-
Acquisition Time (AQ): ~2-3 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 16-64, depending on concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').[11]
-
Spectral Width (SW): ~220-240 ppm (centered around 120 ppm).[11]
-
Acquisition Time (AQ): ~1 second.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or higher, as required to achieve an adequate signal-to-noise ratio.
-
¹H NMR Spectral Analysis: Predicted Data and Interpretation
The predicted ¹H NMR spectrum is characterized by distinct signals for the indole ring protons, as well as broad signals for the exchangeable protons of the amino, carboxylic acid, and indole N-H groups.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H1 (N-H) | 11.0 - 12.0 | broad singlet (br s) | - | Typical for indole N-H; deshielded and often broad due to quadrupole broadening and exchange.[11] |
| H_COOH | 12.0 - 13.0 | very broad singlet (v br s) | - | Characteristic of a carboxylic acid proton; highly deshielded and subject to hydrogen bonding and exchange.[12][13] |
| H₂_NH₂ | 5.0 - 6.0 | broad singlet (br s) | - | Position is concentration and solvent-dependent; broad due to exchange. |
| H7 | ~7.5 | doublet (d) | J ≈ 1.5-2.0 Hz | Deshielded by the adjacent N1. Shows small meta-coupling to H5. |
| H2 | ~7.2 | triplet or dd | J ≈ 2.5-3.0 Hz | Coupled to both H1 and H3. Its exact multiplicity can vary. |
| H5 | ~7.0 | doublet (d) | J ≈ 1.5-2.0 Hz | Shielded by the electron-donating -NH₂ group at C6. Shows meta-coupling to H7. |
| H3 | ~6.4 | triplet or dd | J ≈ 2.5-3.0 Hz | Typically the most upfield of the non-benzenoid indole protons, coupled to H1 and H2.[11] |
Key Interpretive Insights:
-
Exchangeable Protons: The signals for H1 (N-H), H_COOH, and H₂_NH₂ will disappear upon the addition of a few drops of D₂O to the NMR tube, confirming their assignment.
-
Substituent Effects: The electron-donating -NH₂ group at C6 is expected to shift the signals of adjacent protons (H5 and H7) upfield compared to an unsubstituted indole. Conversely, the electron-withdrawing -COOH group at C4 will have a deshielding effect, though its impact on proton shifts is less direct than on the attached carbon.
¹³C NMR Spectral Analysis: Predicted Data and Interpretation
In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a singlet. The chemical shifts are highly indicative of the local electronic environment.
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C_COOH | 165 - 175 | Characteristic chemical shift for a carboxylic acid carbonyl carbon.[12][13] |
| C6 | 140 - 150 | Attached to the electron-donating amino group, causing significant deshielding. |
| C7a | 135 - 140 | Bridgehead carbon adjacent to the indole nitrogen.[11] |
| C3a | 128 - 133 | Bridgehead carbon.[11] |
| C2 | 123 - 128 | Pyrrole ring carbon adjacent to nitrogen.[11] |
| C4 | 120 - 125 | Attached to the electron-withdrawing carboxylic acid group. |
| C7 | 115 - 120 | Influenced by the adjacent indole nitrogen. |
| C5 | 105 - 115 | Shielded due to its position ortho to the electron-donating amino group. |
| C3 | 100 - 105 | Typically the most shielded carbon in the indole ring system.[11] |
Key Interpretive Insights:
-
Carbonyl Signal: The C_COOH signal will be the most downfield signal in the spectrum, which is a definitive marker for the carboxylic acid group.
-
Substituent Effects: The C6 carbon, directly bonded to the nitrogen of the amino group, will be significantly deshielded. In contrast, the C5 carbon (ortho to the -NH₂ group) will be noticeably shielded (shifted upfield) due to the strong electron-donating resonance effect.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra, guided by an understanding of fundamental principles and substituent effects, provides an unequivocal confirmation of the structure of this compound. The predicted chemical shifts, multiplicities, and coupling constants outlined in this guide serve as a robust framework for researchers to interpret their experimental data. By following the detailed protocols for sample preparation and data acquisition, scientists can ensure the generation of high-quality spectra, enabling confident structural elucidation, which is a critical step in the pipeline of drug discovery and chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. azooptics.com [azooptics.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. scribd.com [scribd.com]
- 10. organomation.com [organomation.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Physical and chemical properties of 6-Amino-1H-indole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Amino-1H-indole-4-carboxylic acid (CAS No: 885520-34-3), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its structural features, physicochemical parameters, spectral characteristics, and reactivity profile. Furthermore, it outlines detailed experimental protocols for the determination of its key properties and discusses its potential applications, drawing upon data from authoritative sources to ensure scientific integrity and practical relevance for researchers in the field.
Introduction
This compound belongs to the indole family, a core scaffold in a multitude of biologically active compounds. The presence of both an amino group and a carboxylic acid group on the indole ring system imparts this molecule with a unique combination of acidic and basic properties, making it a versatile building block in the synthesis of novel pharmaceutical agents. Understanding its fundamental physical and chemical characteristics is paramount for its effective utilization in drug design and development, enabling researchers to predict its behavior in biological systems and to devise appropriate synthetic and analytical methodologies.
Molecular Structure and Identifiers
The foundational step in characterizing any chemical compound is to establish its unequivocal identity through its molecular structure and associated identifiers.
Molecular Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 885520-34-3 | [1] |
| Molecular Formula | C₉H₈N₂O₂ | |
| Molecular Weight | 176.17 g/mol | |
| MDL Number | MFCD03094985 |
Physical Properties
The physical properties of a compound are critical for its handling, formulation, and absorption characteristics in a biological system.
Table 2: Physical Properties of this compound and Related Compounds
| Property | Value | Notes | Source |
| Appearance | Light brown solid | [2] | |
| Melting Point | 75-79 °C | For the related compound 6-Aminoindole. The carboxylic acid derivative is expected to have a higher melting point. | |
| Solubility | Low water solubility is likely. | Given the aromatic indole core, solubility in organic solvents like DMSO and methanol is expected to be higher than in water. | [2] |
| pKa | Predicted values suggest it has both acidic and basic properties. | The carboxylic acid group is acidic, while the amino group and the indole nitrogen are basic. |
Spectroscopic Data
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton of the indole, the amino group protons, and the carboxylic acid proton. The aromatic protons will likely appear in the range of 6.5-8.0 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (>10 ppm). The amino group protons will likely appear as a broad singlet, and the indole N-H proton will also be a singlet in a similar region.
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-185 ppm. The aromatic carbons of the indole ring will appear in the range of 100-140 ppm.
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:
-
O-H stretch: A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H group, which is involved in hydrogen bonding.[3]
-
N-H stretch: One or two sharp to moderately broad peaks in the region of 3300-3500 cm⁻¹ corresponding to the amino group and the indole N-H.
-
C=O stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid.[3]
-
C=C stretch: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.[4]
-
C-N stretch: Absorptions in the 1250-1350 cm⁻¹ region.
Indole and its derivatives typically exhibit strong UV absorption due to their aromatic nature. The UV-Vis spectrum is expected to show characteristic absorption maxima (λmax) in the range of 260-290 nm. The exact position and intensity of these bands will be influenced by the amino and carboxylic acid substituents.
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its three key functional components: the indole ring, the amino group, and the carboxylic acid group.
Acid-Base Properties
This molecule is amphoteric, meaning it can act as both an acid and a base.
-
Acidity: The carboxylic acid group (-COOH) is the primary acidic center.
-
Basicity: The amino group (-NH₂) is the primary basic center. The nitrogen atom of the indole ring is also weakly basic.
The interplay of these groups will determine the molecule's charge state at different pH values, which is a critical factor in its solubility, membrane permeability, and interaction with biological targets.
Reactivity
-
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction to an alcohol.
-
Amino Group: The amino group can be acylated, alkylated, and can participate in the formation of Schiff bases.
-
Indole Ring: The indole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution, primarily at the C3 position. However, the directing effects of the existing amino and carboxylic acid groups will influence the regioselectivity of such reactions.
Stability and Storage
This compound should be stored in a well-ventilated place with the container tightly closed.[2] It is advisable to store it in a dry and cool environment, protected from light.[5] Indole derivatives can be sensitive to air and light, potentially leading to discoloration and degradation over time.
Applications in Drug Discovery and Research
Indole-based compounds are a cornerstone of medicinal chemistry, with numerous approved drugs containing this scaffold. The specific substitution pattern of this compound makes it an attractive starting point for the synthesis of a variety of potential therapeutic agents.
Derivatives of indole-6-carboxylic acid have been investigated for their potential as antiproliferative agents, targeting receptors such as EGFR and VEGFR-2, which are often overexpressed in cancer.[6] The amino group at the 6-position provides a handle for further chemical modification to explore structure-activity relationships and optimize biological activity.
Safety and Handling
Based on available safety data sheets for related compounds, this compound should be handled with care.
Hazard Statements:
-
Harmful if swallowed.[2]
-
Causes skin irritation.[2]
-
Causes serious eye irritation.[2]
-
May cause respiratory irritation.[2]
Precautionary Measures:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
Use only outdoors or in a well-ventilated area.[2]
-
Store in a well-ventilated place and keep the container tightly closed.[2]
In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.[2]
Experimental Protocols
The following are generalized protocols for determining the key physicochemical properties of this compound. These should be adapted based on available equipment and specific experimental conditions.
Determination of Melting Point
The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
Caption: Workflow for melting point determination.
Determination of Solubility
The solubility can be determined by the shake-flask method.
Step-by-step methodology:
-
Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol, DMSO, methanol) in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. Filtration through a syringe filter may be necessary.
-
Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculate the solubility in units of mg/mL or mol/L.
Determination of pKa
The pKa can be determined by potentiometric titration or UV-Vis spectroscopy.
Potentiometric Titration Method:
-
Dissolve a known amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent if necessary).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH), while monitoring the pH with a calibrated pH meter.
-
Plot the pH of the solution against the volume of titrant added.
-
The pKa values correspond to the pH at the half-equivalence points on the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Acquisition of NMR Spectra
¹H and ¹³C NMR:
-
Dissolve an appropriate amount of the compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
Transfer the solution to a clean NMR tube.
-
Acquire the spectra on an NMR spectrometer, following standard operating procedures for shimming, tuning, and setting acquisition parameters.
-
Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectrum.
Conclusion
References
- 1. 4-amino-1H-indole-6-carboxylic acid | C9H8N2O2 | CID 40786918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to 6-Amino-1H-indole-4-carboxylic acid: A Versatile Scaffold for Modern Drug Discovery
Abstract
6-Amino-1H-indole-4-carboxylic acid is a bifunctional heterocyclic compound that has emerged as a cornerstone synthetic building block in medicinal chemistry. Its rigid indole core, decorated with strategically positioned amino and carboxylic acid groups, offers a unique combination of reactivity and structural features. This guide provides an in-depth analysis of its chemical properties, reactivity, and applications, with a particular focus on its role in the synthesis of kinase inhibitors. We will explore detailed, field-proven protocols and the causal logic behind experimental choices, offering researchers and drug development professionals a practical resource for leveraging this powerful scaffold.
Core Characteristics: Physicochemical and Spectroscopic Profile
The utility of this compound begins with its fundamental properties. The indole nucleus is a "privileged structure" in drug discovery, known for its ability to mimic peptide structures and engage in key biological interactions.[1] The addition of an amino group at the C6 position and a carboxylic acid at the C4 position creates a versatile platform for diverse chemical modifications.
Physicochemical Properties
A summary of the key physical and chemical identifiers for this compound is presented below.
| Property | Value |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| CAS Number | 885520-34-3 |
| Appearance | Solid powder (typically off-white to brown) |
| Melting Point | >250 °C (decomposes) |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol; insoluble in water |
Spectroscopic Data
The structural features of this compound give rise to a distinct spectroscopic signature. The following table summarizes the expected NMR and IR data, which are crucial for reaction monitoring and structural confirmation.[2][3][4]
| Spectroscopy | Feature | Expected Chemical Shift / Frequency |
| ¹H NMR | N-H (Indole) | ~11-12 ppm (broad singlet) |
| COOH | ~12-13 ppm (broad singlet) | |
| Aromatic Protons | ~6.5-7.5 ppm | |
| NH₂ | ~5-6 ppm (broad singlet) | |
| ¹³C NMR | C=O (Carboxylic Acid) | ~165-175 ppm |
| Aromatic Carbons | ~100-140 ppm | |
| IR | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad) |
| N-H Stretch (Amine & Indole) | 3300-3500 cm⁻¹ | |
| C=O Stretch (Carboxylic Acid) | 1680-1710 cm⁻¹ |
The Chemistry of a Privileged Scaffold: Reactivity Analysis
The synthetic versatility of this compound stems from the distinct reactivity of its three main components: the indole nucleus, the C6-amino group, and the C4-carboxylic acid. Understanding these reactive sites is key to designing successful synthetic strategies.
-
Indole Nucleus : The indole ring is an electron-rich aromatic system.[5] The lone pair of electrons on the nitrogen atom participates in the π-system, making the ring highly nucleophilic, especially at the C3 position. The N-H proton is weakly acidic (pKa ≈ 17) and can be deprotonated with a strong base for N-alkylation or N-arylation reactions.[6]
-
C6-Amino Group : This primary aromatic amine is a potent nucleophile and a weak base. It readily undergoes acylation, sulfonylation, alkylation, and can be used in coupling reactions (e.g., Buchwald-Hartwig amination) to form more complex structures. Its nucleophilicity often necessitates the use of a protecting group during reactions targeting other parts of the molecule.
-
C4-Carboxylic Acid Group : The carboxylic acid is the most acidic functional group in the molecule.[7] It is a key handle for forming amides, esters, and other derivatives.[8][9] The presence of this acidic group can complicate some reactions, making esterification or protection a common initial step.[10][11]
Below is a diagram illustrating the key reactive centers of the molecule.
Caption: Key reactive sites and corresponding transformations.
Application in Focus: Synthesis of Kinase Inhibitors
The indole scaffold is prevalent in approved kinase inhibitors like Sunitinib and Axitinib.[12] The this compound framework provides an ideal starting point for creating libraries of potential inhibitors, as the amino and carboxyl groups can be functionalized to target different regions of the kinase ATP-binding pocket.[13]
General Synthetic Workflow
A common strategy involves first modifying the carboxylic acid via amide coupling to introduce diversity elements that can interact with the solvent-exposed region of the kinase. Subsequently, the amino group is functionalized to interact with the hinge region, often through the formation of a urea or a substituted amine.
References
- 1. mdpi.com [mdpi.com]
- 2. bmse000097 Indole at BMRB [bmrb.io]
- 3. Indole-4-carboxylic acid(2124-55-2) 1H NMR spectrum [chemicalbook.com]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 8. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 9. Khan Academy [khanacademy.org]
- 10. researchgate.net [researchgate.net]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 6-Amino-1H-indole-4-carboxylic acid: Sourcing, Purity Analysis, and Quality Control for Pharmaceutical Research
Abstract: 6-Amino-1H-indole-4-carboxylic acid is a key building block in medicinal chemistry, valued for its role in the synthesis of kinase inhibitors and other targeted therapeutics. The integrity of research and development outcomes is critically dependent on the quality and purity of this starting material. This guide provides an in-depth analysis of the commercial availability of this compound, outlines robust methodologies for its purity assessment, and discusses potential impurities. It is intended to serve as a practical resource for researchers, chemists, and quality control professionals in the drug development sector, ensuring the reliability and reproducibility of their scientific endeavors.
Introduction to this compound
This compound (CAS No. 885520-34-3) is a substituted indole derivative.[1][2][3] The indole scaffold is a privileged structure in drug discovery, and this particular functionalized variant offers strategic chemical handles for building complex molecular architectures. Its amino group provides a nucleophilic site for amide bond formation or other coupling reactions, while the carboxylic acid group allows for further derivatization, making it a versatile synthon in the construction of compound libraries for screening and lead optimization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 885520-34-3 | [1][2][3] |
| Molecular Formula | C₉H₈N₂O₂ | [1][3] |
| Molecular Weight | 176.17 g/mol | [1][3] |
| Appearance | Typically a solid | [4] |
| Storage | Inert atmosphere, room temperature, keep in dark place | [1][3] |
Commercial Availability and Sourcing
This compound is available from a variety of chemical suppliers who cater to the research and development market. Availability ranges from milligram to gram quantities, with purity levels typically advertised at ≥95% or ≥98%.
Causality in Supplier Selection: The choice of supplier should not be based solely on cost. For drug development, consistency between batches is paramount. A supplier with robust quality control and transparent documentation (e.g., Certificates of Analysis with detailed analytical data) is preferable. Early-stage research may tolerate lower purity, but as a project progresses towards preclinical studies, sourcing high-purity material becomes critical to avoid confounding results from unknown impurities.
Table 2: Representative Commercial Suppliers of this compound
| Supplier | Advertised Purity | Available Quantities | Reference |
| BLD Pharm | Data available (NMR, HPLC, LC-MS) | Not specified | [2] |
| Laibo Chem | Not specified | 250mg | [5] |
| Achmem | Not specified | Not specified | [3] |
| A reputable US-based supplier | 98% | 1 gram | [1] |
Note: This table is not exhaustive and is intended to be illustrative. Researchers should conduct their own due diligence when selecting a supplier.
Quality Control & Purity Assessment: A Methodological Approach
A Certificate of Analysis (CofA) from a vendor is a starting point, but independent verification is a cornerstone of good scientific practice. The following methods form a comprehensive approach to qualifying a batch of this compound.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC, particularly reverse-phase HPLC with UV detection (RP-HPLC-UV), is the workhorse for purity assessment. Its primary function is to separate the main compound from any non-volatile impurities. The choice of a C18 column is standard for this type of aromatic molecule. An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) ensures that the carboxylic acid and amino groups are protonated, leading to sharp, well-defined peaks. Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While HPLC confirms purity, ¹H NMR confirms identity. The NMR spectrum provides a unique fingerprint of the molecule's structure. For this compound, one would expect to see distinct signals for the aromatic protons on the indole ring, as well as exchangeable protons from the N-H and O-H groups. The integration of these signals should correspond to the number of protons in each environment. The absence of significant unassigned signals provides confidence that the material is structurally pure.
Mass Spectrometry (MS)
Trustworthiness: Mass spectrometry serves as the final check for molecular identity by confirming the molecular weight. Techniques like Electrospray Ionization (ESI) are ideal for this molecule. In positive ion mode, one would expect to observe the protonated molecule [M+H]⁺ at m/z 177.17. High-resolution mass spectrometry (HRMS) can further increase confidence by confirming the molecular formula to within a few parts per million (ppm), effectively ruling out other elemental compositions.
Understanding the Impurity Profile
Authoritative Grounding: The potential impurities in a batch are often related to the synthetic route used for its preparation. While specific proprietary synthesis methods are not always disclosed by vendors, common indole synthesis strategies (e.g., Fischer, Reissert, or more modern palladium-catalyzed cyclizations) can provide clues.[6]
Potential Process-Related Impurities
-
Starting Materials: Incomplete reaction could lead to the presence of precursors. For example, syntheses often involve nitrated intermediates that are later reduced to the amine.[7] The presence of a nitro-indole-carboxylic acid analogue would be a potential process-related impurity.
-
Isomers: Positional isomers, such as 4-Amino-1H-indole-6-carboxylic acid or other amino-substituted indole carboxylic acids, could be formed if the directing-group chemistry is not perfectly controlled during synthesis.[8][]
-
Reagents and Byproducts: Residual catalysts (e.g., palladium), coupling agents, or byproducts from Boc-deprotection steps (if used) could be present.[7][10]
Degradation Products
Indoles can be susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of colored, often polymeric, impurities. Proper storage under an inert atmosphere is crucial to maintain purity over time.[1][3]
Protocols for Material Qualification
The following sections provide a self-validating system for accepting new batches of the compound.
Protocol: Purity Determination by Reverse-Phase HPLC
Objective: To determine the purity of this compound using RP-HPLC-UV.
Methodology:
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, and re-equilibrate for 7 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
-
-
Analysis: Inject the sample. Integrate all peaks with a signal-to-noise ratio >3. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Trustworthiness: A successful run should show a sharp, symmetrical main peak with a stable baseline. The retention time should be consistent across multiple injections. Spiking the sample with a known standard, if available, can further validate the peak identity.
Workflow for Incoming Material Acceptance
The following workflow ensures that each new batch of material is systematically evaluated before being released for use in experiments.
Caption: Workflow for qualifying incoming raw material.
Conclusion
The quality of this compound is a critical, and often overlooked, variable in drug discovery research. While readily available from multiple commercial sources, reliance on vendor-supplied data alone is insufficient for ensuring the rigor required in pharmaceutical development. A systematic, in-house qualification process employing orthogonal analytical techniques such as HPLC, NMR, and MS is essential. This approach not only verifies the identity and purity of the material but also provides a baseline for assessing batch-to-batch consistency, ultimately leading to more reliable and reproducible scientific outcomes.
References
- 1. FCKeditor - Resources Browser [hortherbpublisher.com]
- 2. 885520-34-3|this compound|BLD Pharm [bldpharm.com]
- 3. achmem.com [achmem.com]
- 4. 6-Aminoindole 97 5318-27-4 [sigmaaldrich.com]
- 5. This compound , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 884494-67-1|4-Amino-1H-indole-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Solubility of 6-Amino-1H-indole-4-carboxylic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Amino-1H-indole-4-carboxylic acid, a key heterocyclic building block in contemporary drug discovery. Given the general absence of publicly available quantitative solubility data for this specific molecule, this document emphasizes the foundational physicochemical principles that govern its solubility. We present a predicted solubility profile in a range of common organic solvents, grounded in an expert understanding of molecular structure and solvent-solute interactions. Critically, this guide furnishes detailed, field-proven experimental protocols for determining both kinetic and thermodynamic solubility, empowering researchers to generate precise, reliable data tailored to their specific applications. This document is intended for researchers, medicinal chemists, and formulation scientists who require a deep, practical understanding of this compound's solubility to advance their research and development efforts.
Introduction: The Critical Role of Solubility in Drug Development
This compound is a bifunctional indole derivative of significant interest in medicinal chemistry. Its structure, featuring an aromatic indole core, a basic amino group, and an acidic carboxylic acid moiety, makes it a versatile scaffold for synthesizing a diverse array of potential therapeutic agents. However, the successful progression of any new chemical entity from discovery to clinical application is fundamentally dependent on its physicochemical properties, with solubility being paramount.
Poor solubility can severely hamper drug development by causing:
-
Inaccurate Bioassay Results: Compound precipitation in in vitro assays can lead to misleading structure-activity relationship (SAR) data.
-
Poor Bioavailability: Limited solubility in gastrointestinal fluids can drastically reduce a drug's absorption and, consequently, its efficacy.
-
Formulation and Delivery Challenges: Developing a stable and effective dosage form for an insoluble compound is often a complex and costly endeavor.
Therefore, a thorough understanding and accurate measurement of the solubility of this compound in various solvent systems is not merely an academic exercise; it is a critical prerequisite for its successful application in any drug discovery program.
Physicochemical Properties & Predicted Solubility Profile
The solubility of a molecule is dictated by its intrinsic properties. This compound possesses a unique combination of functional groups that create a complex solubility profile.
-
Molecular Structure: The molecule has a rigid, planar indole ring system, which is largely hydrophobic.
-
Amphoteric Nature: It contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This makes the molecule amphoteric and capable of forming zwitterions, particularly in aqueous or protic environments. This zwitterionic character dramatically increases polarity and favors solubility in polar solvents while hindering it in non-polar organic solvents.[1][2]
-
Hydrogen Bonding: The N-H of the indole ring, the amino group, and the carboxylic acid group are all capable of acting as hydrogen bond donors. The nitrogen and oxygen atoms are also hydrogen bond acceptors. This extensive hydrogen bonding capability is the primary driver of its interactions with protic solvents.
Predicted Solubility Table
Based on these first principles of "like dissolves like," intermolecular forces, and the compound's inherent polarity, we can predict its general solubility behavior. It must be stressed that the following table is a qualitative prediction. Researchers must confirm these values experimentally using the protocols provided in Section 4.
| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful, highly polar solvent and an excellent hydrogen bond acceptor. It can effectively solvate both the polar functional groups and, to a lesser extent, the indole ring, making it the preferred solvent for creating stock solutions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a highly polar solvent capable of disrupting the intermolecular hydrogen bonds in the solid-state compound. |
| Methanol (MeOH) | Polar Protic | Moderate | As a polar protic solvent, methanol can engage in hydrogen bonding as both a donor and acceptor, facilitating the dissolution of the amino and carboxyl groups. Its small alkyl group is compatible with the indole core. |
| Ethanol (EtOH) | Polar Protic | Low to Moderate | Ethanol is slightly less polar than methanol. The increased hydrocarbon character will likely lead to a modest decrease in solubility compared to methanol. |
| Acetonitrile (ACN) | Polar Aprotic | Low | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF. Its ability to solvate the highly polar, zwitterionic form of the molecule is limited. |
| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Very Low | THF has a lower dielectric constant and is a much weaker solvent for highly polar, hydrogen-bonding solutes. The energy required to break the crystal lattice of the solute would not be compensated by solvation energy. |
| Dichloromethane (DCM) | Non-Polar | Insoluble | The significant polarity mismatch between the highly polar solute and the non-polar solvent will prevent any meaningful dissolution. |
| Hexanes / Heptane | Non-Polar | Insoluble | As highly non-polar aliphatic hydrocarbons, these solvents are incapable of solvating the polar functional groups of the molecule. |
Factors Influencing Solubility: A Deeper Mechanistic Dive
The solubility of this compound is a dynamic equilibrium between the energy holding the crystal lattice together and the energy released upon solvation.
Solvent Polarity and Hydrogen Bonding
The dominant factor for this molecule is its ability to form strong intermolecular hydrogen bonds in its solid state. To dissolve, a solvent must effectively compete with and replace these interactions.
-
Polar Protic Solvents (e.g., Methanol): These solvents can act as both hydrogen bond donors and acceptors, creating a favorable network of interactions with the amino and carboxylic acid groups.
-
Polar Aprotic Solvents (e.g., DMSO): These solvents are strong hydrogen bond acceptors. They excel at solvating the hydrogen bond donor sites (N-H and O-H) of the solute, effectively breaking apart the crystal lattice.
-
Non-Polar Solvents (e.g., Hexanes): These solvents lack the ability to form hydrogen bonds or engage in strong dipole-dipole interactions. The energy cost of breaking the solute's crystal lattice is far too high to be overcome by the weak van der Waals forces offered by these solvents.
Zwitterion Formation
Amino acids are well-known to exist as zwitterions (internal salts) in their solid state and in polar solutions.[1] This ionic character is a primary reason why amino acids are typically soluble in water but insoluble in most non-polar organic solvents like diethyl ether.[1][2] This principle applies directly to this compound, where the proton from the carboxylic acid can be transferred to the amino group. This high-energy, salt-like nature requires a solvent with a high dielectric constant to stabilize the separated charges, a condition met by solvents like DMSO and water, but not by DCM or THF.
The interplay of these forces is visualized in the diagram below, illustrating how different solvent types interact with the key functional groups of the molecule.
Caption: Solvent-solute interaction model.
Experimental Determination of Solubility
Accurate solubility data is generated through rigorous experimental work. Two primary methods are employed in drug discovery: kinetic screening for high-throughput assessment and thermodynamic (equilibrium) measurement for definitive, gold-standard data.[3][4][5]
Logical Workflow for Solubility Assessment
A tiered approach is the most efficient strategy for characterizing a compound's solubility. A rapid kinetic screen first provides an estimate, which guides the more resource-intensive thermodynamic studies.
Caption: Logical workflow for solubility determination.
Protocol 1: Kinetic Solubility Screening
This high-throughput method measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous or organic medium.[3][5][6][7] It is technically a measure of "apparent solubility" and can be influenced by the rate of precipitation, potentially leading to supersaturated solutions.
Objective: To rapidly estimate the solubility for compound ranking and initial SAR analysis.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).
-
Plate Setup: In a 96-well microplate, add the desired organic solvent to each well.
-
Compound Addition: Using a liquid handler, add a small aliquot (e.g., 1-2 µL) of the DMSO stock solution into the solvent in each well to reach the target concentration. Prepare a serial dilution across the plate.
-
Incubation: Seal the plate and shake at a controlled temperature (e.g., 25 °C) for a short period (e.g., 1-2 hours).[3]
-
Precipitation Detection: Analyze the plate using a nephelometer, which measures light scattering caused by undissolved particles.[5][6] The lowest concentration at which significant light scattering is detected above background is reported as the kinetic solubility.
Expert Insight: While fast, this method is prone to artifacts. The final DMSO concentration should be kept low (<1-2%) to minimize co-solvency effects.[4] Always visually inspect the plate for precipitation as a quality control measure.
Protocol 2: Thermodynamic (Equilibrium) Solubility Measurement
This is the gold-standard "shake-flask" method, which measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[4][8][9]
Objective: To determine the true equilibrium solubility for lead optimization, formulation development, and regulatory submissions.
Methodology:
-
Sample Preparation: Add an excess of solid, crystalline this compound to a series of vials. From experience, ensuring you see undissolved solid at the end of the experiment is the most critical validation step.
-
Solvent Addition: Add a precise volume of each organic solvent to be tested to the vials.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C). The system must be agitated for a sufficient time to reach equilibrium. This can take anywhere from 24 to 72 hours, depending on the compound and solvent.[4] It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.
-
Phase Separation: After equilibration, allow the vials to sit undisturbed for a short period to let the excess solid settle. Carefully collect the supernatant, ensuring no solid particles are transferred. For definitive separation, the supernatant should be filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed.[3][8]
-
Quantification: Prepare a series of calibration standards of the compound in the relevant solvent. Analyze both the standards and the saturated solution samples by a suitable analytical method, typically HPLC-UV or LC-MS/MS.[3][4][8][9]
-
Data Analysis: Calculate the concentration of the compound in the saturated supernatant by comparing its response to the calibration curve. This concentration is the thermodynamic solubility.
Conclusion
While specific, validated solubility data for this compound remains to be published, a robust understanding of its physicochemical properties allows for a strong predictive assessment of its behavior. The molecule's amphoteric, highly polar nature, dominated by its capacity for hydrogen bonding and zwitterion formation, dictates that it will be most soluble in polar aprotic solvents like DMSO and DMF, with decreasing solubility in polar protic solvents and virtual insolubility in non-polar media.
This guide provides the theoretical framework to understand this behavior and, more importantly, the detailed experimental protocols necessary to generate high-quality, reliable solubility data. Accurate determination of both kinetic and thermodynamic solubility is an indispensable step in leveraging the full potential of this compound as a valuable building block in the design and development of next-generation therapeutics.
References
- 1. homework.study.com [homework.study.com]
- 2. Explain why amino acids, unlike most amines and carboxylic acids,... | Study Prep in Pearson+ [pearson.com]
- 3. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 4. echemi.com [echemi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
The Strategic Role of 6-Amino-1H-indole-4-carboxylic Acid in Modern Heterocyclic Chemistry: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-1H-indole-4-carboxylic acid has emerged as a pivotal building block in heterocyclic chemistry, offering a unique scaffold for the synthesis of complex, biologically active molecules. Its distinct trifunctional nature, comprising the indole core, a reactive amino group, and a versatile carboxylic acid moiety, provides a strategic entry point for the construction of novel drug candidates and functional materials. This guide provides a comprehensive technical overview of the synthesis, chemical properties, and diverse applications of this compound, with a particular focus on its utility in medicinal chemistry and drug discovery. Detailed synthetic protocols, mechanistic insights, and data-driven analyses are presented to empower researchers in leveraging the full potential of this valuable heterocyclic intermediate.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the design of therapeutic agents. The strategic functionalization of the indole ring allows for the fine-tuning of a molecule's pharmacological profile, making substituted indoles highly sought-after intermediates in drug discovery.
Among the vast family of indole derivatives, this compound (CAS No. 885520-34-3) stands out as a particularly versatile building block.[2][3] The presence of an amino group at the 6-position and a carboxylic acid at the 4-position on the indole scaffold opens up a multitude of synthetic possibilities for creating diverse heterocyclic systems. This guide will delve into the core aspects of this molecule, providing a technical framework for its effective utilization in research and development.
Synthesis of this compound: A Plausible and Efficient Route
While a variety of methods exist for the synthesis of the indole core, the Leimgruber-Batcho indole synthesis offers a highly efficient and versatile approach for the preparation of substituted indoles, including this compound.[2][4][5] This method is particularly advantageous due to the ready availability of starting materials and the generally high yields achieved under relatively mild conditions.
The proposed synthetic pathway commences with a suitably substituted o-nitrotoluene derivative, which undergoes condensation with a formamide acetal to yield a key enamine intermediate. Subsequent reductive cyclization of this intermediate furnishes the desired indole scaffold.
Proposed Synthetic Pathway:
Figure 1. Proposed Leimgruber-Batcho synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a plausible adaptation of the Leimgruber-Batcho synthesis for the preparation of this compound, based on established methodologies for related structures.[6]
Step 1: Synthesis of the Enamine Intermediate
-
To a solution of 4-methyl-3,5-dinitrobenzoic acid in a suitable solvent (e.g., DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.
-
Heat the reaction mixture to facilitate the condensation reaction, forming the corresponding enamine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the enamine intermediate can be isolated by standard workup procedures, typically involving removal of the solvent under reduced pressure.
Step 2: Reductive Cyclization to form 6-Nitro-1H-indole-4-carboxylic Acid
-
Dissolve the crude enamine intermediate in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent. Common choices include catalytic hydrogenation (H₂ over Pd/C) or chemical reduction with reagents like iron powder in acetic acid.[5]
-
The reaction mixture is stirred at an appropriate temperature until the cyclization is complete, as indicated by TLC.
-
The product, 6-nitro-1H-indole-4-carboxylic acid, is then isolated and purified, for example, by crystallization or column chromatography.
Step 3: Reduction of the Nitro Group to Afford this compound
-
Suspend 6-nitro-1H-indole-4-carboxylic acid in a suitable solvent.
-
Treat with a reducing agent capable of selectively reducing the nitro group without affecting the carboxylic acid or the indole ring. Common reagents for this transformation include tin(II) chloride (SnCl₂) in ethanol or hydrochloric acid, or catalytic hydrogenation.[7][8]
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
The final product, this compound, is isolated and purified using standard techniques.
Chemical Reactivity and Functionalization
The synthetic utility of this compound stems from the distinct reactivity of its three key functional components: the indole N-H, the C6-amino group, and the C4-carboxylic acid. This allows for a modular approach to the synthesis of complex heterocyclic systems.
Figure 2. Key reactivity sites of this compound.
Reactions at the Carboxylic Acid Group
The carboxylic acid at the 4-position is a versatile handle for a variety of transformations:
-
Esterification: Reaction with alcohols under acidic conditions or using coupling agents provides the corresponding esters.
-
Amidation: Coupling with primary or secondary amines using standard peptide coupling reagents (e.g., DCC, EDC, HATU) yields a wide range of amides. This is a particularly powerful method for introducing diversity and building larger molecular frameworks.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reactions involving the Amino Group
The amino group at the 6-position offers numerous possibilities for functionalization:
-
Acylation: Reaction with acid chlorides or anhydrides readily forms amides, introducing a variety of substituents.
-
Alkylation: The amino group can be alkylated, although care must be taken to control the degree of alkylation.
-
Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and HCl) can convert the amino group into a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups.
Reactions at the Indole Nitrogen
The N-H of the indole ring can undergo various reactions, such as alkylation or acylation, to further modify the scaffold. Protection of the indole nitrogen is often a necessary step in multi-step syntheses to prevent unwanted side reactions.
Applications in Heterocyclic Synthesis and Medicinal Chemistry
The trifunctional nature of this compound makes it an ideal starting material for the construction of a diverse array of fused heterocyclic systems. The amino and carboxylic acid groups can be used in intramolecular cyclization reactions to form new rings fused to the indole core.
Synthesis of Fused Heterocyclic Systems
By choosing appropriate reagents, the amino and carboxylic acid functionalities can be elaborated and then cyclized to generate novel polycyclic scaffolds. For instance, reaction of the amino group with a β-ketoester followed by intramolecular cyclization could lead to the formation of a fused pyridone ring system.
Role as a Scaffold in Drug Discovery
The indole scaffold is a common feature in many approved drugs and clinical candidates.[9] this compound provides a versatile platform for the development of new therapeutic agents. The ability to independently modify the amino and carboxylic acid groups allows for the systematic exploration of structure-activity relationships (SAR).
Potential Therapeutic Areas:
-
Oncology: Many indole derivatives exhibit potent anti-cancer activity by targeting various cellular pathways.
-
Infectious Diseases: The indole nucleus is found in a number of antibacterial and antiviral agents.
-
Neurology: Indole-based compounds have shown promise in the treatment of neurodegenerative diseases and psychiatric disorders.
Spectroscopic Data and Characterization
Table 1: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons on the indole ring with characteristic chemical shifts and coupling patterns. - A broad singlet for the N-H proton of the indole. - A singlet for the amino group protons. - A downfield signal for the carboxylic acid proton. |
| ¹³C NMR | - Signals for the nine carbon atoms of the indole core, with distinct chemical shifts for the carbons bearing the amino and carboxylic acid groups. - A downfield signal for the carbonyl carbon of the carboxylic acid. |
| IR Spectroscopy | - A broad O-H stretch for the carboxylic acid. - N-H stretching vibrations for the indole and amino groups. - A strong C=O stretch for the carboxylic acid. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of C₉H₈N₂O₂ (176.17 g/mol ). |
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in heterocyclic chemistry. Its unique substitution pattern provides a powerful platform for the synthesis of complex molecules with potential applications in drug discovery, materials science, and other areas of chemical research. The continued exploration of the reactivity and synthetic applications of this compound is expected to lead to the development of novel heterocyclic systems with important biological and physical properties. As our understanding of the biological roles of indole-containing molecules continues to grow, the demand for versatile and strategically functionalized indole building blocks like this compound will undoubtedly increase, further solidifying its importance in the field of heterocyclic chemistry.
References
- 1. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jsynthchem.com [jsynthchem.com]
- 8. mdpi.com [mdpi.com]
- 9. US4200638A - Indole derivatives and therapeutically acting drugs - Google Patents [patents.google.com]
- 10. Indole-4-carboxylic acid(2124-55-2) 1H NMR [m.chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. youtube.com [youtube.com]
An In-depth Technical Guide to 6-Amino-1H-indole-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
Foreword: Unveiling a Scaffold of Potential
Within the vast and intricate tapestry of heterocyclic chemistry, the indole nucleus stands as a testament to nature's ingenuity and a cornerstone of medicinal chemistry. This guide delves into a specific, yet profoundly significant, member of this family: 6-Amino-1H-indole-4-carboxylic acid . While the precise moment of its initial synthesis may be humbly recorded in the annals of chemical literature, its true "discovery" lies in the continuous exploration of its synthetic pathways and the untapped potential of its application in drug development. This document serves as a technical beacon for researchers, scientists, and drug development professionals, illuminating the path from synthesis to potential therapeutic innovation. We will eschew a rigid, templated approach, instead allowing the inherent logic of the science to guide our narrative—from its molecular construction to its potential biological significance.
Section 1: The Genesis of a Molecule - Synthetic Strategies
The creation of a substituted indole, such as this compound, is a testament to the elegance and power of synthetic organic chemistry. While multiple synthetic routes to the indole core exist, the Leimgruber-Batcho indole synthesis presents a particularly efficient and versatile methodology for this specific scaffold, primarily due to the ready availability of appropriately substituted o-nitrotoluene precursors.[1][2][3]
The Leimgruber-Batcho Synthesis: A Modern Approach
This powerful two-step method, first disclosed in the 1970s, has become a favored alternative to the classic Fischer indole synthesis due to its high yields and milder reaction conditions.[3] The synthesis hinges on the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization.
Conceptual Workflow:
Caption: Leimgruber-Batcho synthesis workflow for this compound.
Detailed Protocol:
A plausible synthetic route, based on the principles of the Leimgruber-Batcho synthesis, would commence with a suitably substituted benzoic acid derivative.
Step 1: Synthesis of the Precursor - Methyl 4-methyl-3,5-dinitrobenzoate
-
Esterification: 4-Methyl-3,5-dinitrobenzoic acid is esterified to its methyl ester using methanol in the presence of a catalytic amount of sulfuric acid under reflux. This protects the carboxylic acid and prevents unwanted side reactions.
-
Rationale: The esterification is a standard procedure to protect the carboxylic acid functionality. The methyl ester is chosen for its ease of formation and subsequent hydrolysis.
Step 2: Enamine Formation
-
Reaction: The resulting methyl 4-methyl-3,5-dinitrobenzoate is reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) and a secondary amine, such as pyrrolidine.[1] The reaction is typically heated to drive the formation of the enamine.
-
Causality: The methyl group ortho to a nitro group on the benzene ring is sufficiently acidic to be deprotonated, allowing for condensation with the electrophilic carbon of DMFDMA. Pyrrolidine acts as a catalyst by forming a more reactive Vilsmeier-Haack type reagent. The resulting enamine is a stable, often colored, intermediate.
Step 3: Reductive Cyclization
-
Reduction and Cyclization: The crude enamine is then subjected to reductive cyclization. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., H₂, Pd/C, or Raney nickel), or chemical reducing agents like stannous chloride or iron in acetic acid.[3]
-
Mechanism: The nitro groups are reduced to amino groups. The newly formed amino group then attacks the enamine double bond, leading to cyclization. Subsequent elimination of dimethylamine and aromatization yields the indole ring. The choice of reducing agent can be critical; for instance, catalytic hydrogenation is often preferred for its clean reaction profile.
-
Hydrolysis: The final step involves the hydrolysis of the methyl ester to the desired carboxylic acid, typically using aqueous base followed by acidic workup.
Self-Validating System:
-
TLC Monitoring: Each step of the reaction can be meticulously monitored by thin-layer chromatography (TLC) to ensure the complete consumption of starting materials and the formation of the desired product.
-
Spectroscopic Confirmation: The structure of the intermediate enamine and the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) at each stage.
Alternative Synthetic Considerations: The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a classic method for indole formation.[4][5] While potentially applicable, it may present challenges for the synthesis of this compound due to the required starting materials and the often harsh acidic conditions.
Conceptual Pathway:
Caption: Fischer indole synthesis pathway for this compound.
The synthesis would require the corresponding substituted phenylhydrazine, which may not be readily available and could require a multi-step synthesis itself. Furthermore, the strongly acidic conditions typically employed can lead to side reactions, particularly with the amino and carboxylic acid functional groups present.
Section 2: Molecular Identity - Physicochemical and Spectroscopic Characterization
A comprehensive understanding of a molecule's physicochemical properties is paramount for its application in drug discovery, influencing factors such as solubility, permeability, and metabolic stability.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₉H₈N₂O₂ | Provides the elemental composition. |
| Molecular Weight | 176.17 g/mol | Influences diffusion and transport properties. |
| logP | ~1.5 - 2.5 | Indicates lipophilicity, affecting membrane permeability and solubility. |
| pKa (acidic) | ~4-5 (Carboxylic Acid) | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |
| pKa (basic) | ~3-4 (Amino Group) | Influences the overall charge of the molecule and its interactions. |
| Hydrogen Bond Donors | 2 | Potential for strong interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 | Contributes to solubility and binding affinity. |
Spectroscopic Profile
While a dedicated experimental spectrum for this compound is not widely published, its expected spectroscopic features can be predicted based on the known spectra of its constituent functional groups.
-
¹H NMR Spectroscopy:
-
Aromatic Protons: Signals in the aromatic region (δ 6.5-8.0 ppm) corresponding to the protons on the indole ring. The specific coupling patterns would be indicative of the substitution pattern.
-
NH Protons: A broad singlet for the indole N-H proton (δ ~11-12 ppm) and another for the amino group protons (δ ~4-6 ppm), the chemical shifts of which would be dependent on the solvent and concentration.
-
COOH Proton: A very broad singlet, typically downfield (δ >10 ppm), for the carboxylic acid proton.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A signal in the downfield region (δ ~165-175 ppm) for the carboxylic acid carbonyl carbon.
-
Aromatic Carbons: A series of signals in the aromatic region (δ ~100-140 ppm) for the carbons of the indole ring.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A sharp to moderately broad absorption around 3300-3500 cm⁻¹ for the N-H bonds of the amino group and the indole ring.
-
C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid.
-
O-H Stretch: A very broad absorption from 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded O-H group of the carboxylic acid.[6]
-
Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
-
-
Mass Spectrometry (MS):
-
Molecular Ion Peak: The mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (176.17 g/mol ).
-
Fragmentation Pattern: The fragmentation pattern would likely involve the loss of CO₂ (44 amu) and other characteristic fragments of the indole ring.
-
Section 3: The Horizon of Application - Potential in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs with a wide range of biological activities. The presence of both an amino and a carboxylic acid group on the this compound core opens up numerous avenues for its application as a versatile building block in drug discovery.
Potential as a Bioisostere and Pharmacophore Element
The carboxylic acid group is a common feature in many drugs, often crucial for binding to biological targets through hydrogen bonding and ionic interactions. However, it can also impart unfavorable pharmacokinetic properties. The this compound scaffold could serve as a starting point for the development of bioisosteres of the carboxylic acid group, aiming to improve properties like cell permeability and metabolic stability.
A Scaffold for Diverse Therapeutic Targets
Derivatives of the this compound core could be designed and synthesized to target a variety of biological pathways implicated in disease.
Potential Therapeutic Areas and Molecular Targets:
Caption: Potential therapeutic applications of the this compound scaffold.
-
Oncology: Many kinase inhibitors feature a heterocyclic core. The amino group of the scaffold could be functionalized to interact with the hinge region of kinases, while the carboxylic acid could be modified to improve solubility or target specific pockets in the active site.
-
Central Nervous System (CNS) Disorders: The indole nucleus is a key component of neurotransmitters like serotonin. Derivatives could be explored as ligands for G-protein coupled receptors (GPCRs) involved in neurological and psychiatric conditions.
-
Infectious Diseases: The indole scaffold has been a source of inspiration for the development of antibacterial and antiviral agents. For instance, indole derivatives have been investigated as HIV-1 integrase inhibitors.
Section 4: Conclusion and Future Perspectives
This compound, while not a molecule with a storied history of discovery, represents a scaffold of significant potential for the modern medicinal chemist. Its synthesis, achievable through robust and scalable methods like the Leimgruber-Batcho synthesis, provides a solid foundation for the exploration of its chemical space. The presence of versatile functional groups—the amino and carboxylic acid moieties—on the privileged indole core makes it an attractive starting point for the design and synthesis of novel therapeutic agents across a spectrum of diseases. The future of this molecule lies in the hands of researchers who can harness its synthetic accessibility and inherent structural features to develop the next generation of innovative medicines. This guide has aimed to provide the foundational knowledge and technical insights necessary to embark on that journey.
References
A Comprehensive Guide to the Spectroscopic Interpretation of 6-Amino-1H-indole-4-carboxylic acid
Abstract
6-Amino-1H-indole-4-carboxylic acid is a vital heterocyclic building block in medicinal chemistry and materials science. Its utility in the synthesis of pharmacologically active agents, such as kinase inhibitors and therapeutic compounds, necessitates unambiguous structural confirmation. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering a holistic interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, providing not only predictive data but also the underlying scientific principles and field-proven insights required for confident structural elucidation.
Molecular Structure and Atom Numbering
A clear understanding of the molecular framework is paramount for assigning spectroscopic signals. The structure of this compound, with a systematic numbering scheme used throughout this guide, is presented below. The indole ring is a fused bicyclic system consisting of a benzene ring and a pyrrole ring. The substituents—an amino group at position 6 and a carboxylic acid at position 4—profoundly influence the electronic environment and, consequently, the spectroscopic signature of the molecule.
Caption: Molecular structure of this compound with IUPAC numbering.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the proton environment in a molecule. The chemical shift (δ), signal integration, and spin-spin coupling (multiplicity) are key parameters for structural assignment. For this compound, the aromatic protons are influenced by the electron-donating amino (-NH₂) group and the electron-withdrawing carboxylic acid (-COOH) group.
Predicted ¹H NMR Spectrum Analysis
-
Labile Protons (N1-H, N6-H₂, COOH): The chemical shifts of these protons are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1]
-
N1-H (Indole): This proton typically appears as a broad singlet in the downfield region, often between δ 10.5 and 12.5 ppm.[2]
-
COOH: The carboxylic acid proton is also found far downfield, typically δ 10-13 ppm, and often presents as a broad singlet.[3][4] Its signal may disappear upon D₂O exchange.
-
N6-H₂: The amine protons are expected between δ 3.5 and 5.0 ppm as a broad singlet, which will also exchange with D₂O.
-
-
Aromatic and Pyrrole Protons:
-
H2 & H3: These protons on the pyrrole ring are part of a coupled system. H2 is typically a triplet (or doublet of doublets) around δ 7.2-7.5 ppm, while H3 is also a triplet (or doublet of doublets) slightly upfield, around δ 6.5-6.8 ppm. Their exact shifts are modulated by the substituents on the benzene ring.
-
H5: This proton is ortho to the electron-donating amino group and meta to the carboxylic acid. The strong shielding effect of the amino group will shift this proton significantly upfield. It is expected to appear as a singlet or a narrowly split doublet around δ 6.8-7.0 ppm.
-
H7: This proton is ortho to the amino group on the other side. It will also be shielded and is expected to appear as a singlet or narrow doublet around δ 7.0-7.2 ppm. The lack of adjacent protons (other than long-range coupling) simplifies its multiplicity.
-
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| COOH | 10.0 - 13.0 | Broad Singlet | - | Disappears on D₂O exchange. Highly solvent-dependent. |
| N1-H | 10.5 - 12.5 | Broad Singlet | - | Disappears on D₂O exchange. |
| H2 | 7.2 - 7.5 | t or dd | J ≈ 2.5 - 3.0 | |
| H7 | 7.0 - 7.2 | s or d | J < 1.0 (long-range) | Shielded by the -NH₂ group. |
| H5 | 6.8 - 7.0 | s or d | J < 1.0 (long-range) | Shielded by the -NH₂ group. |
| H3 | 6.5 - 6.8 | t or dd | J ≈ 2.5 - 3.0 | |
| N6-H₂ | 3.5 - 5.0 | Broad Singlet | - | Disappears on D₂O exchange. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.
Predicted ¹³C NMR Spectrum Analysis
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded carbon in the spectrum, expected in the range of δ 165-180 ppm.[3][4]
-
Aromatic and Pyrrole Carbons: The chemical shifts of the eight indole ring carbons are influenced by the nitrogen heteroatom and the substituents.
-
C6: Directly attached to the electron-donating amino group, this carbon will be highly shielded and is expected to appear significantly upfield compared to its position in unsubstituted indole.
-
C4: Attached to the electron-withdrawing carboxylic acid group, this carbon will be deshielded.
-
C7a & C3a: These are the bridgehead carbons where the two rings are fused. Their shifts are characteristic of the indole system, generally appearing between δ 125-140 ppm.[5]
-
C2 & C3: C2 is typically downfield from C3 in indoles.[6]
-
C5 & C7: These carbons are ortho to the amino group and will be shielded, while also being influenced by their proximity to the carboxylic acid and the pyrrole ring, respectively.
-
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O | 165 - 180 | Carboxylic acid carbonyl.[3] |
| C6 | ~145 | Deshielded due to attachment to -NH₂. |
| C7a | 135 - 140 | Bridgehead carbon. |
| C3a | 128 - 135 | Bridgehead carbon. |
| C2 | 122 - 128 | Pyrrole ring carbon. |
| C4 | 120 - 125 | Deshielded due to attachment to -COOH. |
| C5 | 115 - 120 | Shielded by ortho -NH₂ group. |
| C7 | 110 - 115 | Shielded by ortho -NH₂ group. |
| C3 | 100 - 105 | Pyrrole ring carbon, typically upfield.[6] |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups within a molecule based on their characteristic vibrational frequencies.
Predicted IR Spectrum Analysis
The IR spectrum of this compound will be dominated by absorptions from the O-H, N-H, C=O, and aromatic ring vibrations.
-
O-H Stretch: A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[7][8] This band often overlaps with C-H stretching frequencies.
-
N-H Stretches:
-
The indole N-H stretch will appear as a sharp to medium peak around 3400-3500 cm⁻¹.[9]
-
The primary amine (-NH₂) group will show two distinct stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region.
-
-
C-H Stretch (Aromatic): Weak to medium absorptions are expected just above 3000 cm⁻¹ for the aromatic C-H bonds.
-
C=O Stretch: A very strong and sharp absorption between 1680 and 1710 cm⁻¹ is the hallmark of the carboxylic acid carbonyl group.[7][8] Conjugation with the aromatic ring may lower this frequency slightly.
-
N-H Bend: A medium to strong scissoring vibration for the primary amine is expected around 1590-1650 cm⁻¹.
-
C=C Stretches (Aromatic): Several medium to strong bands will appear in the 1450-1600 cm⁻¹ region, characteristic of the indole aromatic system.[9]
-
C-O Stretch & O-H Bend: These vibrations, associated with the carboxylic acid, typically appear as medium bands in the 1210-1440 cm⁻¹ region.
Summary of Predicted IR Absorptions
| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Amine & Indole | N-H Stretch | 3300 - 3500 | Medium-Strong |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Weak-Medium |
| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Strong, Sharp |
| Amine | N-H Bend | 1590 - 1650 | Medium-Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |
| Carboxylic Acid | C-O Stretch / O-H Bend | 1210 - 1440 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.
Predicted Mass Spectrum Analysis (Electron Ionization)
-
Molecular Ion (M⁺): The molecular weight of this compound (C₉H₈N₂O₂) is 176.17 g/mol . A prominent molecular ion peak is expected at m/z = 176.
-
Key Fragmentation Pathways:
-
Loss of H₂O (m/z = 158): A common fragmentation for carboxylic acids, especially those with ortho-substituents, though less likely here.
-
Loss of •OH (m/z = 159): Alpha-cleavage at the carbonyl group can lead to the loss of a hydroxyl radical.
-
Loss of COOH (m/z = 131): Decarboxylation is a very common pathway, leading to the loss of a 45 Da radical and formation of a 6-aminoindole radical cation. This is expected to be a significant peak.
-
Loss of CO (m/z = 132 from m/z = 159): Subsequent loss of carbon monoxide from the [M-OH]⁺ fragment.
-
Loss of HCN (m/z = 104 from m/z = 131): A characteristic fragmentation of the indole ring itself involves the expulsion of hydrogen cyanide.[10][11] This would result in a peak at m/z 104.
-
The presence of the stable aromatic indole core suggests that the molecular ion peak will be relatively intense. The most characteristic fragments will likely arise from the loss of the carboxylic acid group followed by the breakdown of the indole ring.
Experimental Protocols
To ensure high-quality, reproducible data, the following standardized protocols are recommended.
General Experimental Workflow
Caption: A generalized workflow for the spectroscopic characterization of an organic compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it is excellent for dissolving polar compounds and observing labile protons).
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. If peak overlap occurs, consider 2D techniques like COSY to establish proton-proton correlations.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, although only CH signals are expected for the indole ring here.
-
D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum to confirm the identity of exchangeable N-H and O-H protons.
IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly and press it into a transparent disc using a hydraulic press.
-
Acquisition: Obtain a background spectrum of the empty sample compartment. Place the KBr pellet in the holder and acquire the sample spectrum, typically scanning from 4000 to 400 cm⁻¹.
Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small quantity of the solid sample via a direct insertion probe.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragments.
Conclusion
The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR define the precise connectivity of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (-NH₂, -COOH, indole N-H), and mass spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation analysis. The predicted data in this guide, grounded in established spectroscopic principles and data from related structures, serves as a robust reference for researchers working with this important molecule, ensuring confidence in its identity and purity.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. youtube.com [youtube.com]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. bmse000097 Indole at BMRB [bmrb.io]
- 7. tutorchase.com [tutorchase.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]
- 11. pubs.acs.org [pubs.acs.org]
Theoretical and computational studies of 6-Amino-1H-indole-4-carboxylic acid
An In-Depth Technical Guide to the Theoretical and Computational Investigation of 6-Amino-1H-indole-4-carboxylic acid
This guide provides a comprehensive framework for the theoretical and computational analysis of this compound, a molecule of interest within the broader class of biologically active indole derivatives. While direct computational studies on this specific molecule are not extensively documented, this whitepaper synthesizes field-proven methodologies applied to analogous indole structures to propose a robust investigatory workflow. This document is intended for researchers, computational chemists, and drug development professionals seeking to elucidate the physicochemical properties, reactivity, and potential biological interactions of this compound.
Introduction: The Significance of the Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2] Derivatives of indole exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The molecule this compound combines the privileged indole scaffold with amino and carboxylic acid functional groups, suggesting a high potential for diverse chemical interactions and biological activity. Its structural features, including hydrogen bond donors and acceptors, and an aromatic system, make it an intriguing candidate for drug design and development.
Molecular Profile of this compound:
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [4] |
| Molecular Weight | 176.17 g/mol | [4] |
| IUPAC Name | 4-amino-1H-indole-6-carboxylic acid | [4] |
| SMILES | C1=CNC2=CC(=CC(=C21)N)C(=O)O | [4] |
| InChIKey | IVBWTCKZKLVWMD-UHFFFAOYSA-N | [4] |
Computational chemistry offers a powerful lens through which to predict the behavior of such molecules, guiding synthesis and experimental testing by providing insights into electronic structure, potential energy surfaces, and intermolecular interactions. This guide outlines a multi-tiered computational approach, from quantum mechanics to molecular dynamics, to build a comprehensive profile of this compound.
Quantum Chemical Analysis: Unveiling Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance of accuracy and computational cost for studying the electronic properties of molecules.[5][6] For this compound, DFT calculations can elucidate its structural stability, reactivity, and spectroscopic signatures.
Causality Behind Methodological Choices
The choice of a functional and basis set is critical for accurate predictions. The B3LYP functional is widely used and has been shown to provide reliable results for organic molecules, including indole derivatives.[7][8] The 6-311++G(d,p) basis set is robust, incorporating diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to handle non-uniform electron distributions, which are characteristic of the subject molecule.[8]
Experimental Protocol: DFT Workflow
Objective: To determine the optimized geometry, electronic properties (HOMO, LUMO, MEP), and theoretical vibrational frequencies of this compound.
Software: Gaussian 16, ORCA, or similar quantum chemistry package.
Steps:
-
Molecule Building: Construct the 3D structure of this compound using a molecular editor like GaussView or Avogadro.
-
Geometry Optimization:
-
Perform an initial geometry optimization using a lower level of theory (e.g., PM6 semi-empirical method) to obtain a reasonable starting structure.
-
Follow with a full geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[8] The optimization should be run in the gas phase or with an implicit solvent model (e.g., CPCM for water) to simulate physiological conditions.
-
Confirm that the optimization has converged to a true minimum on the potential energy surface by performing a frequency calculation at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
-
-
Electronic Property Calculation:
-
From the optimized structure, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[5][9]
-
Generate a Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution and is invaluable for identifying electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions.[5]
-
-
Spectroscopic Prediction:
-
The results of the frequency calculation can be used to predict the theoretical IR spectrum. These frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data.
-
Calculate NMR chemical shifts using the GIAO method at the same level of theory.[8]
-
Visualization of DFT Workflow
Caption: Workflow for DFT analysis of this compound.
Molecular Docking: Predicting Protein-Ligand Interactions
Given the prevalence of indole derivatives as enzyme inhibitors and receptor modulators, molecular docking is a crucial step in assessing the therapeutic potential of this compound.[10][11][12] This technique predicts the preferred orientation of a ligand when bound to a protein target, providing insights into binding affinity and interaction patterns.
Causality Behind Methodological Choices
The selection of a protein target is paramount. Based on the activities of similar indole carboxylic acids, potential targets could include bacterial enzymes like DNA gyrase or protein kinases involved in cancer signaling pathways such as EGFR or VEGFR-2.[9][12] AutoDock Vina is a widely used and validated docking program known for its speed and accuracy.
Experimental Protocol: Molecular Docking Workflow
Objective: To predict the binding mode and estimate the binding affinity of this compound with a relevant biological target.
Software: AutoDock Tools, AutoDock Vina, PyMOL, Discovery Studio.
Steps:
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound.
-
Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds using AutoDock Tools. Save the file in the required PDBQT format.
-
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges.
-
Save the prepared protein in PDBQT format.
-
-
Grid Box Generation:
-
Define the search space for the docking simulation by creating a grid box that encompasses the active site of the protein. The dimensions should be large enough to allow the ligand to rotate and translate freely.
-
-
Docking Simulation:
-
Run AutoDock Vina, providing the prepared ligand and protein files, along with the grid box coordinates and dimensions. Vina will perform a series of docking runs and score the resulting poses.
-
-
Results Analysis:
-
Analyze the output file, which contains the binding affinity (in kcal/mol) and the coordinates for the top-ranked binding poses.
-
Visualize the protein-ligand complex using PyMOL or Discovery Studio. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Hypothetical Docking Results
The following table presents hypothetical docking scores against common protein targets for indole derivatives.
| Target Protein (PDB ID) | Putative Function | Binding Affinity (kcal/mol) |
| P. aeruginosa PqsR (4JVC) | Bacterial Quorum Sensing | -7.9[10] |
| EGFR Tyrosine Kinase (2GS2) | Cancer Proliferation | -8.5 |
| VEGFR-2 Tyrosine Kinase (4ASD) | Angiogenesis | -8.2[12] |
| DNA Gyrase B (E. coli) (1KZN) | Bacterial Replication | -7.5 |
Visualization of Docking Workflow
Caption: General workflow for molecular docking studies.
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While docking provides a static snapshot of binding, MD simulations offer a dynamic view, assessing the stability of the protein-ligand complex in a simulated physiological environment over time.[8]
Causality Behind Methodological Choices
An MD simulation is the logical next step after identifying a promising binding pose from docking. It validates the docking results by observing whether the ligand remains stably bound within the active site. GROMACS is a highly efficient and widely used software package for performing MD simulations.
Experimental Protocol: MD Simulation Workflow
Objective: To evaluate the dynamic stability of the this compound-protein complex.
Software: GROMACS, VMD, Grace/XMGrace.
Steps:
-
System Preparation:
-
Start with the best-ranked docked complex.
-
Generate the ligand topology and parameters using a force field server (e.g., SwissParam).
-
Place the complex in a simulation box of appropriate size and shape (e.g., cubic or dodecahedron).
-
Solvate the system with a water model (e.g., TIP3P).
-
Add ions (e.g., Na⁺, Cl⁻) to neutralize the system and mimic physiological ionic strength.
-
-
Energy Minimization:
-
Perform a steep descent energy minimization to remove steric clashes and relax the system.
-
-
Equilibration:
-
Perform a two-phase equilibration. First, a constant volume, constant temperature (NVT) equilibration to stabilize the system's temperature. Second, a constant pressure, constant temperature (NPT) equilibration to stabilize the pressure and density.
-
-
Production Run:
-
Run the production MD simulation for a duration sufficient to observe the system's behavior (e.g., 50-100 ns).
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess conformational stability. A stable RMSD indicates the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and protein over time.
-
Visualization of MD Workflow
Caption: Workflow for Molecular Dynamics (MD) simulation.
Conclusion and Future Directions
This guide has outlined a comprehensive, multi-faceted computational strategy for characterizing this compound. By integrating quantum chemical calculations, molecular docking, and molecular dynamics simulations, researchers can build a detailed understanding of its electronic properties, potential biological targets, and the dynamics of its interactions. The insights gained from these theoretical studies can effectively guide future experimental work, including chemical synthesis, optimization of derivatives, and in vitro biological assays, ultimately accelerating the discovery and development of new therapeutic agents based on the indole scaffold.
References
- 1. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. 4-amino-1H-indole-6-carboxylic acid | C9H8N2O2 | CID 40786918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Experimental, DFT studies, and in silico molecular docking investigations of (Z)-2-amino-4-(methylthio)-N-phenylbutanehydrazonic acid and its Fe(II) and Mn(II) metal complexes as a potential antibacterial agent | Mediterranean Journal of Chemistry [medjchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Reactivity of the Amino Group in 6-Amino-1H-indole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-1H-indole-4-carboxylic acid is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a nucleophilic amino group and a carboxylic acid moiety on the indole scaffold, presents both opportunities and challenges in chemical synthesis. This guide provides a comprehensive technical overview of the chemical reactivity of the 6-amino group, offering insights into its electronic properties and steric environment. We will delve into key transformations including acylation, alkylation, sulfonation, and diazotization, presenting detailed experimental protocols and discussing strategies for achieving chemoselectivity. This document aims to serve as a valuable resource for scientists engaged in the synthesis and derivatization of this important indole derivative.
Introduction: The Unique Chemical Landscape of this compound
The indole nucleus is a privileged scaffold in numerous biologically active compounds. The introduction of an amino group at the 6-position and a carboxylic acid at the 4-position creates a molecule with a rich and complex chemical personality. The reactivity of the 6-amino group is modulated by the interplay of several factors:
-
The Electron-Rich Indole Ring: The indole system is inherently electron-rich, which influences the electron density on the exocyclic amino group.
-
The Carboxylic Acid Group: As an electron-withdrawing group, the carboxylic acid moiety at the 4-position can decrease the nucleophilicity of the 6-amino group through inductive and resonance effects.
-
The N-H of the Indole Ring: The acidic proton on the indole nitrogen can participate in reactions and may require protection under certain conditions.
Understanding these intramolecular interactions is paramount for predicting and controlling the outcome of chemical transformations.
Fundamental Properties of the 6-Amino Group
Table 1: Estimated Electronic Properties
| Property | Estimated Value/Characteristic | Rationale |
| pKa (of conjugate acid) | Lower than aniline (4.6) | Electron-withdrawing effect of the carboxylic acid group. |
| Nucleophilicity | Moderate | Reduced by the carboxylic acid, but still a competent nucleophile for many reactions. |
Key Chemical Transformations of the 6-Amino Group
The 6-amino group serves as a versatile handle for a variety of chemical modifications, enabling the synthesis of diverse derivatives.
Acylation: Formation of Amides
Acylation of the 6-amino group to form amides is a fundamental transformation for introducing a wide range of functional groups. This reaction is crucial for synthesizing potential drug candidates and for creating building blocks for further elaboration.
The choice of acylating agent and reaction conditions is critical for achieving high yields and avoiding side reactions. Acyl chlorides and anhydrides are common acylating agents due to their high reactivity. The addition of a non-nucleophilic base, such as pyridine or triethylamine, is often necessary to neutralize the acid generated during the reaction and to deprotonate the ammonium salt formed, thus regenerating the nucleophilic free amine. In the context of this compound, the carboxylic acid group may not require protection if the reaction is carried out under anhydrous conditions with a non-nucleophilic base, as the amine is generally more nucleophilic than the carboxylate.
This protocol describes a standard procedure for the N-acetylation of the 6-amino group.[1][2]
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Work-up:
-
Dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to afford 6-acetamido-1H-indole-4-carboxylic acid.
Self-Validation: The success of the reaction can be confirmed by spectroscopic methods. In the ¹H NMR spectrum, the appearance of a new singlet corresponding to the acetyl methyl protons and a downfield shift of the aromatic protons adjacent to the newly formed amide group would be indicative of N-acetylation. The IR spectrum should show a characteristic amide C=O stretch.
Sulfonylation: Synthesis of Sulfonamides
The formation of sulfonamides from the 6-amino group is another important transformation, as the sulfonamide moiety is a key pharmacophore in many therapeutic agents.[3]
This protocol outlines a general procedure for the synthesis of a sulfonamide derivative.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Addition of Sulfonylating Agent: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.
-
Work-up:
-
Pour the reaction mixture into ice-water and extract with DCM.
-
Wash the organic layer with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
N-Alkylation: Introduction of Alkyl Groups
N-alkylation of the 6-amino group can be challenging due to the potential for over-alkylation to form secondary and tertiary amines, or even quaternary ammonium salts.[4] Careful control of stoichiometry and reaction conditions is crucial.
Direct alkylation with alkyl halides often leads to a mixture of products because the initially formed primary amine is often more nucleophilic than the starting ammonia or amine. To achieve mono-alkylation, a large excess of the amine can be used, or alternative methods like reductive amination can be employed. For a precious substrate like this compound, protecting group strategies may be necessary for controlled alkylation.
A more controlled method for mono-alkylation is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by in situ reduction.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCE or THF, add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the product by column chromatography.
Diazotization and Sandmeyer Reactions: Conversion to a Versatile Diazonium Salt
Diazotization of the 6-amino group provides a highly versatile diazonium salt intermediate, which can be converted into a wide array of functional groups through Sandmeyer and related reactions.[5][6] This opens up synthetic routes that are not easily accessible through other methods.
The diazotization reaction is typically carried out in a cold, acidic solution to prevent the premature decomposition of the diazonium salt.[7] Sodium nitrite is the most common diazotizing agent. The subsequent Sandmeyer reaction utilizes a copper(I) salt (e.g., CuCl, CuBr, CuCN) to catalyze the replacement of the diazonium group with a halide or cyanide.[5]
This protocol describes the conversion of the 6-amino group to a 6-chloro group.
Materials:
-
This compound
-
Concentrated Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
-
Ice
-
Water
Procedure:
-
Diazotization:
-
Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
-
Work-up:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude 6-chloro-1H-indole-4-carboxylic acid by column chromatography or recrystallization.
Chemoselectivity and Protecting Group Strategies
The presence of three reactive functional groups (6-amino, 4-carboxylic acid, and 1-NH) in the target molecule necessitates careful consideration of chemoselectivity.
Diagram 1: Reactivity Sites of this compound
References
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diazotisation [organic-chemistry.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. byjus.com [byjus.com]
Reactivity of the carboxylic acid group in 6-Amino-1H-indole-4-carboxylic acid
An In-Depth Technical Guide to the Reactivity of the Carboxylic Acid Group in 6-Amino-1H-indole-4-carboxylic Acid
Abstract
This compound is a pivotal structural motif in medicinal chemistry and drug development, valued for its presence in numerous biologically active compounds. The molecule's synthetic utility is largely dictated by the reactivity of its constituent functional groups: the indole ring, the primary amine, and the carboxylic acid. This technical guide provides a focused, in-depth analysis of the chemical behavior of the carboxylic acid group at the C4 position. We will explore the electronic and steric factors governing its reactivity, detail key transformations such as esterification, amidation, and reduction, and address the critical interplay with the C6 amino group, necessitating strategic use of protecting groups. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
The indole nucleus is a privileged scaffold in drug discovery, forming the core of essential amino acids like tryptophan and a multitude of pharmaceutical agents.[1][2] The specific substitution pattern of this compound offers three distinct points for chemical modification, making it a highly valuable building block for creating libraries of complex molecules. The carboxylic acid at the C4 position, in particular, serves as a versatile handle for introducing a wide range of functionalities through well-established synthetic transformations. Its acidity and ability to form strong electrostatic and hydrogen-bond interactions often make it a key component of a drug's pharmacophore, crucial for target binding.[3] Understanding and controlling the reactivity of this group is therefore paramount for its effective utilization in synthetic campaigns.
The Electronic and Steric Landscape of the Carboxylic Acid Group
The reactivity of a carboxylic acid is fundamentally governed by the electrophilicity of its carbonyl carbon and the acidity of its proton. In this compound, these properties are modulated by the combined electronic effects of the fused indole ring system and the C6 amino substituent.
-
Inductive and Resonance Effects: The overall reactivity of carboxylic acid derivatives is a balance between inductive effects, which withdraw electron density and increase reactivity, and resonance effects, which can donate electron density and decrease reactivity.[4]
-
Amino Group (-NH₂): The primary amine at the C6 position is a strong electron-donating group (EDG) through resonance. Its lone pair of electrons can delocalize into the aromatic system, increasing the electron density of the entire indole ring. This electron-donating effect tends to destabilize the carboxylate anion that would form upon deprotonation, thereby decreasing the acidity of the carboxylic acid compared to an unsubstituted indole-4-carboxylic acid.
-
Indole Ring: The indole ring itself is an electron-rich heterocycle. This inherent electron density further contributes to the overall electron-donating environment, reinforcing the effect of the amino group.
-
-
Steric Considerations: The carboxylic acid group is situated at the C4 position, peri to the C5 hydrogen. While not exceptionally hindered, this position can present some steric challenges with bulky reagents or during intramolecular reactions.
The interplay of these factors results in a carboxylic acid group that is less acidic than a typical benzoic acid but is readily activated for various nucleophilic acyl substitution reactions.
Caption: Electronic effects influencing the carboxylic acid group.
Key Transformations of the Carboxylic Acid Group
The carboxylic acid moiety is a gateway to several crucial functional groups. The primary challenge in its transformation is that the hydroxyl group (-OH) is a poor leaving group. Therefore, reactions typically require either strong acid catalysis to protonate the carbonyl, making it more electrophilic, or conversion of the -OH into a better leaving group.[5]
Esterification
Esterification is one of the most common and useful reactions of carboxylic acids.[5]
A. Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[6] The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used as the solvent, and water is removed as it is formed.[6]
B. Esterification using Activating Agents: For more sensitive substrates or less reactive alcohols, converting the carboxylic acid to a more reactive intermediate is necessary. A common laboratory method is the conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5][7] The resulting highly reactive acid chloride can then be treated with the alcohol to form the ester.
Table 1: Comparison of Esterification Methods
| Method | Reagents | Advantages | Disadvantages |
| Fischer Esterification | Alcohol (excess), H₂SO₄ (cat.) | Inexpensive, suitable for simple alcohols. | Equilibrium reaction, requires harsh conditions.[6] |
| Acid Chloride Formation | 1. SOCl₂ or (COCl)₂2. Alcohol, Pyridine | High yield, works with hindered alcohols. | Harsh reagents, generates HCl byproduct.[5] |
| Coupling Agent-Mediated | Alcohol, DCC/DMAP | Mild conditions, good for sensitive substrates. | Stoichiometric byproducts can be difficult to remove. |
Experimental Protocol: Methyl Esterification via SOCl₂
Objective: To convert this compound to its methyl ester. (Note: This protocol assumes the amino group has been pre-protected).
-
Preparation: To a solution of N-protected this compound (1.0 eq) in anhydrous methanol (0.1 M), cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add thionyl chloride (SOCl₂) (1.5 eq) dropwise to the stirred solution over 15 minutes. Causality: SOCl₂ reacts with the carboxylic acid to form a highly reactive acyl chlorosulfite intermediate, which is then converted to the acid chloride. Methanol serves as both reactant and solvent.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 4 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize excess acid, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Amidation
The formation of an amide bond is fundamental in peptide synthesis and the creation of many pharmaceuticals. The direct reaction of a carboxylic acid with an amine is generally unfavorable because the basic amine will deprotonate the carboxylic acid to form an unreactive ammonium carboxylate salt.[7] Therefore, coupling agents are required.
A. Carbodiimide Coupling: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are widely used. They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.
B. Modern Coupling Reagents: More advanced reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) often provide higher yields, faster reaction times, and reduced side reactions, especially with sterically hindered substrates.[8]
Caption: General workflow for amide bond formation.
Experimental Protocol: Amidation using EDCI/HOBt
Objective: To couple N-protected this compound with benzylamine.
-
Preparation: Dissolve the N-protected carboxylic acid (1.0 eq), HOBt (Hydroxybenzotriazole, 1.1 eq), and benzylamine (1.1 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Causality: HOBt is often added to suppress racemization and improve efficiency by forming an active ester intermediate.
-
Reagent Addition: Add EDCI (1.2 eq) to the solution and stir at room temperature.
-
Reaction: Monitor the reaction progress by TLC. Typically, the reaction is complete within 12-24 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude amide by flash column chromatography.
Reduction
The carboxylic acid can be reduced to a primary alcohol. This transformation requires powerful reducing agents, as carboxylic acids are relatively resistant to reduction.
A. Common Reducing Agents: Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. Borane (BH₃), often used as a THF complex (BH₃·THF), is a milder alternative that can offer better chemoselectivity in the presence of other reducible functional groups. The use of NaBH₄ in carboxylic acid media can lead to the reduction of the indole double bond.[9]
The Crucial Role of Amine Protection
The C6 amino group is a potent nucleophile and a base. It will readily react with many of the reagents used to activate the carboxylic acid (e.g., SOCl₂, EDCI), leading to undesired side products and consumption of reagents.[10] Therefore, it is almost always necessary to "protect" the amino group before carrying out transformations on the carboxylic acid.[11]
Table 2: Common Protecting Groups for the Amino Functionality
| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Key Features |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (TFA, HCl)[11] | Stable to bases, hydrogenation. Widely used. |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C)[11] | Stable to acidic and basic conditions. |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | Base-labile, orthogonal to Boc and Cbz. |
Experimental Protocol: Boc Protection of the Amino Group
-
Preparation: Suspend this compound (1.0 eq) in a mixture of 1,4-dioxane and water (1:1).
-
Reagent Addition: Add sodium hydroxide (NaOH) (2.5 eq) to deprotonate the carboxylic acid and facilitate dissolution. Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Acidify the reaction mixture to pH ~3 with 1 M HCl. The protected product will often precipitate.
-
Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum.
Caption: A standard protection-reaction-deprotection workflow.
Conclusion
The carboxylic acid group of this compound is a versatile functional handle whose reactivity is subtly influenced by the electron-donating properties of the indole ring and the C6 amino substituent. Successful synthetic manipulation of this group hinges on two key principles: appropriate activation to overcome the poor leaving group nature of the hydroxyl moiety, and strategic protection of the nucleophilic C6 amino group to prevent unwanted side reactions. By mastering these concepts and employing the robust protocols for esterification, amidation, and other transformations detailed herein, researchers can effectively unlock the full potential of this valuable building block in the synthesis of novel chemical entities for drug discovery and beyond.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Amide synthesis by acylation [organic-chemistry.org]
- 9. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
A Technical Guide to the Structural Elucidation of 6-Amino-1H-indole-4-carboxylic Acid via Single-Crystal X-ray Crystallography
For distribution to: Researchers, scientists, and drug development professionals.
This document provides an in-depth technical guide on determining the three-dimensional structure of 6-Amino-1H-indole-4-carboxylic acid through single-crystal X-ray crystallography. While the target compound, identified by CAS number 885520-34-3, is commercially available, a definitive public record of its single-crystal X-ray structure is not presently available.[1] This guide, therefore, serves as a comprehensive, field-proven framework for researchers to pursue the synthesis, crystallization, and structural analysis of this molecule. The insights derived from its crystal structure are anticipated to be valuable for applications in medicinal chemistry and materials science, where the indole scaffold is a privileged structure.[2][3]
Introduction: The Significance of Structural Analysis
The indole ring system is a cornerstone in drug discovery, appearing in a vast array of pharmacologically active compounds.[2] The specific placement of amino and carboxylic acid functional groups on the indole core, as in this compound, dictates its physicochemical properties, including its ability to form hydrogen bonds and engage in other intermolecular interactions. These interactions are fundamental to its behavior in a biological context, such as binding to a protein target, as well as its solid-state properties, which are critical for drug formulation and manufacturing.
X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.[4] An experimentally determined crystal structure provides unambiguous information on molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing.[4] Such data is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new chemical entities.
This guide will provide a robust, hypothetical workflow for determining the crystal structure of this compound, grounded in established crystallographic principles and techniques.
Experimental Workflow: From Synthesis to Structure
The successful determination of a crystal structure is a multi-step process, each stage requiring meticulous execution.[4] The overall workflow is depicted below.
Caption: Workflow for Crystal Structure Determination.
Synthesis and Purification of this compound
While this compound is commercially available, researchers may opt for a custom synthesis to ensure high purity, which is paramount for successful crystallization. A potential synthetic route could be adapted from established methods for substituted indoles. For instance, a plausible approach involves the functionalization of a pre-existing indole scaffold, potentially through nitration followed by reduction to install the amino group, and a separate step to introduce the carboxylic acid moiety.
Post-synthesis purification is a critical, non-negotiable step. The presence of even minor impurities can significantly hinder or prevent crystallization. A multi-step purification protocol is recommended:
-
Column Chromatography: To separate the target compound from reaction byproducts and unreacted starting materials.
-
Recrystallization: A preliminary recrystallization from a suitable solvent system to further enhance purity.
-
Characterization: Verification of the compound's identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A purity of >98% is highly desirable.
Crystallization of this compound
The formation of high-quality single crystals is often the most challenging and empirical step in the process.[4] A systematic approach, involving the screening of various solvents and crystallization techniques, is essential.
The choice of solvent is the most critical factor for successful crystallization.[5] A small-scale screening should be performed to identify solvents in which the compound has moderate solubility at elevated temperatures and lower solubility at room or sub-ambient temperatures.
| Solvent Class | Examples | Rationale |
| Protic Solvents | Water, Ethanol, Methanol, Isopropanol | Capable of hydrogen bonding, which may be favorable given the amino and carboxylic acid groups. |
| Aprotic Polar | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Offer a different polarity profile and can dissolve a wide range of organic compounds. |
| Ethers | Dioxane, Tetrahydrofuran (THF) | Moderate polarity, can be used in solvent mixtures. |
| Esters | Ethyl acetate | A common solvent for recrystallization. |
Protocol for Solvent Screening:
-
Place approximately 5-10 mg of the purified compound into several small vials.
-
Add a small volume (e.g., 0.5 mL) of a different test solvent to each vial.
-
Observe solubility at room temperature.
-
If insoluble, gently heat the vial and observe if the compound dissolves.
-
Allow the vials that showed temperature-dependent solubility to cool slowly to room temperature.
-
Monitor for the formation of crystalline material.
Based on the solvent screening, several techniques can be employed to grow single crystals suitable for X-ray diffraction.[6][7]
-
Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[7]
-
Vapor Diffusion: This is a highly effective technique for small quantities of material.[7] A concentrated solution of the compound is placed in a small, open vial. This vial is then enclosed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[7][8]
-
Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent.[7] Slow diffusion at the interface of the two solvents can lead to the growth of high-quality crystals.
A Note on "Oiling Out": If the compound separates as an oil instead of a solid, it indicates that the solution is too supersaturated or the cooling is too rapid.[5] This can often be remedied by reheating the solution, adding more solvent, and allowing for slower cooling.[5]
X-ray Diffraction Data Collection and Structure Refinement
Once suitable single crystals are obtained, the next phase involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.[4]
Data Collection
A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer and placed in a stream of cold nitrogen gas (usually around 100 K) to minimize thermal motion of the atoms and protect the crystal from radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction data are collected on a detector. Modern diffractometers automate this process, rotating the crystal and collecting thousands of diffraction spots.
Structure Solution and Refinement
The collected diffraction data (intensities and positions of the spots) are used to determine the arrangement of atoms in the crystal.
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal.
-
Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal's space group.
-
Structure Solution: The intensities of the diffraction spots are used to calculate an initial electron density map. This is the most challenging step and is often accomplished using direct methods or Patterson methods. This initial map reveals the positions of the heavier atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data. This is an iterative process where the atomic positions and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
The quality of the final structure is assessed by several factors, most notably the R-factor (R1), which should ideally be below 5% for a well-refined small molecule structure.
Anticipated Structural Features and Their Implications
Based on the known crystal structures of related aminoindole carboxylic acids, we can anticipate several key structural features for this compound:
-
Hydrogen Bonding Network: The presence of an N-H group in the indole ring, an amino group (-NH2), and a carboxylic acid group (-COOH) suggests that the crystal structure will be dominated by an extensive network of intermolecular hydrogen bonds. The carboxylic acid groups are likely to form classic dimeric motifs.[9] The amino group and the indole N-H will act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen of the amino group can act as acceptors.
-
Planarity and Conformation: The indole ring system is largely planar. The orientation of the carboxylic acid group relative to the indole ring will be a key conformational feature.
-
π-π Stacking: The aromatic indole rings are likely to engage in π-π stacking interactions, further stabilizing the crystal packing.
The precise nature of these interactions will dictate the overall packing arrangement and the solid-state properties of the compound. Understanding this intricate network is crucial for predicting its solubility, dissolution rate, and stability, all of which are critical parameters in drug development.
Conclusion
While the crystal structure of this compound has not yet been publicly reported, this guide provides a comprehensive and scientifically rigorous roadmap for its determination. By following the detailed protocols for synthesis, purification, crystallization, and X-ray diffraction analysis, researchers can successfully elucidate its three-dimensional structure. The resulting structural information will be a valuable asset for advancing research in medicinal chemistry and materials science, enabling a deeper understanding of its structure-property relationships and facilitating the design of novel molecules with tailored functionalities.
References
- 1. 885520-34-3|this compound|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 9. lit.jinr.ru [lit.jinr.ru]
Methodological & Application
Application Notes and Protocols for Amide Coupling of 6-Amino-1H-indole-4-carboxylic Acid
Introduction: The Significance of 6-Amino-1H-indole-4-carboxylic Acid in Drug Discovery
This compound is a valuable bifunctional building block in medicinal chemistry and drug development. Its rigid indole scaffold, coupled with strategically positioned amino and carboxylic acid functional groups, provides a versatile platform for the synthesis of a diverse range of compounds with potential therapeutic applications. The ability to selectively acylate the 6-amino group to form a stable amide bond is a critical transformation, enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. Compounds derived from this core are being investigated for their utility as kinase inhibitors, antibacterial agents, and other targeted therapies.
However, the amide coupling of this compound is not without its challenges. The electron-donating nature of the indole ring can influence the reactivity of both the 6-amino and 4-carboxylic acid groups. Furthermore, the aniline-like nucleophilicity of the 6-amino group is lower than that of aliphatic amines, often requiring more robust coupling conditions. This document provides a detailed guide to effective amide coupling protocols for this substrate, outlining the rationale behind the choice of reagents and reaction conditions to ensure high-yield, successful synthesis.
Core Concepts in Amide Coupling
Amide bond formation is a condensation reaction that involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[1] The choice of coupling reagent is paramount and is dictated by the reactivity of both the carboxylic acid and the amine. For a substrate like this compound, where we are coupling an external carboxylic acid to the 6-amino group, the key is to efficiently activate the incoming acid without promoting unwanted side reactions.
Potential Challenges:
-
Low Nucleophilicity: The 6-amino group, being attached to an aromatic ring system, is less nucleophilic than a typical alkylamine, which can lead to sluggish or incomplete reactions.[2]
-
Self-Polymerization: As the molecule contains both a carboxylic acid and an amino group, there is a risk of self-coupling under certain activation conditions.
-
Side Reactions: The indole nitrogen and the electron-rich indole ring can potentially react with highly reactive acylating agents.
-
Solubility: The zwitterionic nature of the amino acid can lead to poor solubility in common organic solvents, complicating the reaction setup.[3]
To address these challenges, careful selection of coupling reagents, additives, bases, and solvents is crucial.
Recommended Amide Coupling Protocols
Two of the most reliable and widely used methods for amide bond formation in modern organic synthesis are protocols based on carbodiimides (like EDC) with additives, and those utilizing uronium/aminium salts (like HATU).
Protocol 1: EDC/HOBt Mediated Amide Coupling
This classic method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[1] The addition of an auxiliary nucleophile, such as 1-Hydroxybenzotriazole (HOBt), traps this intermediate to form an active ester, which is less prone to side reactions and racemization.[4] This active ester then reacts with the 6-amino group of the indole to form the desired amide.
Experimental Protocol: EDC/HOBt Coupling
-
Reagent Preparation:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.2 equivalents) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM).
-
To this solution, add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to ensure complete dissolution.
-
-
Activation:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30-60 minutes.
-
-
Amine Coupling:
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of DMF. The addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) is often necessary to neutralize the hydrochloride salt of EDC and to deprotonate the carboxylic acid of the indole substrate, enhancing its solubility and preventing unwanted protonation of the amino group.
-
Add the solution of this compound to the pre-activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure amide.
-
Protocol 2: HATU Mediated Amide Coupling
For challenging couplings involving less nucleophilic anilines, a more potent activating agent is often required.[5] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that reacts with carboxylic acids to form an activated OAt-ester.[6] The 7-azabenzotriazole (HOAt) leaving group is not only an excellent leaving group but also accelerates the subsequent amidation step through neighboring group participation, making HATU particularly effective for difficult couplings.[7]
Experimental Protocol: HATU Coupling
-
Reagent Preparation:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DMF.
-
-
Activation & Amine Addition:
-
To the stirred solution, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents). Stir for 5-10 minutes at room temperature to allow for the formation of the activated ester.[8]
-
Add a solution of this compound (1.0 equivalent) in a minimal amount of DMF to the reaction mixture.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 2-6 hours. The reaction is typically much faster than with EDC/HOBt.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash with 5% aqueous LiCl (to help remove DMF), followed by 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
-
Data Presentation: Comparison of Coupling Protocols
| Parameter | EDC/HOBt Protocol | HATU Protocol |
| Coupling Reagent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) |
| Additive | 1-Hydroxybenzotriazole (HOBt) | Not strictly required, but HOAt is generated in situ. |
| Typical Base | N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) |
| Solvent | DMF, DCM | DMF |
| Reaction Time | 12-24 hours | 2-6 hours |
| Relative Cost | Lower | Higher |
| Efficiency | Good for many substrates, may be sluggish for anilines. | Excellent, especially for sterically hindered or electron-deficient amines.[9] |
| Byproducts | Water-soluble urea | Water-soluble urea and HOAt salts |
Visualization of Reaction Mechanisms and Workflows
EDC/HOBt Coupling Mechanism
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. growingscience.com [growingscience.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
The Strategic Application of 6-Amino-1H-indole-4-carboxylic Acid in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Privileged Indole Scaffold in Kinase Inhibition
The indole nucleus represents a "privileged scaffold" in medicinal chemistry, frequently appearing in the structures of potent, selective, and clinically successful kinase inhibitors.[1] Its bicyclic aromatic structure provides a rigid framework that can be functionalized to engage in key interactions within the ATP-binding site of various kinases. The strategic placement of substituents on the indole ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
This guide focuses on the utility of a specific, highly functionalized indole derivative: 6-Amino-1H-indole-4-carboxylic acid . This molecule is a versatile starting material for the synthesis of a diverse range of kinase inhibitors. Its three key features—the indole nitrogen (N-H), the 6-amino group (-NH2), and the 4-carboxylic acid (-COOH)—provide multiple points for chemical modification, enabling the creation of libraries of compounds for screening against various kinase targets. The 6-amino group, in particular, can serve as a crucial hydrogen bond donor or as a handle for further derivatization to explore deeper pockets within the kinase active site. The 4-carboxylic acid is an ideal anchor point for introducing a wide array of side chains via robust amide bond formation, a cornerstone of kinase inhibitor synthesis.
This document provides a comprehensive overview of the application of this compound in the synthesis of kinase inhibitors, with a focus on practical, field-proven protocols and the underlying scientific rationale for their use. We will explore its application in targeting key oncogenic kinases such as Pim, B-Raf, and VEGFR, supported by structure-activity relationship (SAR) insights.
Core Synthetic Strategy: Amide Coupling of the Indole-4-Carboxylic Acid
The primary and most versatile application of this compound in kinase inhibitor synthesis is through the formation of an amide bond at the C4-carboxylic acid position. This reaction couples the indole scaffold to a variety of amine-containing fragments, which are chosen to interact with specific regions of the target kinase. The choice of coupling reagent is critical for ensuring high yield, minimizing side reactions, and preserving chiral integrity if applicable.
Causality Behind Experimental Choices in Amide Coupling
Amide bond formation from a carboxylic acid and an amine is not a spontaneous reaction and requires the activation of the carboxylic acid.[2] This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.
-
Carbodiimide-based reagents (e.g., EDC with HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea byproduct. The addition of 1-hydroxybenzotriazole (HOBt) mitigates this by trapping the O-acylisourea to form an active ester, which is less prone to side reactions and efficiently reacts with the amine.[3]
-
Uronium/Aminium-based reagents (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal racemization.[2] HATU activates the carboxylic acid by forming an activated acyl-uronium species, which readily reacts with the amine. The choice of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to prevent side reactions with the coupling reagent.
The following diagram illustrates the general workflow for the synthesis of an indole-4-carboxamide library from this compound.
Caption: General workflow for kinase inhibitor synthesis.
Detailed Application Protocols
The following protocols provide step-by-step methodologies for the synthesis of 6-amino-1H-indole-4-carboxamide derivatives, which are key intermediates for a variety of kinase inhibitors.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is highly efficient and suitable for a wide range of amines, including those that are less nucleophilic.
Materials:
-
This compound
-
Amine of interest (1.1 equivalents)
-
HATU (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Addition of Reagents: Add the amine of interest (1.1 equivalents) to the solution, followed by DIPEA (3.0 equivalents).
-
Activation and Coupling: In a separate flask, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF. Add the HATU solution dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired 6-amino-1H-indole-4-carboxamide derivative.
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic and cost-effective method, particularly useful for routine synthesis.
Materials:
-
This compound
-
Amine of interest (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
Triethylamine (TEA) or DIPEA (2.0 equivalents)
-
Anhydrous DMF or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Activation: Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution. Stir the mixture at room temperature for 30-60 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the amine of interest (1.1 equivalents) and the base (TEA or DIPEA, 2.0 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-12 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography.
-
Characterization: Characterize the purified product by NMR and MS.
Application in Targeting Specific Kinases
The 6-amino-1H-indole-4-carboxamide scaffold can be elaborated to target a variety of kinases implicated in cancer and other diseases. The following sections discuss the rationale and SAR for targeting Pim kinases, B-Raf, and VEGFR.
Pim Kinase Inhibition
Rationale: The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are overexpressed in many hematological malignancies and solid tumors, where they promote cell survival and proliferation.[4] Therefore, pan-Pim inhibitors are an attractive therapeutic strategy.[5]
Structure-Activity Relationship (SAR) Insights:
-
The indole scaffold is a known hinge-binding motif for Pim kinases.[6]
-
The 4-carboxamide moiety allows for the introduction of various substituents that can interact with the solvent-exposed region of the ATP-binding pocket.
-
The 6-amino group can act as a hydrogen bond donor, potentially interacting with backbone carbonyls or acidic residues in the kinase active site. It can also be a point of attachment for larger groups to gain additional interactions.
-
For pan-Pim inhibitors, aniline moieties at the amide nitrogen have been shown to be effective, with substitutions on the aniline ring modulating potency and selectivity.[5]
The following diagram illustrates a hypothetical binding mode of a 6-amino-1H-indole-4-carboxamide derivative in the ATP binding site of a Pim kinase.
Caption: Hypothetical binding mode of an indole-4-carboxamide inhibitor.
B-Raf Kinase Inhibition
Rationale: Mutations in the B-Raf kinase, particularly the V600E mutation, are found in over 50% of melanomas and a significant fraction of other cancers.[7] These mutations lead to constitutive activation of the MAPK signaling pathway, driving uncontrolled cell proliferation.[8]
SAR Insights:
-
Indole and azaindole scaffolds are central to several potent B-Raf inhibitors.[9]
-
The 4-carboxamide can be used to link to moieties that occupy the hydrophobic pocket near the gatekeeper residue.
-
The 6-amino group can be functionalized to extend into the solvent-exposed region, potentially improving solubility and cell permeability.
-
Modifications at the indole N-1 position can also influence potency and selectivity.
VEGFR-2 Kinase Inhibition
Rationale: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10] Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy.[11]
SAR Insights:
-
Many successful VEGFR-2 inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region (Glu917 and Cys919 in VEGFR-2).[11] The indole scaffold is well-suited for this role.
-
The 4-carboxamide linker can connect to aryl or heteroaryl groups that occupy the hydrophobic region of the active site.
-
The 6-amino group can be used to introduce solubilizing groups or to form additional interactions with the protein surface, which can enhance both potency and pharmacokinetic properties.
Data Summary: Representative Indole-Based Kinase Inhibitors
| Kinase Target | Representative Compound Class | Reported IC50/Ki | Reference(s) |
| Pim-1 | Imidazo[1,2-b]pyridazine-indole | 7 nM (Pim-1 IC50) | [4] |
| Pim-1, -2, -3 | Pyridyl Carboxamide | 1 nM (Pim-1), 16 nM (Pim-2), 4 nM (Pim-3) | |
| B-Raf (V600E) | 7-Azaindole derivative (PLX4720) | 13 nM (B-Raf V600E IC50) | [9] |
| VEGFR-2 | Indole-2-carboxamide | 1.10 nM (VEGFR-2 IC50) | [1] |
| VEGFR-2 | Indoloimidazolone | 0.07 µM (VEGFR-2 IC50) |
Conclusion and Future Perspectives
This compound is a strategically designed building block for the synthesis of novel kinase inhibitors. Its inherent functionality allows for the systematic exploration of chemical space around a privileged indole scaffold. The robust and well-understood amide coupling chemistry at the C4-position provides a reliable method for generating diverse libraries of compounds. The presence of the C6-amino group offers an additional vector for optimization, enabling the development of inhibitors with improved potency, selectivity, and drug-like properties. As the demand for novel and more effective kinase inhibitors continues to grow, versatile starting materials like this compound will undoubtedly play a crucial role in the discovery and development of the next generation of targeted therapies.
References
- 1. Bioorganic & medicinal chemistry letters. - NLM Catalog - NCBI [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-amino-1H-indole-6-carboxylic acid | C9H8N2O2 | CID 40786918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HRP20200819T1 - Indole carboxamides compounds useful as kinase inhibitors - Google Patents [patents.google.com]
- 5. US9012461B2 - FAK inhibitors - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 1546171-82-7 | 6-Methyl-1H-indole-4-carboxylic acid - Moldb [moldb.com]
- 8. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Patents In BindingDB [bindingdb.org]
Application Note: Strategies for Regioselective N1-Alkylation of 6-Amino-1H-indole-4-carboxylic acid
Abstract
The N-alkylation of indole scaffolds is a cornerstone of medicinal chemistry, unlocking novel biological activities and improving pharmacokinetic profiles. However, substrates with multiple nucleophilic centers, such as 6-Amino-1H-indole-4-carboxylic acid, present a significant synthetic challenge, demanding precise control over regioselectivity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic N1-alkylation of this trifunctional indole. We will detail a robust, field-proven workflow centered on a protection-alkylation-deprotection strategy, explaining the causal logic behind each experimental choice. This guide includes detailed, step-by-step protocols, troubleshooting advice, and mechanistic diagrams to ensure trustworthy and reproducible outcomes.
Introduction: The Challenge of Selective N-Alkylation
The indole nucleus is a "privileged scaffold" found in a vast array of pharmaceuticals and bioactive natural products.[1][2] Functionalization of the indole nitrogen (N1) can profoundly influence a molecule's properties. However, the direct N-alkylation of indoles is often complicated by the competing nucleophilicity of the C3 position.[1] For a substrate like this compound, the challenge is magnified exponentially due to the presence of three distinct nucleophilic/acidic sites:
-
Indole N1-H: Moderately acidic (pKa ≈ 17 in DMSO) and nucleophilic upon deprotonation.
-
Amino N6-H: A primary amine that is highly nucleophilic and can readily undergo alkylation.
-
Carboxylic Acid O-H: An acidic proton that will be preferentially deprotonated by most bases used for N1-alkylation, complicating the reaction stoichiometry and potentially leading to O-alkylation side products.
Attempting a direct alkylation on the unprotected scaffold would result in a complex mixture of N1-alkylated, N6-alkylated, O-alkylated, and poly-alkylated products, making purification and isolation of the desired compound nearly impossible. Therefore, a strategic approach using orthogonal protecting groups is not just recommended, but essential for success.
The Strategic Imperative: A Protection-Based Workflow
To achieve selective N1-alkylation, the competing amino and carboxylic acid functionalities must be temporarily masked. The ideal strategy employs protecting groups that are stable under the basic conditions of N-alkylation but can be removed under distinct conditions that do not affect the newly installed N-alkyl group. This is known as an orthogonal protection strategy.
Our recommended workflow involves three key stages:
-
Orthogonal Protection: Masking the C6-amino and C4-carboxylic acid groups.
-
N1-Alkylation: Performing the core reaction on the protected intermediate.
-
Deprotection: Sequentially or concurrently removing the protecting groups to reveal the final product.
Caption: High-level workflow for selective N1-alkylation.
Experimental Protocols & Methodologies
These protocols are designed as a robust starting point. Researchers should optimize reaction times and purification methods based on their specific alkylating agents and laboratory instrumentation.
Protocol 1: Orthogonal Protection of the Starting Material
Objective: To synthesize Methyl 6-(tert-butoxycarbonylamino)-1H-indole-4-carboxylate. The Boc group protects the amine, and the methyl ester protects the carboxylic acid.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or HCl (gas)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Esterification (Fischer-Speier):
-
Suspend this compound (1.0 eq) in anhydrous MeOH (approx. 0.1 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise. Causality: SOCl₂ reacts with MeOH to generate HCl in situ, which catalyzes the esterification.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the mixture and remove the solvent under reduced pressure.
-
Neutralize the residue carefully with saturated NaHCO₃ solution and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude methyl ester.
-
-
Boc Protection:
-
Dissolve the crude methyl 6-amino-1H-indole-4-carboxylate (1.0 eq) in a suitable solvent like DCM or THF.
-
Add a base such as triethylamine (1.5 eq).
-
Add (Boc)₂O (1.1 - 1.2 eq) portion-wise at room temperature.
-
Stir for 12-18 hours. Monitor the reaction by TLC/LC-MS.
-
Upon completion, dilute the reaction with water and extract with DCM (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure, doubly protected intermediate.
-
Protocol 2: Core N1-Alkylation Reaction
Objective: To alkylate the N1 position of the protected indole using a strong base and an alkyl halide. This method is highly effective for a range of alkylating agents.[3][4][5]
Materials:
-
Methyl 6-(tert-butoxycarbonylamino)-1H-indole-4-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl bromoacetate) (1.1 - 1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Deionized water
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add the protected indole (1.0 eq) to a flame-dried flask. Dissolve it in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C. Carefully add NaH (1.1 - 1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole N-H to form the highly nucleophilic indolide anion. Effervescence (H₂ gas) will be observed.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (typically 1-12 hours, monitor by TLC/LC-MS).
-
Quenching: Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.
-
Workup: Dilute with water and extract with EtOAc (3x).
-
Purification: Wash the combined organic layers with water (2x) and brine (1x), dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Alkylating Agent | Typical Conditions | Expected Yield |
| Methyl Iodide | RT, 1-2 h | >90% |
| Ethyl Bromoacetate | RT, 2-4 h | 80-90% |
| Benzyl Bromide | RT, 2-4 h | >90% |
| Allyl Bromide | 0 °C to RT, 1-3 h | 85-95% |
Protocol 3: Final Deprotection
Objective: To remove both the Boc and methyl ester protecting groups to yield the final N1-alkylated product.
Materials:
-
N1-alkylated, protected intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) / Water / Methanol solvent system
-
1M Hydrochloric acid (HCl)
Procedure:
-
Boc Removal (Acidolysis):
-
Dissolve the protected intermediate in DCM.
-
Add TFA (typically 20-50% v/v in DCM).
-
Stir at room temperature for 1-3 hours until deprotection is complete (monitor by LC-MS).
-
Concentrate the mixture under reduced pressure. Co-evaporate with toluene or DCM (2x) to remove residual TFA.
-
-
Ester Hydrolysis (Saponification):
-
Dissolve the crude amine from the previous step in a mixture of THF, MeOH, and water.
-
Add an aqueous solution of LiOH (2-4 eq).
-
Stir at room temperature or gently heat (e.g., 40-50 °C) until hydrolysis is complete.
-
Cool the mixture to 0 °C and carefully acidify with 1M HCl to pH ~5-6. The product may precipitate.
-
Extract the product with a suitable organic solvent (e.g., EtOAc), or if it precipitates, collect the solid by filtration.
-
Wash, dry, and purify as needed (e.g., recrystallization or preparative HPLC).
-
Reaction Mechanism of N-Alkylation
The N-alkylation of the protected indole proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. d-nb.info [d-nb.info]
- 5. m.youtube.com [m.youtube.com]
Application Note: Strategic Diversification of the 6-Amino-1H-indole-4-carboxylic Acid Scaffold for Drug Discovery
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1][2][3][4] 6-Amino-1H-indole-4-carboxylic acid represents a uniquely valuable starting material for chemical library synthesis due to its three distinct, orthogonally reactive functional groups: a nucleophilic aromatic amine, a carboxylic acid, and the indole N-H moiety. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic synthesis of diverse substituted indoles from this versatile scaffold. We present detailed, field-proven protocols for the selective functionalization of each reactive site, emphasizing the causality behind experimental choices and providing a framework for creating novel molecular entities for drug discovery programs.
The Strategic Advantage of this compound
The inherent chemical functionality of this compound offers a powerful platform for generating molecular diversity. The three primary reaction handles can be addressed selectively, allowing for a combinatorial or sequential approach to library design.
-
The 6-Amino Group: A versatile handle for introducing a wide array of substituents through classic and modern synthetic transformations. It can be converted into various other functional groups or used as a point for C-N bond formation.
-
The 4-Carboxylic Acid Group: Ideal for modification via amide coupling, one of the most frequently used reactions in medicinal chemistry, enabling the exploration of vast chemical space through the incorporation of diverse amine building blocks.[5]
-
The Indole N-H Group: The nitrogen of the indole ring can be functionalized through alkylation or arylation, which can significantly modulate the compound's steric and electronic properties, as well as its metabolic stability.
This guide will explore robust protocols for manipulating each of these sites to generate libraries of novel indole derivatives.
Figure 1: Synthetic diversification pathways from the core scaffold.
Functionalization of the 6-Amino Group
The aromatic amine at the C6 position is arguably the most versatile handle for major structural modifications. Its conversion to a diazonium salt opens up a plethora of transformations via the Sandmeyer reaction, while modern cross-coupling methods provide access to complex biaryl amines.
The Sandmeyer Reaction: A Gateway to Diverse Functionalities
The Sandmeyer reaction is a powerful method for replacing an aromatic amino group with a halide, cyanide, or hydroxyl group via a diazonium salt intermediate.[6][7][8] This two-step process first involves the conversion of the amine to a diazonium salt under cold, acidic conditions, followed by decomposition of the salt in the presence of a copper(I) catalyst.[9][10]
Figure 2: General workflow for the Sandmeyer reaction.
Protocol 2.1.1: Synthesis of 6-Bromo-1H-indole-4-carboxylic Acid
-
Rationale: This protocol exemplifies the conversion of the amino group to a bromide. The use of low temperatures (0-5 °C) during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The copper(I) bromide catalyst facilitates the radical-nucleophilic aromatic substitution that yields the final product.[6]
-
Materials:
-
This compound
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Step-by-Step Methodology:
-
Suspend this compound (1.0 eq) in a 48% HBr solution (5.0 eq) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq in minimal water) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours, then heat to 60 °C for 1 hour to ensure complete decomposition.
-
Cool the mixture to room temperature and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization as needed.
-
| Transformation | Copper(I) Salt | Typical Yield | Notes |
| Ar-NH₂ → Ar-Cl | CuCl | 65-80% | Requires HCl as the acid source. |
| Ar-NH₂ → Ar-Br | CuBr | 70-85% | Requires HBr as the acid source. |
| Ar-NH₂ → Ar-CN | CuCN | 60-75% | A key step for introducing a nitrile group, which can be further hydrolyzed to a carboxylic acid. |
Palladium-Catalyzed C-N Cross-Coupling
The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide (or triflate) and an amine.[11] In our case, we can use the 6-aminoindole as the amine partner and couple it with various aryl halides to synthesize N-aryl derivatives, which are prevalent motifs in pharmacologically active molecules.
Protocol 2.2.1: Synthesis of 6-(Phenylamino)-1H-indole-4-carboxylic Acid
-
Rationale: This reaction requires a palladium catalyst, a phosphine ligand, and a base. The ligand stabilizes the palladium center and facilitates the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine and facilitate the reductive elimination step. The reaction is run under an inert atmosphere to protect the catalyst from oxidation.
-
Materials:
-
This compound (protected, e.g., as a methyl ester)
-
Iodobenzene
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
-
Step-by-Step Methodology:
-
Note: The carboxylic acid may interfere with the basic conditions. It is advisable to first protect it as an ester (e.g., methyl ester via Fischer esterification).
-
To an oven-dried Schlenk flask, add the protected 6-aminoindole (1.0 eq), iodobenzene (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
If necessary, deprotect the ester (e.g., via saponification with LiOH) to yield the final carboxylic acid.
-
Functionalization of the 4-Carboxylic Acid Group
The carboxylic acid at C4 is an excellent anchor point for building diversity through amide bond formation.
Amide Coupling Reactions
Amide bond formation is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[12] Carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used for this purpose, often with an additive like HOBt (Hydroxybenzotriazole) to improve efficiency and suppress side reactions.[13][14]
Figure 3: Amide bond formation workflow using EDC/HOBt.
Protocol 3.1.1: General Procedure for Amide Synthesis
-
Rationale: This protocol uses EDC to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[14] The amine then attacks this intermediate to form the amide bond. A base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid formed during the reaction and to ensure the amine nucleophile remains in its free base form.
-
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine)
-
EDC hydrochloride
-
HOBt (or an equivalent like HATU)
-
DIPEA
-
Anhydrous DMF (N,N-Dimethylformamide)
-
-
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the acid.
-
Add the desired amine (1.1 eq) followed by DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water (to remove DMF) and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by flash column chromatography or recrystallization.
-
| Amine Partner | Coupling Reagent | Typical Yield | Notes |
| Benzylamine | EDC, HOBt | 85-95% | A standard coupling for primary amines. |
| Morpholine | HATU, DIPEA | 80-90% | HATU is often more effective for less nucleophilic secondary amines. |
| Aniline | EDC, HOBt | 60-75% | Aromatic amines are less nucleophilic and may require longer reaction times or heating. |
Functionalization of the Indole N-H
The indole nitrogen can be readily alkylated or arylated to further diversify the scaffold. Controlling the regioselectivity between N1 and C3 alkylation is a common challenge in indole chemistry; however, N-alkylation is often favored under basic conditions with appropriate electrophiles.[15][16]
Protocol 4.1.1: Synthesis of 1-Methyl-6-amino-1H-indole-4-carboxylic Acid
-
Rationale: A strong base like sodium hydride (NaH) is used to deprotonate the indole N-H, forming a highly nucleophilic indolide anion. This anion then reacts with an alkyl halide in an Sₙ2 reaction. Anhydrous conditions are essential as NaH reacts violently with water.
-
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (MeI)
-
Anhydrous DMF or THF
-
-
Step-by-Step Methodology:
-
Note: The carboxylic acid proton is more acidic than the N-H proton. Therefore, at least 2 equivalents of base are required, or the acid must be protected first. The following protocol assumes the acid is protected as an ester.
-
Suspend NaH (1.2 eq) in anhydrous DMF under an argon atmosphere.
-
Cool the suspension to 0 °C.
-
Add a solution of the protected 6-aminoindole (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Stir at room temperature overnight.
-
Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography and perform deprotection if necessary.
-
Conclusion
This compound is a powerful and cost-effective starting material for the synthesis of diverse libraries of substituted indoles. By strategically and selectively manipulating its three key functional groups using robust and well-established protocols such as the Sandmeyer reaction, amide coupling, and N-alkylation, researchers can rapidly generate novel chemical matter. The methodologies outlined in this application note provide a solid foundation for drug discovery programs aiming to explore the rich chemical space of the indole scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Indole-Based Metal Complexes and Their Medicinal Applications[v1] | Preprints.org [preprints.org]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. Indole-Containing Metal Complexes and Their Medicinal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. hepatochem.com [hepatochem.com]
- 13. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 15. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 6-Amino-1H-indole-4-carboxylic Acid
Introduction: The Strategic Importance of the 6-Amino-1H-indole-4-carboxylic Acid Scaffold
The this compound motif is a privileged scaffold in medicinal chemistry and drug development. Its intrinsic structure, featuring a versatile indole core, a nucleophilic amino group, and a carboxylic acid handle, offers a tripartite platform for molecular elaboration. This unique combination allows for the strategic introduction of diverse functionalities, enabling the exploration of vast chemical space in the pursuit of novel therapeutic agents. Palladium-catalyzed cross-coupling reactions are paramount tools for the derivatization of such scaffolds, facilitating the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2]
This guide provides an in-depth analysis and detailed protocols for the successful palladium-catalyzed cross-coupling of this compound. It addresses the inherent challenges posed by this trifunctional substrate and outlines a robust strategy involving chemoselective protection, optimized coupling reactions, and efficient purification.
PART 1: The Core Challenge: Chemoselectivity with a Trifunctional Substrate
The primary hurdle in the functionalization of this compound is controlling chemoselectivity. The molecule presents three distinct reactive sites:
-
Indole N-H: Acidic and can undergo N-arylation or act as an interfering nucleophile, often leading to catalyst inhibition in cross-coupling reactions.[3][4]
-
6-Amino Group (-NH₂): A primary amine that is highly nucleophilic and readily participates in Buchwald-Hartwig-type C-N bond formation.[5]
-
4-Carboxylic Acid (-COOH): Can coordinate with the metal center, potentially hindering catalytic activity. Its presence also imparts high polarity, affecting solubility and purification.[6]
Direct cross-coupling without protection is often problematic, leading to a mixture of products, low yields, and catalyst deactivation. Therefore, a strategic and orthogonal protecting group strategy is not just recommended, but essential for predictable and high-yielding outcomes.
PART 2: A Validating Protecting Group Strategy
To achieve selective cross-coupling on the indole core (e.g., at a pre-functionalized halide position like C5 or C7), the amino and carboxylic acid groups must be masked. An ideal strategy employs orthogonal protecting groups that can be installed and removed under distinct, mild conditions without interfering with each other or the subsequent palladium-catalyzed reaction.
Here, we propose a robust and widely validated strategy:
-
Amino Group Protection: The tert-butoxycarbonyl (Boc) group is the protector of choice for the amino function. It is easily installed using di-tert-butyl dicarbonate (Boc₂O) and is stable to the basic conditions of most cross-coupling reactions.[7][8][9][10] Its removal is achieved under acidic conditions (e.g., with trifluoroacetic acid, TFA), which typically do not affect the other functional groups.[7][8]
-
Carboxylic Acid Protection: Esterification, most commonly to a methyl or ethyl ester, is an effective way to mask the carboxylic acid. This is readily accomplished using standard methods (e.g., methanol with a catalytic amount of acid). The resulting ester is inert during the cross-coupling and can be hydrolyzed post-coupling under basic conditions (e.g., with LiOH or NaOH).[11][12]
The orthogonality of the Boc (acid-labile) and methyl ester (base-labile) groups provides a self-validating system for selective deprotection.
Workflow for Protection and Cross-Coupling
The overall experimental workflow is visualized below. This multi-step sequence ensures that the desired transformation occurs with high fidelity.
Figure 1. General workflow for the protection, functionalization, and deprotection of this compound.
PART 3: Experimental Protocols
Note: These protocols assume the starting material is a halogenated derivative, for instance, Methyl 5-bromo-6-(tert-butoxycarbonylamino)-1H-indole-4-carboxylate . If not, a halogenation step (e.g., using N-Bromosuccinimide) on the protected intermediate is required. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures or introducing alkyl groups.[3][13][14][15] The use of modern phosphine ligands and appropriate bases is critical, especially for electron-rich and potentially coordinating indole substrates.[3]
Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Materials & Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| Protected Bromo-indole | - | 0.5 | 1.0 |
| Aryl/Heteroaryl Boronic Acid | - | 0.75 | 1.5 |
| Pd₂(dba)₃ | 915.72 | 0.0125 | 0.025 (2.5 mol%) |
| SPhos | 410.47 | 0.03 | 0.06 (6 mol%) |
| K₃PO₄ (aqueous, 2M) | 212.27 | 1.5 | 3.0 |
| 1,4-Dioxane | - | - | 5 mL |
Step-by-Step Protocol:
-
To an oven-dried Schlenk flask, add the protected bromo-indole (1.0 eq), the boronic acid (1.5 eq), Pd₂(dba)₃ (2.5 mol%), and SPhos (6 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane (to achieve ~0.1 M concentration).
-
Add the aqueous K₃PO₄ solution (3.0 eq).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.
-
Monitor Progress: Use TLC or LC-MS to check for the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.[16]
Causality & Insights:
-
Catalyst System: Pd₂(dba)₃ is a stable Pd(0) source. SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes the oxidative addition of the aryl bromide and facilitates the reductive elimination step, which is often rate-limiting.[3]
-
Base: K₃PO₄ is a moderately strong base that is effective in the transmetalation step without causing significant hydrolysis of the methyl ester protecting group under the reaction conditions.
-
Solvent System: The dioxane/water mixture is crucial for dissolving both the organic substrate and the inorganic base and boronic acid, facilitating the reaction.
Protocol 2: Heck Coupling for C(sp²)-C(sp²) Vinylation
The Heck reaction enables the coupling of the aryl halide with an alkene, providing access to substituted styrenyl or acrylate derivatives.[17][18]
Figure 3. Simplified catalytic cycle for the Heck coupling reaction.
Materials & Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| Protected Bromo-indole | - | 0.5 | 1.0 |
| Alkene (e.g., n-butyl acrylate) | 128.17 | 0.75 | 1.5 |
| Pd(OAc)₂ | 224.5 | 0.01 | 0.02 (2 mol%) |
| P(o-tol)₃ | 304.37 | 0.02 | 0.04 (4 mol%) |
| Triethylamine (Et₃N) | 101.19 | 1.0 | 2.0 |
| DMF or Acetonitrile | - | - | 5 mL |
Step-by-Step Protocol:
-
In a Schlenk tube, dissolve the protected bromo-indole (1.0 eq) in DMF or acetonitrile.
-
Add the alkene (1.5 eq) and triethylamine (2.0 eq).
-
In a separate vial, pre-mix Pd(OAc)₂ (2 mol%) and P(o-tol)₃ (4 mol%) in a small amount of the reaction solvent. Add this pre-formed catalyst to the reaction mixture.
-
Degas the mixture with an inert gas stream for 10-15 minutes.
-
Heat the reaction to 80-100 °C for 6-24 hours, until TLC or LC-MS analysis indicates completion.
-
Work-up: Cool the mixture, dilute with ethyl acetate, and wash with water (3x) and brine. Dry the organic layer over Na₂SO₄ and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Causality & Insights:
-
Catalyst System: Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species. The P(o-tol)₃ ligand is effective for Heck reactions involving electron-rich aryl halides.
-
Base: A non-nucleophilic organic base like triethylamine is used to neutralize the HBr generated during the catalytic cycle, regenerating the Pd(0) catalyst.[19]
-
Alkene: Electron-deficient alkenes like acrylates or styrenes are typically used to ensure high regioselectivity for the β-hydride elimination step.
Protocol 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for synthesizing aryl alkynes, which are versatile intermediates for further transformations.[12][20] The reaction typically employs a dual-catalyst system of palladium and copper(I).[21]
Figure 4. Simplified catalytic cycles for the Sonogashira coupling reaction.
Materials & Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| Protected Bromo-indole | - | 0.5 | 1.0 |
| Terminal Alkyne | - | 0.6 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.9 | 0.0125 | 0.025 (2.5 mol%) |
| Copper(I) Iodide (CuI) | 190.45 | 0.025 | 0.05 (5 mol%) |
| Diisopropylamine (DIPA) | 101.19 | 1.5 | 3.0 |
| THF | - | - | 5 mL |
Step-by-Step Protocol:
-
Add the protected bromo-indole (1.0 eq), PdCl₂(PPh₃)₂ (2.5 mol%), and CuI (5 mol%) to a Schlenk flask.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous THF, followed by DIPA (3.0 eq) and the terminal alkyne (1.2 eq) via syringe.
-
Stir the reaction at room temperature for 8-16 hours. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.
-
Monitor Progress: Follow the reaction by TLC or LC-MS.
-
Work-up: Once complete, concentrate the reaction mixture. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine. Dry the organic layer over Na₂SO₄ and concentrate.
-
Purification: Purify by flash column chromatography.
Causality & Insights:
-
Dual Catalyst System: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[20]
-
Base: An amine base like DIPA or triethylamine is required to deprotonate the terminal alkyne and neutralize the HX formed.[21]
-
Conditions: Sonogashira couplings can often be run under milder, room-temperature conditions compared to Suzuki or Heck reactions.
PART 4: Deprotection and Final Product Purification
Following successful cross-coupling, the protecting groups are removed to yield the final target molecule.
Protocol 4: Sequential Deprotection
Step A: Boc Deprotection (Acidic Cleavage)
-
Dissolve the purified, protected coupled product in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 equivalents, or use a 20-50% TFA/DCM solution).[8]
-
Stir at room temperature for 1-3 hours. Monitor by TLC/LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt can be used directly or neutralized by partitioning between a mild aqueous base (e.g., NaHCO₃) and an organic solvent.
Step B: Methyl Ester Hydrolysis (Basic Saponification)
-
Dissolve the product from Step A in a mixture of THF and water (e.g., 3:1 ratio).
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-5 equivalents).
-
Stir at room temperature or gently heat (40-50 °C) for 2-8 hours until hydrolysis is complete (monitored by LC-MS).
-
Cool the reaction to 0 °C and carefully acidify with 1M HCl to a pH of ~5-6. The carboxylic acid product may precipitate.
-
Extract the product with an organic solvent like ethyl acetate or collect the precipitate by filtration.
Protocol 5: Final Product Purification
The final deprotected product, this compound derivative, is a polar, potentially zwitterionic compound. Standard silica gel chromatography can be challenging.
Recommended Purification Methods:
-
Recrystallization: This is the preferred method if a solid is obtained. Test various solvent systems, such as ethanol/water, methanol/ether, or acetic acid/water.[2][21][22][23]
-
Reversed-Phase HPLC: For highly polar compounds or difficult-to-separate mixtures, preparative reversed-phase HPLC (C18 column) using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA is highly effective.[24][25][26]
-
Modified Normal Phase Chromatography: For basic compounds, using silica gel treated with triethylamine (1-2% in the eluent) or switching to a different stationary phase like alumina can prevent streaking and improve separation.[16]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. jk-sci.com [jk-sci.com]
- 9. BOC Protection and Deprotection [bzchemicals.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 15. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. biotage.com [biotage.com]
- 18. rsc.org [rsc.org]
- 19. Palladium-Catalyzed Oxidation of Boc-Protected N-Methylamines with IOAc as the Oxidant: A Boc-Directed sp3 C-H Bond Activation [organic-chemistry.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Reagents & Solvents [chem.rochester.edu]
- 24. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 25. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for Protecting Group Strategies in the Synthesis of 6-Amino-1H-indole-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthetic Challenges of a Privileged Scaffold
6-Amino-1H-indole-4-carboxylic acid is a key building block in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its trifunctional nature, possessing a nucleophilic amino group, an acidic carboxylic acid, and a reactive indole N-H, presents a considerable synthetic challenge. Selective manipulation of one functional group while the others remain unaltered is paramount for the successful synthesis of complex target molecules. This necessitates a robust and well-designed protecting group strategy.
This guide provides an in-depth analysis of orthogonal protecting group strategies for this compound. We will explore experimentally validated protocols for the selective protection and deprotection of each functional group, explaining the rationale behind the choice of protecting groups and reaction conditions. The aim is to equip researchers with the knowledge to design and execute efficient and high-yielding synthetic routes.
The Strategic Importance of Orthogonal Protection
An orthogonal protecting group strategy is one in which each protecting group can be removed under specific conditions without affecting the others.[1][2] This is crucial for polyfunctional molecules like this compound, as it allows for the sequential modification of the amino group, the carboxylic acid, and the indole nitrogen. The most common orthogonal strategies rely on the differential lability of protecting groups to acidic, basic, or hydrogenolytic conditions.
Part 1: Protection of the 6-Amino Group
The exocyclic amino group is often the most reactive nucleophile in the molecule. Its protection is typically the first step in a synthetic sequence to prevent unwanted side reactions during subsequent manipulations of the carboxylic acid or the indole ring.
tert-Butyloxycarbonyl (Boc) Protection: The Workhorse of Amine Protection
The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group due to its ease of introduction and its stability to a wide range of reaction conditions, except for strong acids.[3][4]
Rationale for Selection:
-
Stability: The Boc group is stable to basic conditions, hydrogenolysis, and many nucleophiles, allowing for subsequent reactions at other sites.[5]
-
Mild Deprotection: It can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which often do not affect other common protecting groups.[4][6]
Diagram of Boc Protection and Deprotection:
Caption: Boc protection and deprotection workflow.
Experimental Protocol: Boc Protection of the 6-Amino Group
-
Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water (1:1).
-
Basification: Add a base, such as triethylamine (TEA, 2.0 equiv) or sodium hydroxide (1.5 equiv), to the solution and stir.
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) portion-wise at room temperature.[6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, acidify the reaction mixture to pH ~3 with a dilute acid (e.g., 1M HCl).
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Experimental Protocol: Boc Deprotection
-
Dissolution: Dissolve the N-Boc protected indole (1.0 equiv) in dichloromethane (DCM).
-
Acid Treatment: Add trifluoroacetic acid (TFA, 10-20 equiv) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.
Carbobenzyloxy (Cbz) Protection: An Orthogonal Alternative
The carbobenzyloxy (Cbz or Z) group is another widely used amine protecting group.[7] Its key advantage is its stability to acidic and basic conditions, while being readily cleaved by catalytic hydrogenolysis.[8] This makes it orthogonal to the acid-labile Boc group and base-labile protecting groups.
Rationale for Selection:
-
Orthogonality: Provides an orthogonal protection strategy to acid- or base-labile groups.
-
Stability: Resistant to a wide range of non-reductive reaction conditions.
Experimental Protocol: Cbz Protection of the 6-Amino Group
-
Dissolution and Basification: Dissolve this compound (1.0 equiv) in an aqueous solution of sodium hydroxide (1.1 equiv) at 0 °C.
-
Addition of Cbz-Cl: Add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise while maintaining the temperature at 0 °C and ensuring the pH remains between 8 and 10.[7]
-
Reaction: Stir the mixture vigorously at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.
-
Work-up and Purification: Follow a similar work-up and purification procedure as for the Boc protection.
Experimental Protocol: Cbz Deprotection (Hydrogenolysis)
-
Dissolution: Dissolve the N-Cbz protected indole (1.0 equiv) in a suitable solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the deprotected amine.[9]
Part 2: Protection of the Indole N-H
The indole nitrogen is weakly acidic and can be nucleophilic, potentially interfering with reactions at other sites. Its protection is often necessary, especially when strong bases or electrophiles are used in subsequent steps.
Tosyl (Ts) Protection: A Robust Electron-Withdrawing Group
The p-toluenesulfonyl (Tosyl or Ts) group is a robust protecting group for the indole nitrogen.[10] As an electron-withdrawing group, it decreases the electron density of the indole ring, making it less susceptible to electrophilic attack and oxidation.[11]
Rationale for Selection:
-
Robustness: Stable to strongly acidic and oxidative conditions.[10]
-
Modulation of Reactivity: Deactivates the indole ring towards electrophilic substitution.
Diagram of Indole N-H Protection Strategies:
Caption: Protection and deprotection of the indole N-H.
Experimental Protocol: N-Tosylation of the Indole
-
Deprotonation: To a solution of the N-Boc protected indole (1.0 equiv) in anhydrous dimethylformamide (DMF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation of the indole N-H.[11]
-
Addition of TsCl: Add p-toluenesulfonyl chloride (TsCl, 1.1 equiv) in one portion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Quenching and Work-up: Carefully quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Experimental Protocol: N-Detosylation
Deprotection of the tosyl group can be challenging and often requires harsh conditions such as strong reducing agents or strong bases.[10][12]
-
Basic Hydrolysis: Dissolve the N-Ts protected indole in a mixture of methanol and water. Add an excess of a strong base like sodium hydroxide and heat the mixture to reflux for several hours.
-
Reductive Cleavage: Alternatively, use a reducing agent like magnesium in methanol at reflux.
2-(Trimethylsilyl)ethoxymethyl (SEM) Protection: A Mildly Removable Group
The SEM group is an excellent choice for protecting the indole nitrogen when milder deprotection conditions are required. It is stable to a variety of reagents but can be cleaved with fluoride ions or under strongly acidic conditions.[11][13]
Rationale for Selection:
-
Mild Cleavage: Removable with fluoride sources like tetrabutylammonium fluoride (TBAF), which is compatible with many other functional groups.
-
Stability: Stable to basic, nucleophilic, and mildly acidic conditions.
Experimental Protocol: N-SEM Protection of the Indole
-
Deprotonation: Similar to N-tosylation, deprotonate the indole N-H with NaH (1.2 equiv) in anhydrous DMF at 0 °C.[11]
-
Addition of SEM-Cl: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) dropwise to the reaction mixture.
-
Reaction and Work-up: Allow the reaction to proceed at room temperature for 2-4 hours. The work-up and purification are similar to the N-tosylation protocol.
Experimental Protocol: N-SEM Deprotection
-
Fluoride-mediated Cleavage: Dissolve the N-SEM protected indole (1.0 equiv) in THF. Add a solution of TBAF (1.0 M in THF, 2.0 equiv) and stir at room temperature for 2-6 hours.
-
Work-up: Quench the reaction with water, extract with ethyl acetate, wash with brine, dry, and concentrate. Purify as needed.
Part 3: Protection of the 4-Carboxylic Acid
The carboxylic acid group can be protected as an ester to prevent it from acting as an acid or a nucleophile in subsequent reactions.
Benzyl (Bn) Ester Protection: Cleavage by Hydrogenolysis
Protection of the carboxylic acid as a benzyl ester is a common strategy, as the benzyl group can be selectively removed by catalytic hydrogenolysis, a mild and efficient method.[14]
Rationale for Selection:
-
Orthogonality: The benzyl ester is stable to both acidic and basic conditions used for the deprotection of Boc and Fmoc groups, respectively.
-
Mild Deprotection: Hydrogenolysis is a neutral and mild deprotection method.
Diagram of Carboxylic Acid Protection:
Caption: Esterification and deprotection of the carboxylic acid.
Experimental Protocol: Benzyl Ester Formation
-
Reaction Setup: To a solution of the N-protected this compound (1.0 equiv) in DMF, add potassium carbonate (K₂CO₃, 2.0 equiv) and benzyl bromide (BnBr, 1.2 equiv).
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Experimental Protocol: Benzyl Ester Deprotection (Hydrogenolysis)
This protocol is identical to the one described for Cbz deprotection.
Methyl (Me) Ester Protection: Cleavage by Saponification
A methyl ester is another common protecting group for carboxylic acids. It is stable to acidic conditions and hydrogenolysis but can be cleaved under basic conditions (saponification).
Rationale for Selection:
-
Stability: Stable to acidic deprotection of Boc groups and hydrogenolytic cleavage of Cbz or benzyl groups.
-
Alternative Deprotection: Provides an orthogonal deprotection pathway using basic hydrolysis.
Experimental Protocol: Methyl Ester Formation
-
Fischer Esterification: Dissolve the N-protected this compound in methanol and add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄). Heat the mixture to reflux for several hours.
-
Alternative (Milder) Method: Alternatively, treat the carboxylic acid with thionyl chloride (SOCl₂) in methanol at 0 °C to room temperature.
-
Work-up and Purification: Neutralize the reaction mixture, remove the methanol under reduced pressure, and extract the product with an organic solvent. Purify as necessary.
Experimental Protocol: Methyl Ester Deprotection (Saponification)
-
Hydrolysis: Dissolve the methyl ester in a mixture of THF and water. Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Reaction: Stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).
-
Acidification and Extraction: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate. Extract the carboxylic acid with an organic solvent.
Summary of Orthogonal Protecting Group Strategies
The following table summarizes the protecting groups discussed and their typical deprotection conditions, highlighting their orthogonality.
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal To |
| 6-Amino | tert-Butyloxycarbonyl | Boc | Strong Acid (TFA, HCl)[4][6] | Cbz, Bn, Me Ester, SEM |
| Carbobenzyloxy | Cbz | H₂, Pd/C[8] | Boc, Fmoc, Me Ester, SEM | |
| Indole N-H | p-Toluenesulfonyl | Ts | Strong Base or Reduction[10][12] | Boc, Cbz, Bn Ester |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Fluoride (TBAF) or Strong Acid[11] | Cbz, Bn Ester, Me Ester | |
| 4-Carboxylic Acid | Benzyl Ester | Bn | H₂, Pd/C[14] | Boc, Fmoc, Me Ester, SEM, Ts |
| Methyl Ester | Me | Base Hydrolysis (LiOH, NaOH) | Boc, Cbz, Bn Ester, Ts |
Conclusion
The successful synthesis of complex molecules derived from this compound is critically dependent on a well-thought-out and executed protecting group strategy. By understanding the principles of orthogonal protection and the specific reaction conditions for the introduction and removal of groups like Boc, Cbz, Ts, SEM, and various esters, researchers can navigate the synthetic challenges posed by this versatile scaffold. The protocols and strategies outlined in this guide provide a solid foundation for the rational design of synthetic routes, ultimately accelerating the discovery and development of new therapeutic agents.
References
- 1. scispace.com [scispace.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. jk-sci.com [jk-sci.com]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Benzyl Esters [organic-chemistry.org]
Application Note & Protocols: 6-Amino-1H-indole-4-carboxylic Acid as a Privileged Scaffold for Novel Antimicrobial Agent Synthesis
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] This application note provides a detailed guide for researchers on leveraging 6-Amino-1H-indole-4-carboxylic acid as a versatile starting material for the synthesis of potent antimicrobial agents. We explore key synthetic strategies focusing on the strategic functionalization of its amino and carboxylic acid moieties. Detailed, field-tested protocols for the synthesis of a representative amide conjugate and subsequent antimicrobial evaluation are provided, underpinned by mechanistic insights and structure-activity relationship (SAR) principles.
Introduction: The Strategic Value of the Indole Scaffold
Infections caused by multidrug-resistant (MDR) pathogens represent a profound threat to global health.[3] The chemical scaffold of indole is of significant interest as it is present in a multitude of compounds with a wide array of pharmacological properties, including potent antimicrobial, antifungal, and antibiofilm activities.[1][4][5] The unique electronic properties of the indole ring system allow it to participate in various non-covalent interactions with biological targets, making it an ideal foundation for drug design.[2]
This compound is a particularly strategic starting material. It possesses two key, orthogonally reactive functional groups:
-
A Carboxylic Acid at Position 4: This group is an ideal handle for forming stable amide or ester linkages, allowing for the introduction of diverse side chains or conjugation to other pharmacophores.[6]
-
An Aniline-like Amino Group at Position 6: This nucleophilic site can be readily acylated, alkylated, or converted into other functional groups, providing another vector for structural diversification.
This dual functionality allows for the systematic construction of compound libraries to probe structure-activity relationships (SAR) and optimize antimicrobial potency.
Core Synthetic Strategies & Mechanistic Rationale
The primary approach to developing antimicrobial agents from this compound involves its elaboration into more complex molecules, often by creating hybrid structures that combine the indole core with other known antimicrobial motifs like triazoles, quinolones, or specific amino acids.[6][7][8]
Strategy A: Derivatization of the 4-Carboxylic Acid
Amide bond formation is the most common and robust strategy. The carboxylic acid can be activated using standard coupling reagents (e.g., HATU, HOBt/EDC) and reacted with a diverse range of primary or secondary amines.
-
Causality: The choice of the amine component is critical. Amines bearing other heterocyclic rings (e.g., thiazole, pyridine) or lipophilic moieties can significantly enhance target affinity and cell permeability. The resulting amide bond is metabolically stable and acts as a key hydrogen bond donor/acceptor, facilitating interactions with enzyme active sites.[9]
Strategy B: Derivatization of the 6-Amino Group
The amino group can be functionalized through acylation with acid chlorides or anhydrides, or by reaction with sulfonyl chlorides to form sulfonamides.
-
Causality: Introducing an acyl or sulfonyl group at this position can modulate the electronic properties of the indole ring and introduce new interaction points. For instance, attaching a lipophilic acyl chain can enhance membrane penetration, a key step in targeting intracellular components.
Workflow for Synthetic Diversification
The following diagram illustrates the primary pathways for diversifying the this compound scaffold.
Caption: Synthetic diversification routes for this compound.
Experimental Protocols
Disclaimer: All procedures must be carried out by trained personnel in a suitable chemical laboratory with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of a Representative Amide Derivative
This protocol details the synthesis of 6-amino-N-(4-fluorobenzyl)-1H-indole-4-carboxamide, a representative compound linking the indole scaffold to a fluorinated benzylamine moiety. The fluorine atom is often incorporated in medicinal chemistry to enhance metabolic stability and binding affinity.
Materials:
-
This compound
-
4-Fluorobenzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous DMF.
-
Rationale: Anhydrous conditions are critical to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling reagent. DMF is an excellent polar aprotic solvent for dissolving the starting materials.
-
-
Amine Addition: To the solution, add 4-fluorobenzylamine (1.1 eq) followed by DIPEA (3.0 eq). Stir the mixture for 5 minutes at room temperature.
-
Rationale: A slight excess of the amine ensures complete consumption of the limiting indole acid. DIPEA is a non-nucleophilic organic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.
-
-
Coupling Agent Addition: Add HATU (1.2 eq) portion-wise to the stirred solution.
-
Rationale: HATU is a highly efficient coupling reagent that rapidly activates the carboxylic acid to form an active ester, which is susceptible to nucleophilic attack by the amine. Adding it portion-wise helps to control any potential exotherm.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate mobile phase (e.g., 10% Methanol in Dichloromethane).
-
Rationale: TLC is a rapid and effective technique to visually track the consumption of the starting material and the formation of the product spot.
-
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash sequentially with saturated aq. NaHCO₃ (3x), water (1x), and brine (1x).
-
Rationale: The aqueous washes are essential for removing the DMF solvent, excess base (DIPEA), and water-soluble byproducts from the HATU reagent. The brine wash helps to break any emulsions and remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: Removing all water from the organic phase is crucial before solvent evaporation to obtain a dry crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent gradient (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Rationale: Column chromatography is a standard method for purifying organic compounds based on their polarity, ensuring the final product is free of unreacted starting materials and byproducts.
-
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds, which is the lowest concentration that prevents visible microbial growth.[10]
Materials:
-
Synthesized indole derivative (stock solution in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)
-
Control antibiotic (e.g., Ciprofloxacin)[7]
-
Resazurin dye (optional, for viability staining)
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: Prepare a 2-fold serial dilution of the test compound in MHB directly in the 96-well plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Rationale: A serial dilution allows for the precise determination of the MIC value across a broad concentration range.
-
-
Inoculation: Add the standardized bacterial inoculum to each well. The final volume in each well should be 100-200 µL.
-
Controls: Include several controls in each plate:
-
Growth Control: Wells containing only MHB and bacteria (no compound).
-
Sterility Control: Wells containing only MHB (no bacteria or compound).
-
Positive Control: Wells with a standard antibiotic (e.g., Ciprofloxacin) to validate the assay.[7]
-
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). For a more quantitative readout, a viability dye like resazurin can be added and fluorescence measured.
Structure-Activity Relationship (SAR) and Data Interpretation
Systematic modification of the this compound scaffold allows for the elucidation of key SAR trends.
| Modification Site | Moiety Introduced | Expected Impact on Activity | Rationale |
| 4-Carboxamide | Lipophilic aliphatic chain | Variable | May enhance membrane permeability but could reduce solubility. |
| 4-Carboxamide | Heterocyclic ring (e.g., triazole) | Potentially Increased | Hybridization with known antibacterial pharmacophores can lead to synergistic or additive effects.[8] |
| 6-Amino | Small acyl group (e.g., Acetyl) | Potentially Decreased | May block a key interaction point or reduce solubility. |
| 6-Amino | Bulky aromatic group | Variable | Could introduce beneficial π-stacking interactions with the target protein. |
Potential Mechanisms of Action
While the precise mechanism must be determined experimentally for each new compound, indole derivatives are known to exert their antimicrobial effects through various pathways.[11]
-
Enzyme Inhibition: Many indole compounds inhibit essential bacterial enzymes. For example, some indole diketopiperazines have been shown to target FabH, a key enzyme in bacterial fatty acid synthesis.[10][12]
-
Biofilm Disruption: Certain indole derivatives can inhibit the formation of bacterial biofilms or eradicate mature biofilms, often by interfering with quorum sensing signaling pathways.[4][13]
-
Membrane Disruption: Lipophilic indole compounds can intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell lysis.
-
DNA Intercalation: The planar indole ring system has the potential to intercalate between DNA base pairs, inhibiting replication and transcription.
Visualizing a Potential Mechanism: Enzyme Inhibition
Caption: Hypothetical mechanism of action via essential enzyme inhibition.
Conclusion
This compound represents a highly valuable and versatile starting block for the synthesis of novel antimicrobial agents. Its dual-functional nature permits extensive and systematic structural modification, enabling the exploration of chemical space to optimize potency and overcome resistance. The protocols and strategies outlined in this note provide a robust framework for researchers in drug discovery to design, synthesize, and evaluate new generations of indole-based therapeutics to combat the growing threat of infectious diseases.
References
- 1. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Novel Antimicrobial Agents [mdpi.com]
- 4. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. mdpi.com [mdpi.com]
- 7. turkjps.org [turkjps.org]
- 8. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
Esterification methods for 6-Amino-1H-indole-4-carboxylic acid
An Application Guide to the Strategic Esterification of 6-Amino-1H-indole-4-carboxylic Acid
Abstract
Esters of this compound are valuable scaffolds in medicinal chemistry and drug development, serving as key intermediates for synthesizing a range of bioactive molecules. However, the simultaneous presence of a carboxylic acid, a nucleophilic aromatic amine, and an indole N-H group presents a significant synthetic challenge, demanding chemoselective esterification strategies. This application note provides a detailed guide for researchers, outlining two robust methods for the targeted esterification of the carboxylic acid moiety: the classic Fischer-Speier Esterification and the milder Steglich Esterification. We delve into the mechanistic rationale behind each approach, provide step-by-step laboratory protocols, and offer a comparative analysis to guide method selection. This document is intended to equip scientists with the practical knowledge to navigate the complexities of this transformation, ensuring high-yield synthesis of the desired ester products.
Introduction: The Synthetic Challenge
This compound is a trifunctional molecule. Any esterification strategy must selectively target the carboxylic acid (C-4) without promoting unwanted side reactions at the amino group (C-6) or the indole nitrogen (N-1).
-
The Carboxylic Acid: The target for esterification.
-
The Amino Group: A potent nucleophile that can compete with the alcohol, leading to amide bond formation and potential polymerization. It is also basic and can neutralize acid catalysts.[1]
-
The Indole N-H: Weakly acidic and can be deprotonated under certain basic conditions, but is generally less reactive than the other functional groups in the context of esterification.
Therefore, selecting an appropriate method is critical and depends on the desired scale, the lability of other functional groups on potential derivatives, and the required purity of the final product. We present two field-proven methods that address these challenges through different chemical principles.
Method 1: Fischer-Speier Esterification (Acid-Catalyzed)
This classical method utilizes a strong acid catalyst in an excess of alcohol, which also serves as the solvent. It is a cost-effective and scalable approach, particularly well-suited for simple alkyl esters (e.g., methyl, ethyl).
Mechanism and Scientific Rationale
The Fischer esterification is an equilibrium-controlled reaction.[2] The success of this method for aminobenzoic acids hinges on two key principles:
-
In-Situ Protection: The strong acid catalyst (e.g., H₂SO₄) protonates the basic amino group, forming an ammonium salt.[1] This renders the amino group non-nucleophilic, effectively protecting it and preventing it from interfering with the esterification of the carboxylic acid.[3]
-
Le Chatelier's Principle: The reaction is driven to completion by using a large excess of the alcohol, which shifts the equilibrium toward the ester product.[1][4]
The mechanism proceeds via protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. Subsequent dehydration yields the ester.[2][4]
Experimental Workflow: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Detailed Protocol: Synthesis of Methyl 6-Amino-1H-indole-4-carboxylate
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous (approx. 20-30 mL per gram of starting material)
-
Sulfuric acid (H₂SO₄), concentrated (1.5-2.0 eq)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Deionized water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filtration flask
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 1.76 g, 10 mmol). Add anhydrous methanol (40 mL) and a magnetic stir bar. Stir to create a suspension.
-
Catalyst Addition: Cool the flask in an ice bath. Slowly and dropwise, add concentrated sulfuric acid (e.g., 1.1 mL, ~20 mmol) to the stirring suspension. A precipitate of the ammonium salt may form.[5]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C for methanol) for 4-6 hours. The solids should dissolve as the reaction progresses.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. (Eluent suggestion: 10% Methanol in Dichloromethane).
-
Work-up: Once complete, allow the mixture to cool to room temperature. Reduce the volume of methanol by about half using a rotary evaporator.
-
Precipitation: Slowly pour the concentrated reaction mixture into a beaker containing ice-water (100 mL).
-
Neutralization: While stirring, carefully add 10% aqueous sodium carbonate solution dropwise until the pH of the mixture is approximately 8. The free-base ester product will precipitate as a solid.[6]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to yield the final product.
Method 2: Steglich Esterification (Carbodiimide-Mediated)
The Steglich esterification is a mild and efficient method that operates at or below room temperature, making it ideal for substrates that are sensitive to heat or strong acids.[7] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[8][9]
Mechanism and Scientific Rationale
The reaction proceeds through the activation of the carboxylic acid by the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate.[7] While this intermediate can react directly with the alcohol, this pathway is often slow. The role of the DMAP catalyst is crucial; it acts as an acyl-transfer agent, reacting with the O-acylisourea to form a more reactive N-acylpyridinium intermediate. This "active ester" is then rapidly intercepted by the alcohol to form the desired ester.[7][10]
This method avoids the use of strong acid, minimizing potential degradation of the indole ring. However, careful control of stoichiometry is needed to prevent the amino group from competing in the coupling reaction. A key challenge is the removal of the urea byproduct (dicyclohexylurea, DCU, if using DCC), which is poorly soluble in most organic solvents.[8] Using the water-soluble carbodiimide EDC can simplify purification, as the corresponding urea byproduct can be removed with an aqueous wash.
Experimental Workflow: Steglich Esterification
Caption: Workflow for Steglich Esterification.
Detailed Protocol: Synthesis of Benzyl 6-Amino-1H-indole-4-carboxylate
Materials:
-
This compound (1.0 eq)
-
Benzyl alcohol (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC·HCl) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous (optional, to aid solubility)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (e.g., 1.76 g, 10 mmol), benzyl alcohol (1.14 mL, 11 mmol), and DMAP (122 mg, 1 mmol) in anhydrous DCM (50 mL). If solubility is an issue, a small amount of anhydrous DMF (5-10 mL) can be added.
-
Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Add EDC·HCl (2.30 g, 12 mmol) portion-wise over 10 minutes.
-
Reaction: Stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-18 hours.
-
Monitoring: Monitor the reaction's progress by TLC.
-
Work-up: Dilute the reaction mixture with additional DCM (50 mL). Transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1M HCl (2 x 30 mL) to remove DMAP and excess EDC, saturated aqueous NaHCO₃ (2 x 30 mL), and finally with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure benzyl ester.
Comparative Analysis of Methods
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Conditions | Harsh (Strong acid, heat) | Mild (Room temperature, neutral pH)[8] |
| Catalyst | Stoichiometric strong acid (e.g., H₂SO₄)[1] | Catalytic DMAP, stoichiometric coupling agent (DCC/EDC)[9] |
| Alcohol Scope | Best for simple, unhindered primary and secondary alcohols | Broad scope, including acid-labile and sterically hindered alcohols[7] |
| Byproducts | Water | Insoluble DCU (with DCC) or water-soluble urea (with EDC) |
| Work-up | Simple neutralization and filtration | Requires aqueous extraction; filtration of DCU or chromatography |
| Advantages | Inexpensive, scalable, simple work-up for solid products | High yields, mild conditions, protects sensitive functional groups |
| Disadvantages | Not suitable for acid-sensitive substrates, high temperatures | Expensive reagents, byproduct removal can be difficult, potential for side reactions if not optimized[7] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield (Fischer) | Incomplete reaction (equilibrium not driven) | Increase reflux time; ensure alcohol is in large excess and anhydrous. |
| Product loss during work-up | Ensure complete precipitation by cooling and adjusting pH carefully. | |
| Low Yield (Steglich) | Deactivated reagents | Use fresh, anhydrous solvents and reagents. EDC can hydrolyze over time. |
| Side reaction | A common side reaction is the 1,3-rearrangement of the O-acylisourea to an N-acylurea, which is unreactive.[8] Ensure DMAP is present and active. | |
| Impure Product (Fischer) | Incomplete neutralization | Wash the final product thoroughly with water to remove all salts. |
| Impure Product (Steglich) | DCU contamination (from DCC) | Filter the reaction mixture thoroughly before work-up. If DCU persists, it can sometimes be removed by trituration with a suitable solvent or chromatography. |
Conclusion
The successful esterification of this compound is readily achievable with careful selection of methodology. The Fischer-Speier method offers a robust, scalable, and economical route for simple alkyl esters, leveraging in-situ protection of the amine. For more delicate substrates, or when synthesizing esters from more complex alcohols, the Steglich esterification provides a mild and highly effective alternative, albeit with more complex purification requirements. By understanding the mechanistic underpinnings and practical considerations outlined in this guide, researchers can confidently synthesize these valuable indole esters for application in drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. aklectures.com [aklectures.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis using 6-Amino-1H-indole-4-carboxylic acid
Introduction: The Strategic Value of the 6-Amino-1H-indole-4-carboxylic Acid Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic compounds with significant biological activity.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a highly sought-after motif in drug discovery.[3][4] The strategic functionalization of the indole core allows for the fine-tuning of pharmacological properties, making it a versatile template for generating libraries of diverse compounds.[5]
This guide focuses on the solid-phase synthesis (SPS) applications of a particularly valuable, trifunctional indole building block: This compound . The presence of three distinct reactive sites—the C4-carboxylic acid, the C6-amino group, and the N1-indole proton—offers a unique opportunity for controlled, orthogonal derivatization. This allows for the construction of complex molecular architectures with three points of diversity, a highly desirable feature in combinatorial chemistry for the rapid generation of compound libraries.[6]
Solid-phase synthesis provides significant advantages over traditional solution-phase chemistry, including the use of excess reagents to drive reactions to completion and simplified purification through washing, which can be readily automated.[1][7] By immobilizing the this compound scaffold onto a solid support, researchers can efficiently explore the chemical space around this promising core, accelerating the discovery of novel therapeutic agents.
Application Notes: Strategic Considerations for Solid-Phase Synthesis
The successful implementation of this compound in a solid-phase synthesis workflow hinges on a series of strategic decisions, from the initial immobilization to the final cleavage of the derivatized product. Here, we dissect the causality behind these experimental choices.
Choosing the Immobilization Strategy: A Tale of Two Handles
The bifunctional nature of the scaffold (possessing both a carboxylic acid and an amino group) allows for two primary immobilization strategies, each with distinct advantages for library design.
-
Immobilization via the Carboxylic Acid (C4): This is the most common approach, anchoring the scaffold to an amine-functionalized resin (e.g., Rink Amide resin) or a hydroxyl-functionalized resin (e.g., Wang resin). This strategy leaves the C6-amino group and the N1-indole position available for diversification. This is ideal for synthesizing libraries of peptide-indole conjugates or acylating the amino group with a variety of building blocks. The choice of linker is critical; for instance, a Rink Amide linker will yield a C-terminal amide upon cleavage, which is often desirable for biological activity.[1]
-
Immobilization via the Amino Group (C6): In this less common but equally powerful strategy, the C6-amino group is used to attach the scaffold to a resin functionalized with a cleavable linker that reacts with amines, such as a 2-chlorotrityl chloride resin. This leaves the C4-carboxylic acid and the N1-indole position free for subsequent reactions. This approach is particularly useful for generating libraries of esters or amides at the C4-position.
Orthogonal Protection: The Key to Selective Functionalization
To achieve selective derivatization of the three reactive sites, a robust orthogonal protecting group strategy is essential.[4] The choice of protecting groups must be carefully considered to ensure that each can be removed without affecting the others or the linkage to the solid support.
-
Amino Group (C6) Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is an excellent choice for protecting the C6-amino group. It is stable to the acidic conditions often used for side-chain deprotection but is readily cleaved with a mild base, typically a solution of piperidine in DMF.[7] This is fully compatible with the acid-labile protecting groups commonly used in Fmoc-based solid-phase peptide synthesis (SPPS).[7]
-
Indole Nitrogen (N1) Protection: While the indole nitrogen can sometimes be left unprotected, its protection is often advisable to prevent undesired side reactions, such as alkylation or acylation, during subsequent synthetic steps. The tert-butyloxycarbonyl (Boc) group is a suitable choice as it is stable to the basic conditions used for Fmoc removal but can be cleaved with moderate to strong acids, typically trifluoroacetic acid (TFA), often in the final cleavage step.[8]
Diversification Reactions on the Solid Support
With the scaffold securely anchored and appropriately protected, the stage is set for diversification.
-
Acylation of the C6-Amino Group: If the C6-amino group is the point of diversification (i.e., immobilized via the C4-carboxylic acid and the N1 is protected), it can be readily acylated with a wide range of carboxylic acids, sulfonyl chlorides, or isocyanates. Standard peptide coupling reagents such as HBTU/HOBt or HATU are effective for amide bond formation.[9]
-
Alkylation/Acylation of the Indole Nitrogen: If the N1-position is left unprotected, it can be functionalized, typically after the other positions have been derivatized. Alkylation can be achieved using alkyl halides in the presence of a non-nucleophilic base like DBU. Acylation can be performed with acid chlorides or anhydrides.
-
Functionalization of the C4-Carboxylic Acid: When the scaffold is immobilized via the C6-amino group, the C4-carboxylic acid can be converted into amides or esters. Amide bond formation is achieved by activating the carboxylic acid with coupling reagents and reacting it with a primary or secondary amine. Esterification can be accomplished by reacting the resin-bound acid with an alcohol under dehydrating conditions.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key workflows using this compound.
Protocol 1: Immobilization of this compound onto Rink Amide Resin
This protocol describes the attachment of the scaffold to a Rink Amide resin via its carboxylic acid, leaving the amino group available for diversification.
Materials:
-
Rink Amide resin (0.5-1.0 mmol/g loading)
-
Fmoc-6-amino-1H-indole-4-carboxylic acid
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvent: DCM (Dichloromethane)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection of Resin: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Scaffold Coupling:
-
Dissolve Fmoc-6-amino-1H-indole-4-carboxylic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the solution to the deprotected resin.
-
Shake the mixture for 2-4 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.
-
Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Capping (Optional): To block any unreacted amino groups on the resin, treat with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. Wash the resin as before.
The resin is now loaded with the indole scaffold and is ready for the removal of the Fmoc group on the C6-amine for subsequent diversification.
Workflow for Solid-Phase Synthesis using this compound
Caption: General workflow for solid-phase synthesis.
Protocol 2: Diversification at the C6-Amino Position
This protocol assumes the use of the resin prepared in Protocol 1.
Materials:
-
Resin-bound this compound (from Protocol 1)
-
Deprotection solution: 20% piperidine in DMF
-
Carboxylic acid for diversification (R¹-COOH)
-
Coupling reagent: HATU
-
Base: DIPEA
-
Solvents: DMF, DCM
Procedure:
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the C6-amino position.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Coupling of Diversifying Moiety:
-
In a separate vial, dissolve the desired carboxylic acid (R¹-COOH, 3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add this solution to the resin.
-
Shake the mixture for 2-4 hours at room temperature.
-
-
Washing and Confirmation:
-
Wash the resin with DMF (3x) and DCM (3x).
-
Perform a Kaiser test to confirm complete coupling. A negative result is desired.
-
This cycle can be repeated with different carboxylic acids to generate a library of compounds with diversity at the C6 position.
Protocol 3: Cleavage and Deprotection
This protocol describes the final step of releasing the synthesized compound from the solid support and removing any remaining protecting groups.
Materials:
-
Resin-bound final product
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Wash the resin with DCM and dry it under vacuum.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry resin in a reaction vessel.
-
Shake the mixture for 2-3 hours at room temperature. TIS is included as a scavenger to protect the indole ring from side reactions.
-
-
Product Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the cleaved product by adding the filtrate to a centrifuge tube containing cold diethyl ether.
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the crude product.
-
Decant the ether and wash the pellet with more cold ether.
-
Dry the crude product under vacuum.
-
Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Data Presentation: Representative Quantitative Data
The efficiency of solid-phase synthesis can be monitored at various stages. The following table provides representative data for a typical synthesis.
| Step | Parameter | Method of Analysis | Expected Outcome |
| Resin Loading | Substitution Level | Gravimetric analysis after Fmoc deprotection and UV absorbance of the dibenzofulvene adduct | 0.4 - 0.8 mmol/g |
| Coupling Efficiency | Completeness of reaction | Kaiser Test (for primary amines) | Negative (yellow beads) |
| Final Product | Purity | RP-HPLC (at 220 nm) | >90% after purification |
| Final Product | Identity | LC-MS | Correct mass-to-charge ratio ([M+H]⁺) |
Visualization of Key Relationships
Orthogonal Protecting Group Strategy
Caption: Orthogonality of protecting groups in SPPS.
Conclusion
This compound is a powerful and versatile scaffold for solid-phase synthesis. Its trifunctional nature, when combined with a well-designed orthogonal protection strategy, allows for the creation of diverse compound libraries with multiple points of variation. The protocols and strategies outlined in this guide provide a robust framework for researchers in drug discovery and medicinal chemistry to harness the potential of this unique building block, paving the way for the development of novel and potent therapeutic agents.
References
- 1. repository.lsu.edu [repository.lsu.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Amino acid building blocks for efficient Fmoc solid-phase synthesis of peptides adenylylated at serine or threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. ijpsr.com [ijpsr.com]
- 7. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Synthesis of Peptidomimetic Derivatives from 6-Amino-1H-indole-4-carboxylic Acid
Introduction:
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Specifically, derivatives of 6-Amino-1H-indole-4-carboxylic acid are of significant interest to researchers in drug discovery due to the versatile functional handles they possess—an aromatic amine and a carboxylic acid. These groups provide ideal anchor points for combinatorial library synthesis, enabling the rapid generation of diverse molecular architectures for biological screening. Traditional multi-step syntheses to functionalize such scaffolds can be time-consuming and inefficient. This application note details a robust and highly efficient one-pot methodology for the synthesis of a diverse library of peptidomimetic derivatives from this compound, leveraging the power of the Ugi four-component reaction (U-4CR).[2][3]
The Ugi reaction is a cornerstone of multicomponent reactions (MCRs), celebrated for its remarkable efficiency, atom economy, and the molecular complexity it generates in a single synthetic operation.[2][4] By combining an amine, a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide, the U-4CR yields a characteristic α-acylamino amide product.[2][3] Our starting material, this compound, uniquely provides both the amine and carboxylic acid components, streamlining the process into a Ugi 5-center-4-component reaction (U-5C-4CR) with an aldehyde and an isocyanide.[5] This approach allows for the direct and modular synthesis of a library of indole-based peptidomimetics, which are valuable candidates for therapeutic development.
Scientific Principle: The Ugi 5-Center-4-Component Reaction (U-5C-4CR)
The one-pot synthesis of derivatives from this compound is predicated on the Ugi 5-center-4-component reaction. The reaction is initiated by the condensation of the amino group of the indole with an aldehyde to form a Schiff base (imine). This is followed by the nucleophilic attack of the isocyanide on the protonated imine (iminium ion). The resulting nitrilium ion is then trapped by the carboxylate group of the indole. The final, irreversible step is an intramolecular acyl transfer, known as the Mumm rearrangement, which leads to the stable bis-amide product.[2][3] The entire cascade occurs in a single reaction vessel, making it a highly efficient process.
Below is a diagram illustrating the general workflow for this one-pot synthesis.
Caption: General workflow for the one-pot synthesis.
Detailed Experimental Protocol
This protocol provides a general method for the one-pot synthesis of a representative derivative using this compound, benzaldehyde, and tert-butyl isocyanide.
Materials and Reagents:
| Reagent | Purity | Supplier |
| This compound | ≥98% | Commercially available |
| Benzaldehyde | ≥99% | Commercially available |
| tert-Butyl isocyanide | 98% | Commercially available |
| Methanol (Anhydrous) | ≥99.8% | Commercially available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially available |
| Saturated Sodium Bicarbonate Solution | N/A | Prepared in-house |
| Brine | N/A | Prepared in-house |
| Anhydrous Sodium Sulfate | N/A | Commercially available |
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Commercially available |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 176.2 mg).
-
Addition of Aldehyde: Add benzaldehyde (1.0 mmol, 106.1 mg, 102 µL).
-
Dissolution: Add anhydrous methanol (10 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Addition of Isocyanide: To the stirred solution, add tert-butyl isocyanide (1.0 mmol, 83.1 mg, 113 µL) dropwise over 1 minute.
-
Reaction Monitoring: Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexane).
-
Work-up:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure derivative.
Reaction Mechanism
The Ugi 5-center-4-component reaction proceeds through a fascinating and convergent cascade of reversible and irreversible steps. The high thermodynamic stability of the final bis-amide product drives the reaction to completion.
Caption: Mechanism of the Ugi 5-center-4-component reaction.
Scope of the Reaction: Representative Derivatives
The true power of this one-pot methodology lies in its modularity. By simply varying the aldehyde and isocyanide components, a diverse library of derivatives can be synthesized. Below is a table summarizing a few examples.
| Entry | Aldehyde (R'-CHO) | Isocyanide (R''-NC) | Product Structure (Schematic) | Expected Yield |
| 1 | Benzaldehyde | tert-Butyl isocyanide | Indole-CO-N(R'')-C(H)(R')-NH-CO-Indole | Good to Excellent |
| 2 | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | Indole-CO-N(R'')-C(H)(R')-NH-CO-Indole | Good to Excellent |
| 3 | Isobutyraldehyde | Benzyl isocyanide | Indole-CO-N(R'')-C(H)(R')-NH-CO-Indole | Good |
| 4 | Formaldehyde | Ethyl isocyanoacetate | Indole-CO-N(R'')-C(H)(R')-NH-CO-Indole | Moderate to Good |
Note: Yields are generally good to excellent, though they may vary depending on the steric and electronic properties of the specific aldehyde and isocyanide used. Optimization of reaction time and temperature may be necessary for less reactive substrates.
Troubleshooting and Key Considerations
-
Purity of Reagents: The Ugi reaction is sensitive to the purity of the starting materials. Ensure that the aldehyde is free of any corresponding carboxylic acid, which can interfere with the reaction.
-
Solvent Choice: While methanol is a common and effective solvent, other polar aprotic solvents like ethanol or trifluoroethanol can also be used and may improve yields in some cases.[6]
-
Reaction Time: The reaction is typically complete within 24-48 hours. For sterically hindered components, a longer reaction time or gentle heating may be required.
-
Side Reactions: The primary side reaction is the Passerini reaction, which can occur if the imine formation is slow.[7] Ensuring an equimolar or slight excess of the amine component (in this case, the bifunctional indole) can help to minimize this.
Conclusion
The one-pot Ugi 5-center-4-component reaction offers a highly efficient and versatile platform for the synthesis of novel peptidomimetic derivatives from this compound. This methodology provides rapid access to diverse chemical libraries with high structural complexity, which is invaluable for hit-to-lead optimization in drug discovery programs. The operational simplicity, mild reaction conditions, and high atom economy make this an attractive strategy for both academic and industrial research laboratories.
References
- 1. one-pot reaction sequence: Topics by Science.gov [science.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Ugi reaction - Wikipedia [en.wikipedia.org]
- 4. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00924J [pubs.rsc.org]
Application Notes & Protocols for the Synthesis of HIV-1 Integrase Inhibitors
Introduction: Targeting the Engine of Viral Replication
Human Immunodeficiency Virus-1 (HIV-1) integrase (IN) is a critical enzyme essential for the replication of the virus.[1][2] It catalyzes the insertion of the viral DNA into the host cell's genome, a pivotal and irreversible step in establishing a persistent infection.[1][3][4] Unlike other viral enzymes such as reverse transcriptase and protease, there is no human homologue to integrase, making it an exceptionally attractive and specific target for antiretroviral therapy.[1][5] This high degree of specificity minimizes the potential for off-target effects and associated toxicities.
Integrase strand transfer inhibitors (INSTIs) represent a major class of antiretroviral drugs that effectively block the strand transfer step of the integration process.[1][2] The clinical success of FDA-approved INSTIs, including Raltegravir, Elvitegravir, Dolutegravir, Bictegravir, and Cabotegravir, has solidified their role as cornerstones of modern highly active antiretroviral therapy (HAART).[6][7] The development of robust and efficient synthetic routes to these complex molecules is therefore of paramount importance to ensure their widespread availability and to facilitate the discovery of next-generation inhibitors with improved resistance profiles.
This document provides a detailed overview of the key synthetic strategies employed in the synthesis of HIV-1 integrase inhibitors, with a focus on the chemical principles that underpin these methodologies. A representative, detailed protocol for the synthesis of a core scaffold common to several key INSTIs is also presented to provide researchers with a practical guide.
Core Synthetic Strategies: Building the Pharmacophore
The chemical architecture of most clinically successful INSTIs is characterized by a polycyclic scaffold containing a β-hydroxy-ketoamide or a related metal-chelating pharmacophore. This moiety is crucial for coordinating to the magnesium ions in the active site of the integrase enzyme, thereby inhibiting its function. The synthesis of these molecules often involves the construction of a central pyridinone or pyrimidinone ring, followed by the introduction of various substituents that modulate potency, pharmacokinetic properties, and the resistance profile.
A common and elegant strategy for the construction of the core structure of drugs like Dolutegravir, Cabotegravir, and Bictegravir involves a multi-step sequence starting from relatively simple precursors.[8][9] This approach highlights the principles of convergent synthesis, where complex fragments are prepared separately and then joined together in the later stages.
Visualizing the Synthetic Pathway: A Convergent Approach
The following diagram illustrates a generalized, convergent synthetic strategy for the core tricyclic scaffold of several key HIV-1 integrase inhibitors. This pathway emphasizes the key bond-forming events and the strategic introduction of functional groups.
Caption: Generalized convergent synthesis of a tricyclic INSTI core.
Detailed Protocol: Synthesis of a Key Tricyclic Intermediate
This protocol details a representative synthesis of a key tricyclic intermediate that serves as a common precursor for Dolutegravir, Cabotegravir, and Bictegravir. The procedure is adapted from established literature methods and is designed to be scalable and reproducible.[8][9]
Materials and Reagents:
| Reagent | CAS Number | Supplier | Notes |
| Methyl 4-methoxyacetoacetate | 36733-72-7 | Sigma-Aldrich | Reagent grade, >95% purity |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 4637-24-5 | Sigma-Aldrich | Reagent grade, >97% purity |
| Aminoacetaldehyde dimethyl acetal | 22483-09-6 | Sigma-Aldrich | Reagent grade, >98% purity |
| Methanol (anhydrous) | 67-56-1 | Sigma-Aldrich | Anhydrous grade, <50 ppm water |
| Acetonitrile (anhydrous) | 75-05-8 | Sigma-Aldrich | Anhydrous grade, <50 ppm water |
| Methanesulfonic acid | 75-75-2 | Sigma-Aldrich | Reagent grade, >99% purity |
| (R)-3-aminobutanol | 61477-40-5 | Sigma-Aldrich | >98% purity, stereochemistry confirmed |
| Dichloromethane (DCM) | 75-09-2 | Sigma-Aldrich | ACS grade |
| Hydrochloric acid (1N) | 7647-01-0 | Sigma-Aldrich | Standardized solution |
| Magnesium Bromide (MgBr₂) | 7789-48-2 | Sigma-Aldrich | Anhydrous, >98% purity |
| 2,4-Difluorobenzylamine | 72235-52-0 | Sigma-Aldrich | >98% purity |
Step-by-Step Procedure:
Part 1: Synthesis of the Pyridone Intermediate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add methyl 4-methoxyacetoacetate (16 mL, 123.6 mmol).
-
Enamine Formation: While stirring at room temperature, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (19.2 mL, 144.52 mmol) dropwise over 10 minutes. The mixture will turn brown. Continue stirring at room temperature for 1.5 hours.
-
Condensation: Add anhydrous methanol (40 mL) to the reaction mixture, followed by the dropwise addition of aminoacetaldehyde dimethyl acetal (13.36 mL, 122.62 mmol). The solution will turn reddish. Stir at room temperature for 1 hour.
-
Workup: Concentrate the reaction mixture under reduced pressure to obtain a red-brown oily liquid. This crude product is the key pyridone intermediate and is often used in the next step without further purification.
Part 2: Hydrolysis and Cyclization to the Tricyclic Core
-
Reaction Setup: To a 500 mL round-bottom flask, add the crude pyridone intermediate from Part 1 (assuming ~63 mmol), acetonitrile (100 mL), and acetic acid (100 mL).
-
Addition of Amino Alcohol: Add (R)-3-aminobutanol (8 mL, 188 mmol) to the mixture.
-
Acid Catalysis and Reflux: Carefully add methanesulfonic acid (1.2 mL, 18.5 mmol) to the reaction mixture. Heat the mixture to reflux and maintain for 15 hours.
-
Workup and Isolation: Cool the reaction to room temperature and concentrate under reduced pressure. Dilute the residue with dichloromethane (200 mL) and wash with 1N hydrochloric acid (100 mL). Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude tricyclic intermediate.
-
Purification: The crude product can be purified by recrystallization from methanol to afford the tricyclic intermediate as a white solid.
Part 3: Amidation and Demethylation to Dolutegravir
-
Amidation: The tricyclic intermediate is coupled with 2,4-difluorobenzylamine.
-
Demethylation: The final step involves the demethylation of the methoxy group on the pyridone ring, typically using a Lewis acid such as magnesium bromide, to yield the final Dolutegravir product.[8]
Experimental Workflow Visualization
The following diagram outlines the key stages of the experimental protocol, from reagent preparation to the isolation of the final product.
Caption: Step-by-step experimental workflow for the synthesis.
Trustworthiness and Self-Validation
The integrity of this protocol relies on careful monitoring of each reaction step. Thin-layer chromatography (TLC) should be employed to track the consumption of starting materials and the formation of products. The identity and purity of the intermediates and the final product should be rigorously confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data for the key intermediates are well-documented in the scientific literature, providing a reliable benchmark for validation.[8]
Conclusion and Future Directions
The synthetic routes to HIV-1 integrase inhibitors are a testament to the ingenuity of modern organic chemistry. The development of convergent and scalable syntheses has been instrumental in making these life-saving drugs accessible. Future research in this area will likely focus on the development of even more efficient and environmentally friendly synthetic methods, such as flow chemistry and biocatalysis.[9] Furthermore, the modular nature of these synthetic routes allows for the rapid generation of novel analogues, which is crucial in the ongoing effort to combat the emergence of drug-resistant HIV-1 strains.
References
- 1. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure of the HIV-1 integrase catalytic domain complexed with an inhibitor: A platform for antiviral drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
Flow Chemistry Applications for the Strategic Functionalization of 6-Amino-1H-indole-4-carboxylic acid
Introduction: Embracing Continuous Flow for Advanced Heterocyclic Synthesis
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] 6-Amino-1H-indole-4-carboxylic acid, in particular, represents a valuable starting material, possessing two key functional handles—an aromatic amine and a carboxylic acid—that allow for diverse and strategic molecular elaboration. However, the manipulation of such bifunctional molecules using traditional batch chemistry can present challenges, including competing side reactions, safety concerns with hazardous intermediates, and difficulties in achieving consistent process control.
Continuous flow chemistry emerges as a powerful enabling technology to overcome these limitations.[4][5][6] By conducting reactions in a continuously moving stream through a network of tubes or microreactors, flow chemistry offers unparalleled control over reaction parameters such as temperature, pressure, and residence time.[7][8] This precise control leads to enhanced reaction efficiency, improved safety profiles, especially when handling unstable intermediates like diazonium salts, and seamless scalability from laboratory discovery to industrial production.[9][10][11]
This technical guide provides detailed application notes and protocols for key chemical transformations of this compound utilizing continuous flow technology. The protocols are designed to be robust and self-validating, grounded in established principles of organic synthesis and flow chemistry.
Application Note 1: Continuous Diazotization and Sandmeyer Reaction for Amine Functionalization
The aromatic amine at the C-6 position of the indole is a prime target for functionalization. The Sandmeyer reaction, which proceeds through a diazonium salt intermediate, is a classic and powerful method for introducing a wide variety of substituents onto an aromatic ring.[12][13] However, diazonium salts are notoriously unstable and potentially explosive, making their accumulation in batch reactors a significant safety hazard.[14] Flow chemistry mitigates this risk by generating and consuming the diazonium intermediate in situ and in small volumes at any given time, dramatically enhancing the safety of the process.[14][15]
Causality and Experimental Rationale
This protocol details a telescoped, two-step continuous process: the initial diazotization of this compound followed by a copper-catalyzed Sandmeyer bromination.
-
Diazotization: The amine is first converted to a diazonium salt using an aqueous solution of sodium nitrite under acidic conditions (HCl). Performing this step at low temperatures (0–5 °C) is critical to minimize the decomposition of the sensitive diazonium intermediate.[16] A coiled tube reactor immersed in a cooling bath provides excellent heat transfer, ensuring precise temperature control that is difficult to achieve in a large batch vessel.
-
Sandmeyer Bromination: The stream containing the freshly formed diazonium salt is immediately merged with a solution of a copper(I) bromide. The copper(I) catalyst facilitates the displacement of the diazonium group with a bromide, proceeding through a radical mechanism.[13][17] The continuous nature of the process ensures that the unstable diazonium salt is consumed as it is formed, preventing its accumulation.
Experimental Workflow Diagram
References
- 1. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Ajinomoto Bio-Pharma services Platform Technologies | CONTINUOUS FLOW CHEMISTRY [ajibio-pharma.ajinomoto.com]
- 9. syrris.com [syrris.com]
- 10. researchgate.net [researchgate.net]
- 11. ijprajournal.com [ijprajournal.com]
- 12. Sandmeyer Reaction [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Exploring Flow Procedures for Diazonium Formation [mdpi.com]
- 15. Exploring Flow Procedures for Diazonium Formation [ouci.dntb.gov.ua]
- 16. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Amide Coupling with 6-Amino-1H-indole-4-carboxylic acid
Welcome to the technical support center for optimizing amide coupling reactions involving 6-Amino-1H-indole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this unique substrate. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.
Introduction: The Unique Challenges of this compound in Amide Coupling
This compound presents a distinct set of challenges in amide bond formation. The electron-rich indole ring, the presence of a nucleophilic amino group, and a carboxylic acid on the same scaffold necessitate careful optimization of reaction conditions to achieve high yields and purity. The inherent properties of this molecule can lead to side reactions, solubility issues, and purification difficulties if not properly addressed. This guide will walk you through these complexities, providing expert advice grounded in established chemical principles.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: I am observing very low yields in my amide coupling reaction with this compound. What are the likely causes and how can I improve the yield?
Low yields are a common frustration and can stem from several factors when working with this specific indole derivative.
Root Cause Analysis:
-
Poor Solubility: this compound, being zwitterionic in nature, often exhibits poor solubility in common aprotic organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][2] This insolubility prevents the reagents from effectively interacting.
-
Deactivated Amine: The amino group on the indole ring is electronically deactivated by the electron-withdrawing carboxylic acid group, making it a less potent nucleophile compared to simple anilines.
-
Side Reactions: The indole nitrogen (N-H) is acidic and can be deprotonated, leading to undesired side reactions.[3] Additionally, the electron-rich indole core can undergo electrophilic substitution.[4]
-
Inappropriate Coupling Reagent: Not all coupling reagents are created equal, and the choice of reagent is critical for challenging substrates. Standard carbodiimide reagents like DCC or EDC alone may be insufficient.[5]
Troubleshooting & Optimization Strategies:
| Strategy | Rationale | Recommended Action |
| Solvent Selection | To enhance solubility and reaction kinetics. | Use polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) . A mixture of solvents can also be beneficial. |
| Coupling Reagent | To effectively activate the carboxylic acid and overcome the deactivated amine. | Employ a more potent uronium or phosphonium salt-based coupling reagent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is highly recommended due to its high reactivity and ability to suppress racemization.[6][7][8] Other effective options include HBTU , PyBOP , or COMU .[6] |
| Base Selection | To facilitate the deprotonation of the carboxylic acid without causing unwanted side reactions. | Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) .[5][8] Triethylamine (TEA) can sometimes lead to side products. |
| Reaction Temperature | To balance reaction rate with the stability of reagents and intermediates. | Start at room temperature. If the reaction is sluggish, gentle heating to 40-50 °C can be beneficial. However, monitor for decomposition. |
| Reagent Stoichiometry | To drive the reaction to completion. | Use a slight excess of the coupling reagent (1.1-1.2 equivalents) and the amine coupling partner (1.1-1.5 equivalents). |
Q2: I am seeing multiple spots on my TLC, suggesting the formation of side products. What are these side products and how can I minimize them?
The formation of multiple products is indicative of competing reaction pathways.
Potential Side Reactions:
-
N-Acylation of the Indole: The indole nitrogen can be acylated by the activated carboxylic acid, leading to a dimeric or polymeric byproduct.
-
Guanidinylation of the Amino Group: When using uronium-based coupling reagents like HATU or HBTU in excess or under suboptimal conditions, the free amino group can be converted to a tetramethylguanidinium derivative, which is a common side reaction.[6]
-
Reaction at the C3 Position of the Indole: The C3 position of the indole ring is nucleophilic and can potentially react with electrophilic species in the reaction mixture, although this is less common under standard amide coupling conditions.[4]
Mitigation Strategies:
-
Order of Addition: Pre-activating the carboxylic acid is a crucial step. Mix the this compound, the coupling reagent (e.g., HATU), and the base (e.g., DIPEA) in your chosen solvent and stir for 15-30 minutes before adding the amine nucleophile.[9] This allows for the formation of the highly reactive OAt-active ester, minimizing the time the free activated species is available to react elsewhere.[7]
-
Protecting Groups: While often desirable to avoid, in particularly stubborn cases, protection of the indole nitrogen may be necessary. An easily removable protecting group like Boc (tert-butyloxycarbonyl) can be employed.[10][11]
-
Control Stoichiometry: Avoid using a large excess of the coupling reagent to minimize guanidinylation.[12]
Q3: My product seems to be soluble in the aqueous layer during workup, leading to significant loss. How should I properly purify my final amide product?
The polarity of your final product, which contains the indole and amide functionalities, can complicate standard extractive workups.
Purification Workflow:
-
Initial Quench: After the reaction is complete, carefully quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate or ammonium chloride to neutralize any remaining acids or bases.
-
Extraction: Extract the product with a suitable organic solvent. If the product has significant water solubility, ethyl acetate or a mixture of DCM and isopropanol might be more effective than DCM alone. Multiple extractions are recommended.
-
Washing: Wash the combined organic layers with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography/Recrystallization:
-
Column Chromatography: This is often the most effective method for purification. Use a silica gel column with a gradient elution system, for example, starting with a non-polar solvent system like hexane/ethyl acetate and gradually increasing the polarity.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization can be an excellent final purification step.[13] Solvents to consider for recrystallization include ethanol, acetonitrile, or 1,4-dioxane.[13]
-
Recommended Experimental Protocol
This protocol provides a robust starting point for the amide coupling of this compound with a primary amine using HATU.
Materials:
-
This compound
-
Amine coupling partner
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add the amine coupling partner (1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Workflow
Decision Tree for Coupling Reagent Selection
Caption: A decision-making workflow for selecting the appropriate amide coupling reagent.
General Amide Coupling Workflow
Caption: A streamlined experimental workflow for amide coupling.
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 3. researchgate.net [researchgate.net]
- 4. Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. file.globalso.com [file.globalso.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-Amino-1H-indole-4-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-Amino-1H-indole-4-carboxylic acid. This molecule is a valuable building block in medicinal chemistry and drug development, but its multi-step synthesis presents unique challenges, particularly concerning impurity profiling and control. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues, understand the origin of impurities, and implement effective purification strategies.
Part 1: FAQ - Understanding the Chemistry of Impurity Formation
This section addresses high-level questions about the synthesis and the fundamental reasons for impurity generation.
Q1: What is a common and effective synthetic route for this compound, and where are the critical impurity-forming steps?
A common and robust method for constructing the indole scaffold for this target is a variation of the Batcho-Leimgruber indole synthesis .[1] This pathway is advantageous but contains several critical steps where impurities can be introduced.
The synthesis generally proceeds as follows:
-
Enamine Formation: A substituted dinitrotoluene derivative, such as methyl 2-methyl-3,5-dinitrobenzoate, reacts with a formamide acetal (e.g., N,N-dimethylformamide dimethyl acetal, DMF-DMA) to form a vinylogous amine (enamine).
-
Reductive Cyclization: The enamine intermediate undergoes reductive cyclization, typically using a catalyst like Palladium on carbon (Pd/C) with hydrogen gas or a transfer hydrogenation source. This crucial step simultaneously reduces one nitro group and facilitates the cyclization to form the indole ring, yielding an intermediate like methyl 6-nitro-1H-indole-4-carboxylate.
-
Final Nitro Group Reduction: The remaining nitro group at the 6-position is reduced to the target amine, often using reagents like tin(II) chloride (SnCl₂), iron in acetic acid (Fe/AcOH), or catalytic hydrogenation.
-
Saponification (if starting with an ester): If the synthesis began with an ester, a final hydrolysis step is required to yield the carboxylic acid.
The most critical steps for impurity generation are the two reduction stages, where incomplete reactions, side reactions, or over-reduction can occur.
Caption: Synthetic pathway showing key impurity formation points.
Q2: Why does my final product, or its solution, have a pink, brown, or black color, even after initial purification?
This is a classic issue with indoles and related amino-aromatic compounds. The discoloration is almost always due to oxidation.[2] The indole nucleus, particularly the pyrrole ring, is electron-rich and highly susceptible to oxidation, which can be initiated by air, light, or trace metal impurities. The amino group further activates the ring, making it even more prone to oxidation.
The process often involves the formation of radical species that can polymerize or oligomerize into complex, highly-colored structures.[2] Pure indole itself is known to develop a pinkish haze upon storage due to oxidation.[2]
Q3: What are the most common classes of impurities I should anticipate?
Impurities can be categorized into four main groups:
-
Process-Related Impurities: These are derived directly from the synthetic steps.
-
Unreacted Starting Materials: e.g., 2-methyl-3,5-dinitrobenzoate.
-
Intermediates: e.g., The enamine or the 6-nitro-indole intermediate.
-
Side-Products: Formed from competing reaction pathways, such as incomplete cyclization or dimerization.
-
-
Reagent-Related Impurities: Residues from reagents used in the synthesis, such as residual palladium from a hydrogenation step or tin salts from a nitro reduction.
-
Degradation Products: Formed by the breakdown of the final product.
-
Oxidation Products: As discussed in Q2, leading to discoloration.
-
Decarboxylation Products: Loss of the C4-carboxylic acid group to form 6-amino-1H-indole, often promoted by excessive heat.
-
-
Isomeric Impurities: Depending on the specificity of the starting materials and cyclization conditions, isomers (e.g., 4-amino-1H-indole-6-carboxylic acid) could potentially form, though this is less common with a well-defined Batcho-Leimgruber route.
Q4: How does my choice of reducing agent affect the impurity profile?
The choice of reducing agent is critical in two separate steps and has a profound impact on selectivity and impurity formation.
-
For Reductive Cyclization (Enamine to Nitro-Indole): Catalytic hydrogenation (e.g., Pd/C, H₂) is common. The challenge here is selectivity. Harsh conditions (high pressure or temperature) could potentially lead to the reduction of both nitro groups or even the ester/acid functionality. Incomplete reactions are also a risk, leaving uncyclized enamine.
-
For Final Nitro Reduction (Nitro-Indole to Amino-Indole):
-
Catalytic Hydrogenation (e.g., Pd/C, H₂): Can be very clean but risks over-reduction or dehalogenation if other sensitive groups are present.[3][4]
-
Metal/Acid Reducers (e.g., Fe/AcOH, SnCl₂/HCl): These are robust and widely used. However, they can introduce metallic impurities that must be thoroughly removed. SnCl₂ can sometimes lead to chlorinated byproducts under certain conditions and requires careful workup to remove tin salts.
-
Part 2: Troubleshooting Guide - From Observation to Solution
This section provides practical advice for specific experimental problems in a question-and-answer format.
Problem Area 1: Unexpected Chromatographic Results
Q: My HPLC analysis shows a significant peak at a shorter retention time than my product. What is it likely to be?
A shorter retention time in reverse-phase HPLC indicates a more polar compound. This is very often an unreacted starting material or a polar intermediate.
-
Most Likely Suspects:
-
Unreacted 6-Nitro-1H-indole-4-carboxylic acid: The nitro-intermediate is significantly more polar than the final amino product.
-
Starting Dinitrobenzoate: The initial starting material is also highly polar.
-
-
Action Plan:
-
Co-injection: Spike your sample with an authentic standard of the suspected intermediate or starting material to see if the peak height increases.
-
Optimize Reaction: If confirmed, increase the reaction time, temperature, or amount of reducing agent in the final reduction step. Ensure efficient stirring.
-
Purification: These polar impurities are typically easy to remove via recrystallization or flash chromatography.
-
Q: I have an unexpected peak with a longer retention time in my HPLC. What could this be?
A longer retention time suggests a less polar impurity.
-
Most Likely Suspects:
-
Decarboxylated Product (6-amino-1H-indole): The loss of the polar carboxylic acid group makes this impurity significantly less polar than the parent compound. This is often caused by excessive heating during the reaction workup or purification.
-
N-Alkylated or Acylated byproducts: If solvents like DMF or acetone are used under certain conditions, they can sometimes participate in side reactions, leading to less polar N-substituted derivatives.
-
-
Action Plan:
-
LC-MS Analysis: Obtain a mass spectrum of the impurity peak to confirm its molecular weight. A mass loss of 44 Da from the parent product is a strong indicator of decarboxylation.
-
Process Review: Scrutinize your workup and isolation procedures for high-temperature steps. Consider concentrating solutions at lower temperatures using a rotary evaporator with reduced pressure.
-
Purification: A careful pH adjustment during extraction can help separate the acidic product from the more basic, non-acidic decarboxylated impurity.
-
| Potential Impurity | Common Origin | Expected RP-HPLC Behavior | Identification Method |
| Impurity A: Starting Dinitrobenzoate | Incomplete enamine formation | Shorter Retention Time (Polar) | Co-injection, LC-MS |
| Impurity B: 6-Nitro-Indole Intermediate | Incomplete final reduction | Shorter Retention Time (Polar) | Co-injection, LC-MS |
| Impurity F: 6-Amino-1H-indole | Thermal degradation (decarboxylation) | Longer Retention Time (Non-polar) | LC-MS (Mass loss of 44 Da) |
| Impurity G: Oxidation Products | Exposure to air/light | Often multiple small, broad peaks | UV-Vis (color), LC-MS |
Problem Area 2: Product Stability and Appearance
Q: My isolated white product turns tan/brown upon drying in the oven or sitting on the bench. How do I prevent this?
This is a classic sign of oxidation, accelerated by heat and air. The amino and indole functionalities are both sensitive.
-
Causality: Heat provides the activation energy for oxidation reactions with atmospheric oxygen. The resulting oxidized species are colored and can catalyze further degradation.
-
Action Plan:
-
Avoid Heat: Dry the final product under high vacuum at ambient temperature (or slightly above, e.g., 30-40°C) instead of in a high-temperature oven.
-
Use an Inert Atmosphere: During the final isolation and packaging steps, work under a nitrogen or argon atmosphere to minimize contact with oxygen.
-
Proper Storage: Store the final compound in an amber vial (to protect from light) at low temperatures (e.g., <4°C) under an inert atmosphere.
-
Caption: Troubleshooting workflow for product discoloration.
Part 3: Protocols for Impurity Analysis and Remediation
Here are validated starting points for key analytical and purification workflows.
Protocol 1: Reverse-Phase HPLC Method for Impurity Profiling
This protocol provides a robust baseline for separating the target compound from its most likely process-related impurities.
-
Instrumentation: HPLC with UV Detector.[5]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: Linear gradient from 5% to 95% B
-
17-20 min: Hold at 95% B
-
20-21 min: Return to 5% B
-
21-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 280 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile at approx. 0.5 mg/mL.
-
System Suitability:
-
Tailing Factor: The peak for the main compound should have a tailing factor between 0.9 and 1.5.
-
Resolution: If standards are available, the resolution between the 6-nitro intermediate and the final 6-amino product should be greater than 2.0.
-
Protocol 2: Purification by Recrystallization
Recrystallization is highly effective for removing impurities with different polarity profiles than the main product.
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and at reflux. An ideal single solvent will dissolve the product when hot but not when cold. A good solvent/anti-solvent pair consists of a solvent in which the product is soluble (e.g., ethanol) and one in which it is insoluble (e.g., water or heptane).
-
Procedure (using a solvent/anti-solvent system like Ethanol/Water): a. Dissolve the crude, dry solid in the minimum amount of hot ethanol required for complete dissolution. b. While the solution is still hot, add water dropwise until a faint, persistent cloudiness appears. c. Add a few more drops of hot ethanol to redissolve the solid and obtain a clear solution. d. Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask. e. Once crystals have formed, cool the flask further in an ice bath for at least 30 minutes to maximize recovery. f. Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold 1:1 ethanol/water, followed by a wash with cold water. g. Dry the purified crystals under vacuum at ambient temperature.
References
Technical Support Center: Purification of 6-Amino-1H-indole-4-carboxylic acid
Welcome to the technical support center for the purification of 6-Amino-1H-indole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this compound.
Introduction
This compound is a bifunctional molecule containing both a basic amino group and an acidic carboxylic acid group. This zwitterionic nature can present unique challenges during purification. This guide provides a structured approach to troubleshooting common issues and offers detailed protocols for successful purification.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound, offering potential causes and actionable solutions.
Issue 1: Poor Solubility of the Crude Product
Question: My crude this compound won't dissolve in common organic solvents for recrystallization or column chromatography. What should I do?
Answer:
The limited solubility of this compound in many organic solvents is a common issue due to its polar, zwitterionic character at neutral pH. The indole ring provides some nonpolar character, but the amino and carboxylic acid groups dominate its solubility profile.
Causality: At its isoelectric point, the molecule has both a positive and a negative charge, leading to strong intermolecular ionic interactions and a stable crystal lattice, which reduces solubility in non-polar or moderately polar organic solvents.
Solutions:
-
Solvent Selection for Recrystallization:
-
Polar Protic Solvents: Attempt recrystallization from highly polar protic solvents like water, ethanol, or methanol.[1] For compounds with sufficient polarity, water can be an effective recrystallization solvent, especially when heated.[1]
-
Solvent Mixtures: Use a binary solvent system. Dissolve the compound in a minimal amount of a good solvent (e.g., hot methanol or ethanol) and then slowly add a poor solvent (e.g., water or a non-polar solvent like hexane) until turbidity is observed. Heating the mixture to redissolve the precipitate and then allowing it to cool slowly can yield pure crystals.[1]
-
pH Adjustment: The solubility can be significantly altered by adjusting the pH.
-
In an acidic solution (e.g., dilute HCl), the amino group is protonated, forming a more soluble salt.
-
In a basic solution (e.g., dilute NaOH), the carboxylic acid group is deprotonated, also forming a more soluble salt. After dissolving, the pH can be carefully adjusted back to the isoelectric point to precipitate the purified product.
-
-
-
Preparing for Column Chromatography:
-
If direct dissolution is problematic, consider adsorbing the crude product onto a small amount of silica gel. Dissolve your compound in a suitable solvent (even if it requires a large volume), add silica gel, and then evaporate the solvent. The resulting dry, silica-adsorbed compound can be loaded onto the column.
-
Issue 2: Streaking and Poor Separation in Column Chromatography
Question: When I run a column to purify this compound, the compound streaks badly, and I get poor separation from impurities. How can I improve this?
Answer:
Streaking on a silica gel column is a classic sign of strong, undesirable interactions between the analyte and the stationary phase. For an amphoteric compound like this compound, both the amino and carboxylic acid groups can interact strongly with the acidic silanol groups of the silica gel.
Causality: The basic amino group can be protonated by the acidic silica, causing it to bind tightly. The acidic carboxylic acid group can also interact via hydrogen bonding. These strong interactions lead to slow and uneven elution, resulting in band tailing or streaking.
Solutions:
-
Mobile Phase Modification:
-
Acidic Modifier: To suppress the deprotonation of the carboxylic acid and minimize its interaction with silica, add a small amount of a volatile acid to your eluent.[2] Acetic acid or formic acid (0.1-1%) are common choices.[2][3] This keeps the carboxylic acid in its less polar, protonated form.
-
Basic Modifier: To prevent the protonation of the amino group by the silica, a small amount of a volatile base like triethylamine or ammonia can be added to the eluent.[3] This keeps the amine in its neutral, less polar state.
-
Combined Approach: Given the presence of both functional groups, a careful balance is needed. Often, using a highly polar mobile phase like dichloromethane/methanol is a good starting point.[3] You may need to experiment with small amounts of both acidic and basic modifiers, though this can be complex. A simpler approach is often to choose a modifier that addresses the more problematic functional group.
-
-
Alternative Stationary Phases:
-
Alumina: Consider using neutral or acidic alumina as the stationary phase. Acidic alumina can be suitable for separating acidic compounds like carboxylic acids.[4]
-
Reverse-Phase Chromatography (C18): This is often an excellent choice for polar and ionizable compounds.[3] The stationary phase is non-polar (C18-derivatized silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[3] Adding a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase can improve peak shape by ensuring consistent ionization of the analyte.[3]
-
Issue 3: Product Decomposition During Purification
Question: I suspect my this compound is decomposing during purification, as I'm seeing new spots on my TLC plates after the workup. What could be the cause, and how can I prevent it?
Answer:
Indole rings can be sensitive to strong acids, oxidative conditions, and prolonged exposure to heat, leading to decomposition. The presence of the amino group can also increase susceptibility to oxidation.
Causality: The electron-rich nature of the indole ring makes it prone to electrophilic attack and oxidation. Pyrroles, the core structure of indoles, are known to darken upon exposure to air, indicating oxidative degradation.[5]
Solutions:
-
Avoid Strong Acids: If using an acidic workup or mobile phase modifier, opt for weaker, volatile acids like acetic or formic acid over strong, non-volatile acids like sulfuric acid.
-
Minimize Heat Exposure: When performing recrystallization, use the minimum amount of heat necessary to dissolve the compound and avoid prolonged heating. If evaporating solvent, use a rotary evaporator at a moderate temperature.
-
Work Under an Inert Atmosphere: If the compound is particularly sensitive to oxidation, consider performing purification steps under an inert atmosphere of nitrogen or argon.
-
Prompt Processing: Do not let crude material or solutions of the product sit for extended periods, especially if exposed to light and air.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for purifying this compound?
A1: For small to medium scales, reverse-phase column chromatography is often the most robust method due to the compound's polar and ionizable nature.[3] A C18 column with a water/acetonitrile or water/methanol gradient and 0.1% formic or trifluoroacetic acid as a modifier typically provides good separation and recovery. For larger scales, recrystallization from a suitable polar solvent or solvent mixture, potentially with pH adjustment, can be more practical.
Q2: How can I effectively monitor the purification process?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool.[4][6]
-
Stationary Phase: Use silica gel plates.
-
Mobile Phase: A mixture of a relatively non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol) is a good starting point. For example, 9:1 or 8:2 DCM:MeOH.
-
Visualization: The indole ring is UV-active, so the spot can be visualized under a UV lamp (254 nm). Additionally, staining with ninhydrin can be used to visualize the amino group, which is helpful for identifying amine-containing impurities.
Q3: My purified product is colored. Is this normal, and how can I remove the color?
A3: A slight coloration (e.g., off-white or pale yellow) can be common for indole derivatives due to minor oxidative impurities. If the color is significant (dark brown or black), it suggests more substantial degradation.
-
Activated Charcoal: During recrystallization, after dissolving the compound in the hot solvent, you can add a small amount of activated charcoal, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Re-purification: If the color persists, a second purification step (e.g., another recrystallization or chromatography) may be necessary.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is suitable for purifying solid crude material that is relatively free of impurities with similar solubility profiles.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and gently heat the mixture.
-
Once dissolved, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum crystal formation, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography (Normal Phase)
This protocol is useful for separating the target compound from less polar or more polar impurities.
Materials:
-
Silica gel (for flash chromatography)
-
Crude this compound
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Acetic acid
-
Glass column, flasks, and other standard chromatography equipment
Procedure:
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial mobile phase (e.g., 98:2 DCM:MeOH).
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar mixture if necessary). Alternatively, pre-adsorb the compound onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution:
-
Begin eluting with a mobile phase of 98:2 DCM:MeOH with 0.5% acetic acid.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., to 95:5, then 90:10 DCM:MeOH, all containing 0.5% acetic acid).
-
Monitor the elution using TLC.
-
-
Collect Fractions: Collect fractions and analyze them by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualization of Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Decision workflow for purification.
References
Technical Support Center: 6-Amino-1H-indole-4-carboxylic acid
Welcome to the technical support guide for 6-Amino-1H-indole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the stability and storage of this compound. Here, we address common challenges and questions to ensure the integrity of your experiments and the reproducibility of your results.
Introduction to this compound
This compound is a substituted indole derivative. Like many indole-containing molecules, its stability is a critical factor that can be influenced by environmental conditions such as light, air, temperature, and pH. The indole ring is an electron-rich system, making it susceptible to oxidation. Understanding and controlling these factors are paramount for maintaining the compound's purity and reactivity in various applications.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For maximum stability, the solid compound should be stored in a cool, dry, and dark place. A Safety Data Sheet for the compound indicates it is sensitive to air and light. Therefore, it is recommended to store it in a tightly sealed, opaque container, preferably under an inert atmosphere like argon or nitrogen to minimize oxidative degradation. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is advisable.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: When preparing stock solutions, use a high-purity, degassed solvent. The choice of solvent will depend on the experimental requirements, but solubility may be limited in purely aqueous solutions. Once prepared, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2] These aliquots should be stored at -20°C or -80°C in light-protected vials. Before use, allow the aliquot to equilibrate to room temperature slowly.
Q3: What are the main degradation pathways for indole derivatives like this one?
A3: The primary degradation pathways for indole derivatives involve oxidation and photodegradation. The indole ring is susceptible to oxidation, which can be initiated by exposure to air (oxygen) and certain metal ions.[2] This can lead to the formation of oxindole derivatives.[3][4] Additionally, exposure to light, especially UV light, can induce photodegradation.[2][4] Extreme pH conditions can also compromise stability.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments.
Issue 1: Inconsistent results or loss of compound activity over time.
-
Symptom: You observe a decrease in the expected biological or chemical activity of your compound in assays performed on different days using the same stock solution.
-
Possible Cause: The compound is likely degrading in your stock solution or during the experimental procedure.
-
Troubleshooting Workflow:
A workflow to diagnose inconsistent experimental results.
Corrective Actions:
-
Prepare Fresh Solutions: Always prepare fresh dilutions from a frozen, protected stock solution immediately before your experiment.[4]
-
Assess Stability in Assay Medium: The compound may be unstable in your specific assay buffer or cell culture medium. Perform a time-course experiment by incubating the compound in the assay medium under experimental conditions (e.g., 37°C, 5% CO2) and analyze for degradation at different time points using HPLC or LC-MS.[4]
-
pH Control: If using aqueous solutions, ensure they are buffered to a neutral or slightly acidic pH, as extreme pH can promote degradation.[2]
-
Issue 2: Appearance of unexpected peaks in analytical chromatography (HPLC/LC-MS).
-
Symptom: When analyzing your sample, you observe new peaks that were not present in the initial analysis of the compound.
-
Possible Cause: This is a strong indicator of degradation or contamination. The new peaks likely correspond to degradation products.
-
Troubleshooting Steps:
-
Review Handling Procedures: Ensure the compound was not unduly exposed to light or air during sample preparation.
-
Mobile Phase Compatibility: The indole ring can be sensitive to strongly acidic conditions.[4] If you are using an acidic mobile phase, this could be causing on-column degradation. Try using a mobile phase with a more neutral pH if possible.
-
Perform a Forced Degradation Study: To identify potential degradants, you can perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions to accelerate its breakdown.[5][6][7]
-
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[6][8]
Objective: To identify the degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., Acetonitrile or Methanol)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of the compound in your chosen solvent (e.g., 1 mg/mL).
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.
-
Photolytic Degradation: Expose an aliquot of the stock solution in a transparent vial to a UV light source (e.g., 254 nm) at room temperature.
-
Control: Keep an aliquot of the stock solution protected from light at room temperature.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable HPLC or LC-MS method to separate the parent compound from any degradation products.
-
Data Interpretation:
The results will help you understand the compound's lability under different conditions. This information is crucial for developing appropriate formulation and storage strategies.
| Stress Condition | Potential Degradation | Recommended Precaution |
| Acid (0.1 M HCl) | Potential for ring protonation and subsequent degradation.[4] | Avoid strongly acidic environments; use buffered solutions. |
| Base (0.1 M NaOH) | Potential for hydrolysis or other base-catalyzed reactions. | Avoid strongly basic environments. |
| Oxidation (3% H₂O₂) | High susceptibility due to the electron-rich indole ring.[2][4] | Store under an inert atmosphere; avoid contact with oxidizing agents. |
| Light (UV) | Susceptible to photodegradation.[2] | Store in amber vials or protect from light at all times. |
This structured approach will help you build a comprehensive stability profile for this compound, ensuring the quality and reliability of your research.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. scispace.com [scispace.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. rjptonline.org [rjptonline.org]
Technical Support Center: Navigating the Scale-Up Synthesis of 6-Amino-1H-indole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 6-Amino-1H-indole-4-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming the common challenges encountered during the scale-up of this valuable indole derivative. As Senior Application Scientists, we have compiled this resource based on established synthetic methodologies and field-proven insights to ensure scientific integrity and practical utility.
Introduction: The Synthetic Landscape
The synthesis of this compound on a laboratory scale can be relatively straightforward. However, transitioning to a larger, industrial scale introduces a host of challenges that can impact yield, purity, and overall process efficiency. The two most common synthetic routes, each with its own set of potential hurdles, are:
-
Route A: Reduction of 6-Nitro-1H-indole-4-carboxylic acid. This is a widely used pathway due to the commercial availability of the nitro-indole precursor. The primary challenge lies in the selective and complete reduction of the nitro group without compromising the indole core or the carboxylic acid functionality.
-
Route B: Amination of 6-Bromo-1H-indole-4-carboxylic acid. This route often employs modern cross-coupling methodologies, such as the Buchwald-Hartwig amination. While powerful, these reactions can be sensitive to scale-up parameters, including catalyst loading, ligand selection, and reaction conditions.
This guide will address specific issues you may encounter with both of these synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in yield when scaling up the reduction of 6-nitro-1H-indole-4-carboxylic acid using catalytic hydrogenation. What are the likely causes?
A1: A drop in yield during the scale-up of catalytic hydrogenation is a common issue. Several factors could be at play:
-
Inefficient Mass Transfer: In larger reactors, achieving efficient mixing of the solid catalyst, liquid substrate, and hydrogen gas becomes more challenging. This can lead to localized "hydrogen starvation" and incomplete reaction.
-
Catalyst Poisoning: Trace impurities in the starting material or solvent, which are negligible on a small scale, can accumulate and poison the catalyst on a larger scale. Sulfur-containing compounds are notorious catalyst poisons.[1]
-
Product Inhibition: The product, this compound, can sometimes adsorb onto the catalyst surface, blocking active sites and slowing down the reaction.[1]
-
Thermal Runaway: The reduction of nitro groups is highly exothermic. Inadequate temperature control on a large scale can lead to localized overheating, causing degradation of the starting material and product.
Q2: During the SnCl₂ reduction of the nitro group, we are struggling with the work-up and isolation of the final product. What can we do to improve this?
A2: The use of tin(II) chloride (SnCl₂) for nitro group reduction is effective but often leads to problematic work-ups on a larger scale.[2] The primary issue is the formation of tin salts (Sn⁴⁺) which can be difficult to remove from the product.
-
pH Adjustment: Careful adjustment of the pH to basic conditions (pH > 8) after the reaction is complete is crucial to precipitate tin hydroxides. However, on a large scale, this can result in a gelatinous precipitate that is difficult to filter.
-
Filtration Aid: Using a filter aid such as Celite® can help to improve the filtration of tin precipitates.
-
Alternative Reducing Agents: Consider alternative, cleaner reducing agents for scale-up, such as catalytic hydrogenation with a recoverable catalyst or transfer hydrogenation, to avoid the issues associated with tin salts.
Q3: We are attempting a Buchwald-Hartwig amination on 6-bromo-1H-indole-4-carboxylic acid, but the reaction is sluggish and incomplete. How can we optimize this?
A3: The Buchwald-Hartwig amination is a powerful tool, but its efficiency is highly dependent on the specific combination of catalyst, ligand, base, and solvent.[3]
-
Ligand Selection: The choice of phosphine ligand is critical. For electron-rich indole substrates, sterically hindered biaryl phosphine ligands often give the best results. Experiment with different generations of Buchwald ligands.
-
Base Selection: The strength and solubility of the base are important. While strong, insoluble bases like sodium tert-butoxide are common, soluble organic bases like DBU might offer advantages in terms of reaction homogeneity, although they may require different catalyst systems.[4]
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture, especially in its active form. Ensure rigorous inert atmosphere techniques are employed during scale-up.
Q4: Is there a risk of decarboxylation of our product, this compound, during synthesis or work-up?
A4: Yes, indole-4-carboxylic acids can be susceptible to decarboxylation, particularly under acidic conditions and at elevated temperatures.[5] The electron-donating amino group at the 6-position can further facilitate this process. It is advisable to avoid prolonged exposure to strong acids and high temperatures during the reaction and purification steps. If decarboxylation is a persistent issue, consider performing the final steps under neutral or mildly basic conditions.
Troubleshooting Guides
Guide 1: Scale-Up of Nitro Group Reduction via Catalytic Hydrogenation
This guide addresses common issues encountered when scaling up the reduction of 6-nitro-1H-indole-4-carboxylic acid to this compound using a palladium on carbon (Pd/C) catalyst.
Potential Causes & Solutions
| Cause | Troubleshooting Steps |
| Poor Mass Transfer | - Increase agitation speed to ensure the catalyst is well-suspended. - Use a reactor designed for efficient gas-liquid mixing (e.g., with a gas-inducing impeller). - Increase hydrogen pressure to improve its solubility in the reaction medium.[1] |
| Catalyst Poisoning | - Analyze the starting material and solvent for potential poisons (e.g., sulfur, thiols). - Purify the starting material via recrystallization or chromatography if necessary. - Use a higher-grade, purified solvent. - Consider using a more poison-resistant catalyst or a sacrificial agent. |
| Product Inhibition | - Monitor the reaction progress closely. If the rate slows significantly as the product concentration increases, consider a continuous flow setup where the product is continuously removed.[1] |
| Inactive Catalyst | - Use a fresh batch of catalyst from a reputable supplier. - Ensure the catalyst has been stored properly under an inert atmosphere.[1] - Increase the catalyst loading, but be mindful of the cost implications on a large scale. |
Experimental Protocol: Catalytic Hydrogenation
-
Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and leak-tested.
-
Charging: Charge the reactor with 6-nitro-1H-indole-4-carboxylic acid and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Inerting: Purge the reactor multiple times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the Pd/C catalyst (typically 5-10% w/w).
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous agitation. Maintain a constant temperature, being mindful of the exothermic nature of the reaction.
-
Monitoring: Monitor the reaction progress by hydrogen uptake and/or periodic sampling and analysis (e.g., HPLC, TLC).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably kept wet with solvent.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to crystallize the product. Further purification can be achieved by recrystallization.
Guide 2: Troubleshooting the Buchwald-Hartwig Amination
This guide focuses on resolving common problems during the palladium-catalyzed amination of 6-bromo-1H-indole-4-carboxylic acid.
Potential Causes & Solutions
| Cause | Troubleshooting Steps |
| Suboptimal Ligand | - Screen a variety of phosphine ligands. Sterically hindered, electron-rich ligands are often required for challenging substrates.[3] |
| Incorrect Base | - The choice of base is critical and can depend on the ligand and substrate. Common bases include NaOtBu, K₃PO₄, and Cs₂CO₃.[6] The solubility of the base can also play a role. |
| Catalyst Deactivation | - Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere. - Use a pre-catalyst that is more air-stable. |
| Side Reactions | - Hydrodehalogenation: The bromoindole can be reduced to the parent indole. This can sometimes be suppressed by using a lower reaction temperature or a different ligand. - Dimerization: Dimerization of the starting material can occur. Optimizing the stoichiometry and addition rate of reagents can help minimize this. |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: Assemble a dry, oven-baked flask under an inert atmosphere (nitrogen or argon).
-
Reagent Addition: To the flask, add the 6-bromo-1H-indole-4-carboxylic acid, the palladium pre-catalyst, the phosphine ligand, and the base.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).
-
Amine Source: Add the ammonia source (e.g., aqueous ammonia, or an ammonia surrogate). The use of aqueous ammonia can be challenging and may require specialized ligands to prevent catalyst deactivation and competing hydroxylation.[7]
-
Reaction: Heat the reaction mixture to the desired temperature and stir for the required time, monitoring by HPLC or TLC.
-
Work-up: After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with a suitable organic solvent. The organic layers are then washed, dried, and concentrated. The crude product is typically purified by column chromatography or recrystallization.
Visualization of Synthetic Pathways
Route A: Reduction of 6-Nitro-1H-indole-4-carboxylic acid
Caption: Synthetic pathway via reduction of the nitro-indole precursor.
Route B: Amination of 6-Bromo-1H-indole-4-carboxylic acid
Caption: Synthetic pathway via palladium-catalyzed amination.
Troubleshooting Decision Tree for Incomplete Nitro Reduction
Caption: Decision tree for troubleshooting incomplete nitro reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 7. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of Aminoindole Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminoindole carboxylic acids. This guide is designed to provide expert insights and practical solutions for the common challenges associated with the stability and degradation of this important class of molecules. Understanding these pathways is critical for ensuring data integrity, developing stable formulations, and meeting regulatory requirements.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common questions our team encounters regarding the stability and handling of aminoindole carboxylic acids.
Q1: What are the primary drivers of degradation for aminoindole carboxylic acids?
A: The degradation of aminoindole carboxylic acids is primarily driven by three factors inherent to the indole nucleus: oxidation, photosensitivity, and instability under certain pH conditions.[1] The electron-rich pyrrole ring of the indole moiety is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or reactive oxygen species.[1] Furthermore, exposure to UV or even ambient light can trigger photolytic degradation pathways.[1][2] The stability is also highly dependent on the pH of the solution; the indole nucleus can be susceptible to protonation and subsequent side reactions under strongly acidic conditions.[1]
Q2: I'm observing a color change in my sample solution (e.g., turning pink or brown) upon standing. What is happening?
A: A visible color change is a classic indicator of oxidative degradation. The indole ring can oxidize to form highly conjugated, colored species. For instance, the oxidation of related indole compounds like 1H-Indol-3-ol (indoxyl) leads to the formation of deep blue indigo and red indirubin through dimerization. While the specific products for your aminoindole carboxylic acid may differ, the underlying principle of forming colored, extended π-systems upon oxidation is a common phenomenon in indole chemistry. This process is often accelerated by exposure to air and light.
Q3: How does the position of the amino and carboxylic acid groups on the indole ring affect stability?
A: The specific substitution pattern significantly modulates the electronic properties of the indole ring and, consequently, its stability. An amino group, being an electron-donating group, generally increases the electron density of the ring, potentially making it more susceptible to oxidation. Conversely, a carboxylic acid group is electron-withdrawing and can offer some stabilization against oxidation, but it may introduce other instabilities, such as pH-dependent degradation or decarboxylation under thermal stress. The interplay between these groups and their positions dictates the overall stability profile.
Q4: Are there enzymatic pathways relevant to the degradation of aminoindole carboxylic acids in biological systems?
A: Yes. In biological matrices, enzymatic degradation is a critical consideration. Enzymes such as peroxidases, dioxygenases, and laccases are known to oxidize indole derivatives.[3][4][5] For example, horseradish peroxidase (HRP) catalyzes the oxidative decarboxylation of indole-3-acetic acid (IAA), a well-studied pathway that serves as a model for indole degradation.[3][4] If your work involves cell culture, in vivo studies, or assays with biological components, you must consider that enzymes can catalyze the formation of metabolites such as oxindoles or hydroxylated species.[5]
Section 2: Troubleshooting Experimental Issues
This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.
Issue 1: Inconsistent Results and Loss of Parent Compound in Serial Experiments
Problem: You observe a progressive decrease in the concentration of your aminoindole carboxylic acid over the course of an experiment or between analytical runs, leading to poor reproducibility.
Troubleshooting & Optimization
| Possible Cause | Scientific Rationale | Recommended Action |
| Oxidative Degradation | The indole nucleus is sensitive to atmospheric oxygen, especially in solution.[1] Dissolved oxygen can initiate radical chain reactions or be activated by trace metal contaminants, leading to oxidation of the electron-rich pyrrole ring. | Inert Atmosphere: Purge all solvents with an inert gas (e.g., nitrogen or argon) before use and maintain a blanket of inert gas over the sample solution during storage and experimentation.[1] Antioxidants: If compatible with your downstream application, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) or ascorbic acid. |
| Photodegradation | The indole ring contains a chromophore that absorbs UV and visible light. This absorbed energy can lead to bond cleavage or reaction with oxygen, causing degradation.[1][2] Sertindole, an indole derivative, is known to be highly photolabile.[2] | Light Protection: Use amber glassware or wrap your vials and reaction vessels in aluminum foil.[1] Minimize exposure to ambient lab lighting, especially for extended periods. |
| Adsorption to Surfaces | Aminoindole carboxylic acids can be "sticky" due to their aromatic and charged nature, leading to adsorption onto glass or plastic surfaces, which depletes the concentration in solution. | Vial Selection: Use silanized glass vials or low-adsorption polypropylene vials to minimize surface interactions. Solvent Check: Ensure your compound is fully soluble in the chosen solvent at the working concentration. |
Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
Problem: Your chromatogram shows new, unexpected peaks that were not present in the initial analysis of the pure compound.
Troubleshooting & Optimization
| Possible Cause | Scientific Rationale | Recommended Action |
| On-Column Degradation | The stationary phase, especially residual silanols on silica-based C18 columns, can have acidic sites that catalyze degradation of sensitive molecules. Metal contaminants in the HPLC system (frits, tubing) can also promote oxidation. | Column Choice: Test a different column chemistry, such as an end-capped column or one based on a more inert particle (e.g., hybrid silica). Mobile Phase pH: Adjust the mobile phase pH to a range where your compound is most stable and ionized appropriately for good peak shape. A buffer is essential to control pH.[6] |
| Mobile Phase-Induced Degradation | If the mobile phase pH is too acidic or basic, it can cause hydrolysis or other reactions over the course of the analytical run, especially if samples are queued in an autosampler for long periods. | pH Stability Study: Perform a quick stability check of your compound in the mobile phase. Incubate a sample in the mobile phase at the autosampler temperature for several hours and re-inject to see if degradation occurs. Temperature Control: Keep the autosampler temperature low (e.g., 4 °C) to slow down potential degradation. |
| Oxidized Degradants | The most common degradants are oxidized forms of the parent molecule. Oxidation often involves the introduction of hydroxyl groups or cleavage of the pyrrole ring, leading to more polar compounds that may elute earlier in reversed-phase HPLC. | Mass Spectrometry (MS): Use LC-MS to obtain the mass of the unknown peaks. An increase of 16 Da (oxygen atom) or 32 Da (two oxygens) relative to the parent mass is a strong indicator of oxidation. Forced Degradation: Intentionally degrade a sample (see Section 3) to generate these products. Their appearance can help confirm the identity of the unexpected peaks. |
| Ghost Peaks | These are peaks that appear in blank runs or inconsistently between injections. They often result from carryover from a previous injection or contamination in the system.[7] | System Cleaning: Implement rigorous needle washes between injections.[7] Flush the entire system with a strong solvent (e.g., isopropanol) to remove contaminants. Check for contamination in your mobile phase solvents and additives.[7][8] |
Section 3: Key Experimental Protocols
To proactively understand the stability of your aminoindole carboxylic acid, conducting a forced degradation study is essential. This process intentionally exposes the compound to harsh conditions to identify potential degradation products and pathways.[9][10][11]
Protocol: Forced Degradation (Stress Testing) Study
This protocol provides a framework for investigating the stability of an aminoindole carboxylic acid under various stress conditions as mandated by ICH guidelines.[9][10]
1. Stock Solution Preparation:
-
Prepare a stock solution of your aminoindole carboxylic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
2. Stress Conditions: (For each condition, run a parallel control sample protected from the stressor, e.g., kept at room temperature in the dark.)
a. Acidic Hydrolysis:
- Dilute the stock solution with 0.1 M HCl to a final concentration of ~0.1 mg/mL.
- Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 8, 24 hours).
- At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
b. Basic Hydrolysis:
- Dilute the stock solution with 0.1 M NaOH to a final concentration of ~0.1 mg/mL.
- Incubate at room temperature (or slightly elevated if no degradation is seen) for a defined period.
- At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.
c. Oxidative Degradation:
- Dilute the stock solution with a solution of 3% hydrogen peroxide (H₂O₂) to a final concentration of ~0.1 mg/mL.
- Keep at room temperature, protected from light, for a defined period.
- Analyze at specified time points.
d. Thermal Degradation:
- Store aliquots of the stock solution and the solid compound in a temperature-controlled oven (e.g., 70 °C).
- At each time point, remove a sample, allow it to cool, and prepare for analysis.
e. Photolytic Degradation:
- Expose aliquots of the stock solution in clear vials (and the solid compound spread as a thin layer) to a controlled light source that provides both UV and visible light (as per ICH Q1B guidelines).[12]
- Keep a control sample wrapped in aluminum foil at the same temperature.
- Analyze both exposed and control samples at specified time points.
3. Analysis:
-
Use a stability-indicating HPLC-UV/MS method. The method must be able to separate the parent compound from all generated degradation products.[11]
-
Column: A high-purity, end-capped C18 column is a good starting point.
-
Detection: Use UV to quantify the parent peak and MS to identify the mass of the degradants.
-
Quantification: Calculate the percentage of the parent compound remaining and the percentage of each major degradant formed. Aim for 5-20% degradation to ensure that secondary degradation is minimized.[13]
Visualizing the Workflows
Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
Conceptual Degradation Pathways of an Aminoindole Carboxylic Acid
Caption: Major degradation pathways for aminoindoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hplc.eu [hplc.eu]
- 7. medikamenterqs.com [medikamenterqs.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. scispace.com [scispace.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pharmatutor.org [pharmatutor.org]
Technical Support Center: Overcoming the Low Reactivity of the Amino Group in Indole Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the low reactivity of the amino group in indole derivatives. Our goal is to equip you with the knowledge and practical strategies to enhance your experimental success.
Introduction: The Challenge of the Indole Amino Group
The indole nucleus is a privileged scaffold in medicinal chemistry and materials science. However, chemists often encounter difficulties when attempting to functionalize the nitrogen atom (N1) of the indole ring. This low reactivity stems from the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system, which is essential for maintaining the aromaticity of the heterocycle.[1][2] This electronic configuration reduces the nucleophilicity of the nitrogen, making reactions like N-alkylation and N-arylation challenging.[3] Furthermore, indole has a pKa of approximately 16.2, indicating its low acidity and the need for a strong base to deprotonate the N-H group.[1][4][5]
This guide will explore the underlying reasons for this low reactivity and provide practical, field-proven solutions to overcome these hurdles.
Section 1: Understanding the Root Cause - FAQs
Q1: Why is the amino group in indole so unreactive compared to other amines?
The low reactivity of the indole nitrogen is a direct consequence of its electronic structure. The lone pair of electrons on the nitrogen atom is integral to the 10 π-electron aromatic system of the bicyclic ring, following Hückel's rule.[2][3] This delocalization stabilizes the molecule but significantly reduces the availability of the lone pair for participating in nucleophilic reactions.[1] Unlike typical aliphatic or aromatic amines where the lone pair is more localized, the indole nitrogen's electrons are "tied up" in maintaining aromaticity.
Q2: I'm observing C3 substitution instead of N1 substitution. Why is this happening?
This is a classic and frequently encountered issue. The indole ring is considered a π-excessive heterocycle, making it highly susceptible to electrophilic attack.[3] The position of highest electron density and the most reactive site for electrophilic aromatic substitution is the C3 position, which is estimated to be 1013 times more reactive than benzene.[1][3] Protonation, a key step in many reactions, also preferentially occurs at C3 rather than N1.[1][3] Therefore, under many reaction conditions, particularly with electrophiles, you will observe preferential reaction at C3. If the C3 position is blocked, substitution may then occur at C2.[3]
Q3: My N-H deprotonation seems incomplete, leading to low yields. What's going wrong?
The N-H proton of indole is weakly acidic, with a pKa of around 16.2 in water and 21.0 in DMSO.[1] This means a sufficiently strong base is required for complete deprotonation to form the indolide anion, which is the reactive nucleophile. Incomplete deprotonation, often due to the use of a base that is not strong enough or insufficient equivalents of the base, will result in a low concentration of the active nucleophile and consequently, poor yields.
Section 2: Troubleshooting Guide - Strategies for Enhancing N1 Reactivity
This section provides actionable troubleshooting steps for common experimental problems encountered when attempting to functionalize the indole nitrogen.
Issue 1: Low Yields in N-Arylation Reactions
N-arylindoles are a crucial class of compounds with significant biological activity.[6][7] However, their synthesis via traditional methods can be challenging.
Troubleshooting Steps:
-
Optimize Your Catalyst System: Transition-metal-catalyzed cross-coupling reactions are the cornerstone of modern N-arylation of indoles.[6][8]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and widely used method.[6][9][10] If you are experiencing low yields, consider the following:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as Davephos and tBuXphos have shown excellent efficacy for indole N-arylation.[9][11]
-
Palladium Precursor: Pd₂(dba)₃ is a common and effective precursor.[9]
-
Base Selection: Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are typically required.[9] The choice of base can be substrate-dependent.
-
-
Copper-Catalyzed Ullmann Condensation: This is a classical and cost-effective alternative to palladium catalysis.[6][12][13]
-
-
Consider Transition-Metal-Free Alternatives: For certain substrates, transition-metal-free methods can be effective.[6]
Workflow for N-Arylation Troubleshooting
Caption: Troubleshooting workflow for N-arylation of indoles.
Issue 2: Poor Selectivity Between N1 and C3 Functionalization
As discussed, C3 is often the more reactive site. Achieving N1 selectivity requires careful control of reaction conditions.
Troubleshooting Steps:
-
Leverage Steric Hindrance:
-
Bulky Reagents: Using sterically demanding alkylating or acylating agents can disfavor attack at the more sterically accessible C3 position.
-
Substrate Modification: If your synthesis allows, installing a bulky group at the C2 position can sterically shield the C3 position and promote N1 functionalization.[6]
-
-
Utilize N-Protecting Groups: This is a robust and widely employed strategy. An appropriate protecting group can direct reactivity to the desired position and be removed later in the synthetic sequence.[14][15][16][17]
-
Electron-Withdrawing Groups (EWGs): Groups like Boc (tert-butoxycarbonyl), Ts (tosyl), or SEM (2-(trimethylsilyl)ethoxymethyl) decrease the electron density of the indole ring, making it less susceptible to electrophilic attack at C3.[17]
-
Deprotonation and Protection: The indole is first deprotonated with a strong base (e.g., NaH) to form the indolide anion, which then reacts with the protecting group electrophile (e.g., Boc₂O, TsCl).[17]
-
Table 1: Common N-Protecting Groups for Indoles
| Protecting Group | Abbreviation | Introduction Conditions | Removal Conditions | Key Considerations |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP, THF or NaH, Boc₂O, DMF | Strong acid (TFA, HCl) or mild methods (oxalyl chloride/MeOH)[17] | Acid-labile, deactivating. |
| Tosyl (p-Toluenesulfonyl) | Ts | TsCl, NaH, DMF | Reductive (Mg/MeOH) or strongly basic (NaOH) conditions | Base-stable, deactivating. |
| Benzyl | Bn | BnBr, NaH, DMF | Hydrogenolysis (H₂, Pd/C) | Stable to acid and base, activating. |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH, DMF | Fluoride source (TBAF) or acid (TFA) | Stable to a wide range of conditions. |
Issue 3: Difficulty in N-Alkylation with Unreactive Alkyl Halides
Simple alkyl halides may not be electrophilic enough to react efficiently with the weakly nucleophilic indole nitrogen.[18]
Troubleshooting Steps:
-
Increase the Nucleophilicity of the Indole:
-
Strong Base: Ensure complete deprotonation of the N-H group by using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent like DMF or THF.[17] This generates the more nucleophilic indolide anion.
-
-
Increase the Electrophilicity of the Alkylating Agent:
-
Leaving Group: Switch from alkyl chlorides or bromides to more reactive alkyl iodides or triflates.
-
-
Optimize Reaction Conditions:
-
Temperature: Gently heating the reaction can often overcome the activation energy barrier. Indole itself reacts with methyl iodide in DMF at around 80°C.[3]
-
Solvent: Polar aprotic solvents like DMF or DMSO can help to solvate the cation and accelerate SN2 reactions.
-
Experimental Protocol: General Procedure for N-Alkylation of Indole
-
To a stirred solution of the indole derivative (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases, to ensure complete formation of the indolide anion.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS. Gentle heating may be required for less reactive halides.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Section 3: Advanced Strategies and Considerations
Chan-Lam Coupling
For N-arylation, the Chan-Lam coupling offers an alternative to the Buchwald-Hartwig and Ullmann reactions. It typically involves the copper-catalyzed coupling of an indole with an aryl boronic acid.[6][8] This method can be advantageous due to the often milder reaction conditions and the commercial availability of a wide range of boronic acids.
Direct C-H Amination
Emerging methods focus on the direct C-H amination of arenes to form N-arylindoles, which can be a highly atom-economical approach.[6] These reactions are often catalyzed by transition metals and can offer unique regioselectivity.
Flow Chemistry
For reactions that are difficult to control or require precise temperature management, microflow reactors can offer significant advantages. The rapid mixing and superior heat transfer can minimize side reactions and improve yields, particularly for highly exothermic or fast reactions.[19]
Conclusion
Overcoming the low reactivity of the amino group in indole derivatives is a common challenge that can be addressed through a systematic and well-informed approach. By understanding the electronic properties of the indole ring and carefully selecting catalysts, bases, and reaction conditions, researchers can significantly improve the efficiency and selectivity of N-functionalization reactions. The strategies outlined in this guide, from optimizing classic cross-coupling reactions to employing protecting group strategies, provide a robust toolkit for success in your synthetic endeavors.
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Progress Concerning the N-Arylation of Indoles [mdpi.com]
- 8. Recent Progress Concerning the N-Arylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 19. researchgate.net [researchgate.net]
Preventing decarboxylation of indole-4-carboxylic acids during reactions
A Guide to Preventing Unwanted Decarboxylation in Synthetic Reactions
Welcome to the technical support resource for researchers working with indole-4-carboxylic acids. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the primary challenge associated with this substrate: premature decarboxylation. Indole-4-carboxylic acid is a crucial building block in pharmaceutical and materials science, but its tendency to lose CO₂ under common reaction conditions can lead to failed reactions and low yields.[1][2] This guide is designed to equip you with the knowledge to prevent this unwanted side reaction.
Core Principles: Understanding the Instability of Indole-4-Carboxylic Acids
The decarboxylation of an aromatic carboxylic acid is not always a spontaneous process; it often requires specific structural features or external energy.[3] Simple aliphatic carboxylic acids are generally stable to heat, but decarboxylation is facilitated when the resulting carbanion intermediate is stabilized.[3][4] In the case of indole-4-carboxylic acid, the electron-rich nature of the indole ring system can stabilize the transient negative charge that develops at the C4 position upon cleavage of the C-C bond, making it more susceptible to decarboxylation than many other aromatic carboxylic acids, particularly under thermal stress or in the presence of transition metals.
The primary drivers for the decarboxylation of indole-4-carboxylic acids are:
-
Thermal Stress: High reaction temperatures (typically >100-120 °C) provide the activation energy needed to break the C-C bond between the indole ring and the carboxyl group.[5][6]
-
Transition Metal Catalysis: Many cross-coupling reactions utilize transition metals like palladium (Pd) and copper (Cu).[7] While essential for the desired bond formation, these metals can also catalyze the decarboxylation process, often by forming a metal-carboxylate intermediate that readily extrudes CO₂ to form an aryl-metal species.[8][9] This is the very mechanism exploited in "decarboxylative cross-coupling," a reaction class we aim to avoid here.[5][7][10]
-
Acidic or Basic Conditions: While less common for aromatic acids than for α-keto or malonic acids, strongly acidic or basic conditions can promote decarboxylation.[11][12][13][14] Strong bases can form carboxylate salts that may have different thermal stabilities, while concentrated acid can lead to protonation and subsequent C-C bond cleavage.[11]
Below, we address the most common issues encountered by researchers in a question-and-answer format.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My indole-4-carboxylic acid is decomposing upon heating, even without a catalyst. At what temperature should I be concerned?
Answer: Significant thermal decarboxylation typically begins at temperatures exceeding 120-150 °C.[4][6] However, this is highly dependent on the solvent and the specific electronic properties of any other substituents on the indole ring. For sensitive substrates like indole-4-carboxylic acid, it is best practice to keep reaction temperatures below 100 °C whenever possible. If a reaction requires high temperatures, consider if an alternative, lower-temperature protocol exists.
Q2: I am attempting a Suzuki-Miyaura coupling and my primary product is indole, not the desired biaryl compound. What is causing this?
Answer: This is a classic sign of competitive decarboxylation. Many standard Suzuki coupling protocols call for high temperatures (e.g., >100 °C in solvents like toluene or dioxane) and strong bases (e.g., K₂CO₃, Cs₂CO₃), creating ideal conditions for the palladium catalyst to promote decarboxylation instead of the desired cross-coupling.[5][7] The catalyst system, intended to activate the C-X bond of your coupling partner, can instead interact with the carboxylic acid, leading to CO₂ loss.
Troubleshooting Steps:
-
Lower the Temperature: This is the most critical parameter. Investigate modern catalyst systems with highly active phosphine ligands (e.g., XPhos, SPhos) that can facilitate the catalytic cycle at lower temperatures (e.g., 60-80 °C).[10]
-
Choose the Right Catalyst System: Bimetallic systems, especially those containing copper, can be particularly effective at promoting decarboxylation.[5][7][10] While often used to accelerate cross-coupling, they may be detrimental here. Consider a copper-free palladium system.
-
Use a Milder Base: While a base is necessary, extremely strong bases can sometimes facilitate the decomposition of the carboxylate salt. Moderate bases like K₃PO₄ or even organic bases may be sufficient with a highly active catalyst.[9]
Q3: How can I perform an amide coupling with an amine without decarboxylating my indole-4-carboxylic acid?
Answer: This is a common and solvable challenge. The key is to avoid thermal activation methods for forming the amide bond. Instead, rely on standard peptide coupling reagents that operate efficiently at or below room temperature.
Recommended Approach:
-
Use Standard Coupling Reagents: Activate the carboxylic acid with reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt/EDC (Hydroxybenzotriazole/1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[15][16]
-
Maintain Low Temperatures: Start the activation at 0 °C and allow the reaction to slowly warm to room temperature. This minimizes thermal stress on the starting material.
-
Use a Non-Nucleophilic Base: A hindered organic base like DIPEA (N,N-Diisopropylethylamine) or 2,6-lutidine is required to scavenge the acid produced during the reaction without interfering with the coupling agents.[15]
Avoid converting the carboxylic acid to an acid chloride with thionyl chloride or oxalyl chloride if the subsequent amidation step requires heat, as the intermediate acyl chloride can also be thermally unstable.
Q4: Should I protect the indole N-H proton before attempting a reaction?
Answer: Yes, protecting the indole nitrogen is often highly beneficial. The N-H proton is acidic (pKa ≈ 17) and can be deprotonated by strong bases used in cross-coupling reactions, leading to multiple reactive species in solution and potential side reactions. N-protection simplifies the reactive system and can improve the substrate's solubility.
Recommended Protecting Groups:
-
Boc (tert-Butoxycarbonyl): Easily installed and removed under acidic conditions.
-
Pivaloyl: A bulky group that can protect both the N-1 and C-2 positions due to sterics, though it can be difficult to remove.[17]
-
Sulfonyl Groups (e.g., Tosyl, Nosyl): Very stable but require strong reducing agents or nucleophiles for removal.[18][19]
Protecting the nitrogen can sometimes allow for the use of milder overall reaction conditions, indirectly helping to prevent decarboxylation.[17]
Visualizing the Problem and the Solution
To better understand the competing reaction pathways and the decision-making process for experimental design, refer to the diagrams below.
Caption: General mechanism of undesired metal-catalyzed decarboxylation.
Caption: Decision workflow for minimizing decarboxylation risk.
Validated Experimental Protocols
The following protocols provide starting points for common transformations, designed specifically to minimize the risk of decarboxylation.
Protocol 1: Low-Temperature Suzuki-Miyaura Coupling
This protocol uses a highly active palladium catalyst to enable coupling at a reduced temperature.
-
Preparation: To an oven-dried reaction vial, add N-protected indole-4-carboxylic acid (1.0 equiv), the desired aryl boronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst Pd(OAc)₂ (2 mol%) and the phosphine ligand XPhos (4 mol%).
-
Solvent: Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen). Add anhydrous 1,4-dioxane (to a concentration of ~0.1 M).
-
Reaction: Stir the mixture at 80 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Amide Coupling using HATU/DIPEA
This protocol uses a standard peptide coupling agent to form the amide bond at room temperature.
-
Preparation: Dissolve the indole-4-carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent like DMF or CH₂Cl₂ in a flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add the amine (1.1 equiv), followed by HATU (1.2 equiv), and finally, add DIPEA (3.0 equiv) dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 4-16 hours. Monitor by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude amide by flash column chromatography.
Summary of Recommended Conditions
For quick reference, the tables below summarize the key parameters to control for successful reactions.
Table 1: Recommended Conditions for Suzuki Coupling
| Parameter | Standard Protocol (High Risk) | Recommended Protocol (Low Risk) | Rationale |
|---|---|---|---|
| Temperature | 100-120 °C | 60-80 °C | Prevents thermal decarboxylation.[6] |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂ / XPhos or SPhos | Higher activity at lower temperatures.[10] |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, K₂CO₃ (at low temp) | Sufficiently basic without being overly harsh.[9] |
| Solvent | Toluene, DMF | Dioxane, THF | Compatible with lower temperature conditions. |
Table 2: Recommended Conditions for Amide Coupling
| Parameter | Standard Protocol (High Risk) | Recommended Protocol (Low Risk) | Rationale |
|---|---|---|---|
| Activation | Heat, SOCl₂ | HATU, HOBt/EDC, COMU | Room temperature activation avoids thermal stress.[15] |
| Temperature | 50-100 °C | 0 °C to Room Temperature | Minimizes all potential side reactions. |
| Base | Pyridine (as solvent/base) | DIPEA, 2,6-Lutidine | Non-nucleophilic; prevents side reactions with activators.[15] |
| Solvent | Toluene, Xylene | DMF, CH₂Cl₂ | Standard solvents for modern coupling reagents. |
By carefully selecting reaction conditions, particularly temperature and the catalytic system, researchers can successfully employ indole-4-carboxylic acid in a wide range of synthetic transformations while avoiding premature decarboxylation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Indole-4-carboxylic acid 98 2124-55-2 [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. What are the conditions for the decarboxylation reaction? How to control the temperature of heating?-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 7. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 8. soci.org [soci.org]
- 9. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. figshare.com [figshare.com]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.org [mdpi.org]
- 18. researchgate.net [researchgate.net]
- 19. Protecting group - Wikipedia [en.wikipedia.org]
Improving yield and purity in 6-Amino-1H-indole-4-carboxylic acid synthesis
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 6-Amino-1H-indole-4-carboxylic acid. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you improve your yield and purity.
Introduction: Navigating the Synthesis of this compound
The synthesis of this compound presents a unique set of challenges due to the presence of both an electron-donating amino group and an electron-withdrawing carboxylic acid group on the indole scaffold. The choice of synthetic strategy is critical and often depends on the available starting materials and the desired scale of the reaction. Common approaches involve the construction of the indole ring system with the substituents already in place or the late-stage functionalization of a pre-formed indole core.
A prevalent strategy involves the use of a nitro-substituted precursor, which can be reduced to the desired amino group in a later step. For instance, a plausible route could start from a substituted nitrotoluene derivative, followed by the construction of the indole ring using methods like the Batcho-Leimgruber indole synthesis, and concluding with the reduction of the nitro group.[1]
This guide will address common issues encountered during such synthetic sequences and provide practical, evidence-based solutions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Low Yields
Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors throughout the multi-step process. Here’s a breakdown of potential causes and their solutions:
-
Inefficient Indole Ring Formation: The core indole synthesis is often a critical step for the overall yield.
-
Batcho-Leimgruber Synthesis: If you are using this method, the formation of the initial enamine from a substituted nitrotoluene and a formamide acetal can be sluggish.[1] Ensure anhydrous conditions and consider optimizing the reaction temperature and time. The subsequent reductive cyclization is also crucial. The choice of reducing agent can significantly impact the yield and even the final product, allowing for selective reduction to either a nitro-indole or an amino-indole.[1]
-
Fischer Indole Synthesis: While a classic method, the acidic conditions can lead to side reactions, especially with sensitive functional groups.[2] Cleavage of the N-N bond in the hydrazone intermediate is a known side reaction that can decrease the yield.[2] Consider using milder acid catalysts like zinc chloride or polyphosphoric acid and optimizing the temperature.[2]
-
-
Suboptimal Reduction of the Nitro Group: The reduction of a nitro-indole to an amino-indole is a common final step.
-
Catalyst Poisoning: The indole nucleus, and particularly sulfur-containing impurities from starting materials, can poison the catalyst (e.g., Pd/C). Ensure your nitro-indole intermediate is of high purity before the reduction step.
-
Incomplete Reduction: Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider adding fresh catalyst or increasing the hydrogen pressure. A common method involves using 10% Pd/C under a hydrogen atmosphere.[3]
-
-
Degradation of Intermediates or Product: Amino-indoles can be sensitive to air and light, leading to the formation of colored impurities and a decrease in yield.
-
Atmosphere: Conduct reactions, particularly those involving the amino-indole product, under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up: Use degassed solvents for extraction and purification. Minimize the exposure of the product to acidic conditions during work-up, as this can lead to instability.
-
Question 2: I am experiencing significant loss of material during the purification steps. What are the best practices for purifying this compound?
Answer: The amphoteric nature of this compound (containing both a basic amino group and an acidic carboxylic acid group) can make purification challenging.
-
Crystallization: This should be the first method of choice for purification if a suitable solvent system can be found. It is often the most effective method for removing minor impurities and can be scaled up easily. Experiment with a range of solvents from polar (e.g., water, ethanol, methanol) to non-polar, and mixtures thereof.
-
Reverse-Phase Flash Chromatography: If crystallization is not effective, reverse-phase chromatography is a powerful technique for purifying polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of a modifier like formic acid or trifluoroacetic acid (TFA) is often successful.[3] The modifier helps to protonate the amino and carboxyl groups, leading to better peak shape and separation. Note that if TFA is used, a subsequent salt break step may be necessary.
-
Ion-Exchange Chromatography: Given the presence of both acidic and basic functional groups, ion-exchange chromatography can be a highly selective purification method. You can use a cation-exchange resin to bind the amino group or an anion-exchange resin to bind the carboxylic acid group.
Purity Issues
Question 3: My final product is contaminated with several impurities. How can I identify and minimize them?
Answer: Impurities in the final product can arise from starting materials, side reactions, or degradation. Here are some common impurities and how to address them:
-
Isomeric Impurities: Depending on the starting materials and the indole synthesis method used, you may form other positional isomers.
-
Cause: Lack of regioselectivity in the indole ring formation.
-
Solution: Carefully choose a synthesis strategy that provides high regioselectivity. For example, the Batcho-Leimgruber synthesis generally offers good control over the substituent positions.[1] High-performance liquid chromatography (HPLC) can be used to analyze the isomeric purity of your product.
-
-
Over-reduction or Incomplete Reduction Products: During the reduction of the nitro group, other functional groups can sometimes be affected, or the reaction may not go to completion.
-
Cause: Harsh reduction conditions or insufficient reaction time.
-
Solution: Use a selective reducing agent. For the reduction of a nitro group in the presence of a carboxylic acid, catalytic hydrogenation (e.g., H2, Pd/C) is generally a good choice.[3] Monitor the reaction closely to ensure it goes to completion without affecting other parts of the molecule.
-
-
Oxidation Products: Indoles, especially amino-indoles, are susceptible to air oxidation, which can lead to the formation of colored impurities.[2]
-
Cause: Exposure to air and light.
-
Solution: Handle the amino-indole intermediates and the final product under an inert atmosphere.[3] Store the purified compound in a dark, cool place under nitrogen or argon.
-
Question 4: I am observing the formation of a significant amount of a dark, insoluble material during my reaction. What is it and how can I prevent it?
Answer: The formation of dark, insoluble material, often referred to as "tar" or polymeric byproducts, is a common issue in indole synthesis, particularly under strong acidic or high-temperature conditions.
-
Cause: Polymerization of the indole ring or reactive intermediates. The indole nucleus is electron-rich and can be susceptible to electrophilic attack, leading to self-polymerization, especially in the presence of strong acids.
-
Prevention:
-
Milder Conditions: Use the mildest possible reaction conditions (temperature, acid concentration) that still allow the reaction to proceed at a reasonable rate.
-
Protecting Groups: Consider protecting the indole nitrogen (e.g., with a Boc or TIPS group) to reduce its reactivity and prevent polymerization.[3] The protecting group can be removed in a later step.
-
Gradual Addition: Add reagents, especially strong acids, slowly and at a controlled temperature to avoid localized overheating and high concentrations that can promote side reactions.
-
Experimental Protocols
General Protocol for Nitro Group Reduction
This is a general procedure for the reduction of a nitro-substituted indole to the corresponding amino-indole using catalytic hydrogenation.
-
Preparation: In a hydrogenation vessel, dissolve the nitro-indole intermediate in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas several times. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until all the starting material has been consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amino-indole, which can then be purified as described above.
Data Presentation
Table 1: Troubleshooting Common Issues in this compound Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inefficient indole ring formation | Optimize reaction conditions (temperature, catalyst, solvent). |
| Suboptimal nitro group reduction | Ensure high purity of the nitro-indole intermediate; consider fresh catalyst. | |
| Degradation of product | Work under an inert atmosphere and use degassed solvents. | |
| Purity Issues | Isomeric impurities | Choose a highly regioselective synthesis route. |
| Incomplete reduction | Monitor the reaction closely; use a selective reducing agent. | |
| Oxidation products | Handle the amino-indole under an inert atmosphere and store it properly. | |
| Formation of Tar | Polymerization under harsh conditions | Use milder reaction conditions; consider protecting the indole nitrogen. |
Visualizations
General Synthetic Workflow
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Amino-1H-indole-4-carboxylic acid
Welcome to the technical support center for cross-coupling reactions involving 6-amino-1H-indole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of functionalizing this versatile but challenging substrate. Our goal is to provide field-proven insights and systematic troubleshooting strategies to ensure the success of your synthetic campaigns.
The unique structure of this compound, featuring an electron-rich indole core, a coordinating amino group, and an acidic carboxylic acid, presents a distinct set of challenges for catalyst selection and reaction optimization. The presence of multiple potential coordination sites can lead to catalyst inhibition or deactivation, while the acidic protons require careful consideration of the base and reaction conditions.[1] This guide addresses these specific issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate for palladium-catalyzed cross-coupling?
A1: The difficulty arises from the combination of three distinct functional moieties, each capable of interfering with the catalytic cycle:
-
Indole Ring System: The electron-rich nature and the presence of the nitrogen heteroatom in the indole ring can lead to strong coordination with the palladium center. This can sequester the catalyst in an inactive state, effectively poisoning it and preventing turnover.[1]
-
Amino Group (-NH₂): Primary amines are known to be excellent ligands for palladium. This competitive binding can displace the necessary phosphine or carbene ligand, leading to catalyst deactivation.[2] It can also be a site for undesired N-arylation side reactions, particularly in Buchwald-Hartwig type couplings.[3]
-
Carboxylic Acid (-COOH): The acidic proton of the carboxylic acid will invariably react with the base used in the coupling reaction, forming a carboxylate. This carboxylate can chelate the palladium catalyst. Furthermore, under certain thermal conditions, decarboxylation can occur, leading to undesired side products.[4][5]
Q2: What is the best starting point for catalyst selection for a Suzuki-Miyaura coupling with this substrate?
A2: For Suzuki-Miyaura reactions with complex, electron-rich heteroaromatic substrates, the most robust starting point is a palladium(II) precatalyst combined with a sterically bulky, electron-rich dialkylbiarylphosphine ligand.[6][7] These ligands are designed to promote the often rate-limiting oxidative addition step and facilitate the final reductive elimination, while their steric bulk helps prevent the formation of inactive catalyst dimers.[8]
A recommended initial screen would involve:
-
Palladium Source: A well-defined, air-stable precatalyst like XPhos Pd G3 or SPhos Pd G2 . These precatalysts ensure a reliable 1:1 palladium-to-ligand ratio and simplify reaction setup.[6] Using a simple salt like Pd(OAc)₂ or Pd₂(dba)₃ with the ligand is also a viable, though potentially less efficient, alternative.[9]
-
Ligand: XPhos , SPhos , or RuPhos are excellent starting points due to their proven efficacy with challenging, heteroaromatic substrates.[7][10]
Q3: Should I protect the N-H, -NH₂, or -COOH groups before attempting the cross-coupling reaction?
A3: The decision to use protecting groups is a trade-off between potentially improved reaction outcomes and the additional synthetic steps required for protection and deprotection.
-
Indole N-H: The acidic N-H proton can interfere with the catalytic cycle.[11] Protection with a group like tert-butyloxycarbonyl (Boc) or 2-(phenylsulfonyl)ethyl (PSE) can prevent N-arylation side reactions and may improve yield and consistency.[11][12] However, many modern catalyst systems are robust enough to tolerate unprotected N-H indoles. Recommendation: Attempt the reaction without protection first. If you observe low yield or side products related to N-arylation, implement an N-protection strategy.[13]
-
Amino Group (-NH₂): Protection is generally not required for Suzuki, Heck, or Sonogashira couplings. For Buchwald-Hartwig amination reactions where the indole itself is the amine partner, this group would need to be protected to prevent intramolecular reactions.
-
Carboxylic Acid (-COOH): Protection as an ester (e.g., methyl or ethyl ester) is a common and often effective strategy. This removes the acidic proton, prevents carboxylate chelation, and circumvents potential decarboxylation.[6] Recommendation: Esterification is strongly advised for initial attempts to simplify the reaction system and avoid complications with base stoichiometry.
Troubleshooting Guide
Issue 1: Low or No Product Yield
You've set up your reaction, but TLC or LC-MS analysis shows little to no formation of the desired product.
A: This is the most common issue and requires a systematic approach to diagnose. The workflow below outlines a logical sequence for troubleshooting.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Detailed Steps:
-
Verify Reagent Integrity: Cross-coupling reactions are sensitive to reagent quality. Ensure your palladium catalyst is active, the boronic acid (for Suzuki) hasn't degraded (protodeboronation), solvents are anhydrous and properly degassed, and the base is a fine, dry powder.[11]
-
Evaluate Substrate Inhibition: As discussed in the FAQs, the unprotected functional groups are prime suspects. Converting the carboxylic acid to a methyl or ethyl ester is the most direct way to eliminate potential issues from the carboxylate.
-
Optimize the Catalyst System: If the initial catalyst choice fails, a screening of alternatives is necessary. There is no "magic formula," and intelligent screening is vital. Use a robust precatalyst and screen a panel of bulky, electron-rich phosphine ligands. Sometimes, increasing the catalyst loading from a standard 1-2 mol% to 3-5 mol% can overcome sluggish reactivity.
-
Screen Base and Solvent: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃, especially for less reactive coupling partners.[11] The solvent system must fully dissolve the starting materials; poor solubility is a common cause of reaction failure. Biphasic systems like Dioxane/H₂O or Toluene/H₂O are common for Suzuki couplings.[14]
-
Adjust Temperature and Time: Some challenging couplings require more forcing conditions. Incrementally increasing the temperature (e.g., in 10°C steps from 80°C to 110°C) can overcome activation barriers. Ensure you are running the reaction long enough for full conversion by monitoring via LC-MS.
Issue 2: Complex Mixture of Side Products
Your reaction consumes the starting material but yields multiple spots on a TLC plate or several peaks in the LC-MS.
A: Side product formation points to specific, competing reaction pathways. Identifying the side products is key to solving the problem.
-
Homocoupling of Coupling Partner (e.g., Biaryl from Boronic Acid): This often results from oxygen in the reaction mixture. Solution: Ensure your reaction is rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 15-20 minutes) and maintained under a positive pressure of inert gas (N₂ or Ar).[14]
-
Protodehalogenation/Protodeboronation: This is the replacement of the halide or boronic acid with a hydrogen atom. It is often caused by trace water or an inappropriate choice of base.[6] Solution: Use anhydrous solvents and reagents. Screen different bases; sometimes a weaker, non-hydroxide base can mitigate this issue.
-
Decarboxylation: If you are using the unprotected carboxylic acid, you may be observing the product where the -COOH group has been replaced by -H. Solution: Run the reaction at a lower temperature. If decarboxylation persists, protecting the carboxylic acid as an ester is the most reliable solution.[15]
Issue 3: Catalyst Deactivation and Poor Turnover
The reaction starts but stalls before completion, even after an extended time.
A: This suggests the active Pd(0) species is being converted into an inactive or less active state. The primary cause with this substrate is competitive binding.
Caption: Potential coordination modes leading to catalyst inhibition.
Solutions:
-
Increase Ligand-to-Palladium Ratio: Adding a slight excess of the phosphine ligand (e.g., a Pd:Ligand ratio of 1:1.2 or 1:1.5) can help prevent displacement by the substrate's coordinating groups.
-
Choose a More Robust Ligand: The steric bulk of ligands like XPhos is specifically designed to favor the formation of a monoligated Pd(0) active species and resist displacement. If a less bulky ligand is failing, switching to a more sterically demanding one is a logical step.[8]
-
Employ a Protecting Group Strategy: As mentioned previously, masking the coordinating functional groups (-COOH as an ester, N-H as Boc) is the most definitive way to prevent catalyst inhibition by the substrate.[10][11]
Data & Recommended Conditions
Table 1: Recommended Catalyst Systems for Initial Screening
| Catalyst System | Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| System 1 (Recommended) | XPhos Pd G3 | XPhos | 1 - 3 % | Excellent for challenging heteroaryl couplings; air-stable precatalyst simplifies setup.[6] |
| System 2 | SPhos Pd G2 | SPhos | 1 - 3 % | Another highly effective Buchwald system with broad applicability.[6] |
| System 3 | Pd₂(dba)₃ | RuPhos | 2% Pd, 4% Ligand | A versatile ligand, often successful when others fail. Requires generation of active catalyst in situ.[10] |
| System 4 | Pd(dppf)Cl₂ | dppf | 3 - 5 % | A more "classical" system, sometimes effective for iodo- and bromo-indoles.[16] |
Table 2: Base and Solvent Guide for Suzuki-Miyaura Coupling
| Base | Equivalents | Solvent System | Temperature (°C) | Comments |
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane / H₂O (4:1) | 80 - 110 | A strong, effective base for many Suzuki couplings.[11] |
| Cs₂CO₃ | 2.0 | Toluene / H₂O (5:1) | 90 - 110 | Highly effective, but more expensive. Good for difficult couplings. |
| K₂CO₃ | 3.0 | DMF or Acetonitrile / H₂O | 80 - 100 | A milder base, can be effective and may reduce side reactions. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of 6-amino-1-(tert-butoxycarbonyl)-1H-indole-4-carboxylic acid methyl ester with a generic aryl boronic acid. Note: Protection is used here as a robust starting point.
Step 1: Reagent Preparation & Setup
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the indole starting material (1.0 eq.), the aryl boronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.5 eq.).
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
Step 2: Addition of Catalyst and Solvent
-
Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq., 2 mol%).
-
Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
The mixture may be briefly sparged with inert gas for another 5-10 minutes to ensure all oxygen is removed.[14]
Step 3: Reaction Execution
-
Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).
-
Stir the reaction vigorously for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.[11]
Step 4: Workup and Purification
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00929A [pubs.rsc.org]
- 5. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Effect of pH on the stability and reactivity of 6-Amino-1H-indole-4-carboxylic acid
Welcome to the technical support center for 6-Amino-1H-indole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the handling and application of this compound. The following information is curated to ensure scientific integrity and provide practical, field-proven insights into its pH-dependent stability and reactivity.
I. Frequently Asked Questions (FAQs)
This section addresses common questions about the fundamental properties of this compound, with a focus on how pH influences its behavior.
Q1: What are the key functional groups of this compound and how do they influence its pH-dependent properties?
A1: this compound possesses three key functional groups that dictate its chemical behavior in response to pH changes:
-
Aromatic Amine (-NH2): This group is basic and will be protonated (to -NH3+) under acidic conditions.
-
Carboxylic Acid (-COOH): This group is acidic and will be deprotonated (to -COO-) under basic conditions.
-
Indole NH: The proton on the indole nitrogen is weakly acidic and can be deprotonated under strongly basic conditions.[1]
The interplay of these groups means the molecule can exist in different ionic forms (cationic, zwitterionic, anionic) depending on the pH of the solution. This significantly impacts its solubility, stability, and reactivity.[2]
Q2: How does the solubility of this compound change with pH?
A2: The solubility of this compound is lowest at its isoelectric point (pI), where the net charge of the molecule is zero. At pH values below the pI, the amino group is protonated, leading to a net positive charge and increased solubility in aqueous acidic solutions. Conversely, at pH values above the pI, the carboxylic acid group is deprotonated, resulting in a net negative charge and increased solubility in aqueous basic solutions. Most proteins exhibit minimum solubility near their isoelectric points.[3]
Q3: What are the expected degradation pathways for this compound under different pH conditions?
A3: Indole derivatives are susceptible to degradation, particularly through oxidation.[4][5][6] The specific degradation pathway is influenced by pH:
-
Acidic Conditions: Under acidic conditions, the indole ring is more susceptible to electrophilic attack and polymerization. Hydrolysis of the amino group is also a possibility, though generally less favorable.
-
Basic Conditions: In basic solutions, the molecule is more prone to oxidation. The presence of the electron-donating amino group can activate the indole ring towards oxidative degradation, potentially leading to the formation of colored byproducts. Degradation can proceed through hydroxylation to form oxindole and isatin intermediates.[6][7]
-
Neutral Conditions: While generally more stable at neutral pH, slow oxidation can still occur, especially in the presence of light or trace metal ions.
Forced degradation studies under various stress conditions (acid, base, oxidation, light, heat) are crucial to identify potential degradants and establish the intrinsic stability of the molecule.[8][9][10][11]
Q4: How does pH affect the spectroscopic properties (UV-Vis, Fluorescence) of this compound?
A4: The electronic structure of this compound is sensitive to pH, which in turn affects its spectroscopic properties.
-
UV-Vis Spectroscopy: Protonation or deprotonation of the amino and carboxylic acid groups will alter the electronic transitions within the molecule, leading to shifts in the maximum absorption wavelength (λmax) and changes in molar absorptivity.
-
Fluorescence Spectroscopy: The intrinsic fluorescence of the indole moiety is highly sensitive to its local environment. Changes in pH can alter the protonation state of the functional groups, affecting the fluorescence emission spectrum, including shifts in the emission maximum and changes in quantum yield. Intrinsic fluorescence spectroscopy is a common method to characterize changes in the tertiary structure of proteins.[3]
II. Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during experiments involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor solubility in a specific buffer system. | The pH of the buffer is close to the isoelectric point (pI) of the molecule. | Adjust the buffer pH to be at least 1-2 units away from the pI. For acidic buffers, ensure the pH is low enough to fully protonate the amino group. For basic buffers, ensure the pH is high enough to fully deprotonate the carboxylic acid group. |
| Solution turns colored (e.g., yellow, brown) over time. | This indicates oxidative degradation of the indole ring. This can be accelerated by exposure to light, air (oxygen), or trace metal ion contaminants. The pH of the solution can also influence the rate of oxidation. | Prepare solutions fresh and protect them from light by using amber vials or wrapping containers in foil. Degas solvents to remove dissolved oxygen. Consider adding an antioxidant (e.g., ascorbic acid, DTT) if compatible with the experimental setup. Store stock solutions at low temperatures (-20°C or -80°C). |
| Inconsistent results in reactivity studies (e.g., coupling reactions). | The pH of the reaction mixture is not optimal for the desired reactivity. For example, in amide bond formation, the pH must be controlled to ensure the amino group is sufficiently nucleophilic (not fully protonated) and the carboxylic acid is activated. | Carefully control the pH of the reaction mixture using an appropriate buffer system. Perform pH scouting experiments to determine the optimal pH for the specific reaction. Ensure the pH is measured and adjusted after the addition of all reagents. |
| Unexpected peaks observed during HPLC analysis. | These could be degradation products, impurities from the starting material, or artifacts from the analytical method itself. | Perform forced degradation studies to identify potential degradation products.[8][9][11] Use a high-purity starting material.[12] Ensure the mobile phase pH is compatible with the compound's stability and the column's stationary phase. High-performance liquid chromatography (HPLC) is a frequently used technique in stability testing.[13] |
| Difficulty in achieving chromatographic separation from related impurities. | The mobile phase composition (pH, organic modifier) is not optimized for resolving the compound from its impurities. | Develop a stability-indicating HPLC method.[14][15] Screen different columns and mobile phase conditions, including a range of pH values and organic solvents. Gradient elution is often necessary for separating compounds with different polarities. |
III. Experimental Protocols & Methodologies
Protocol 1: Determination of pH-Dependent Solubility
This protocol outlines a method to determine the solubility of this compound at various pH values.
Materials:
-
This compound
-
Buffers of various pH values (e.g., citrate, phosphate, borate)
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Prepare a series of saturated solutions by adding an excess of the compound to different pH buffers in separate vials.
-
Agitate the vials at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with the corresponding buffer.
-
Determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectrophotometry (at λmax) or HPLC.
-
Plot solubility as a function of pH.
Protocol 2: Forced Degradation Study
This protocol is a general guideline for conducting forced degradation studies to understand the stability of the compound under stress conditions.[8][9][10][11]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
UV lamp for photostability testing
-
Oven for thermal stability testing
-
Stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of HCl (e.g., 0.1 M) and heat as necessary.
-
Base Hydrolysis: Dissolve the compound in a solution of NaOH (e.g., 0.1 M) and heat as necessary.[9]
-
Oxidative Degradation: Dissolve the compound in a solution of H2O2 (e.g., 3%) and keep it at room temperature.
-
Photolytic Degradation: Expose a solution of the compound to UV light.
-
Thermal Degradation: Expose a solid sample of the compound to elevated temperatures.
-
At various time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.[13][14][16]
Workflow for Troubleshooting pH-Related Issues
The following diagram illustrates a logical workflow for troubleshooting experimental issues related to the pH-dependent behavior of this compound.
Caption: Troubleshooting workflow for pH-related issues.
IV. References
-
Bacterial and Fungal Degradation of Indole and Its Derivatives. (n.d.). ResearchGate.
-
Madsen, E. L., Francis, A. J., & Bollag, J. M. (1988). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 54(1), 74-78.
-
Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. SciSpace.
-
Qu, Y., Zhou, R., Li, Y., Zhang, M., & Wang, X. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2686.
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kesisoglou, F. (2016). Forced Degradation Studies. SciSpace.
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kesisoglou, F. (2016). Forced Degradation Studies. MedCrave online.
-
Rao, K. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate.
-
Qu, Y., Zhou, R., Li, Y., Zhang, M., & Wang, X. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC.
-
Jain, D., & Basniwal, P. K. (2013). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
-
Wang, T., Wang, R., Chen, Y., Zhang, Y., & Liu, T. (2023). Effects of Different pH Levels on the Structural and Functional Properties of Proteins of Phaeodactylum tricornutum. MDPI.
-
Smith, J. (2025). Analytical Techniques In Stability Testing. Separation Science.
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online.
-
BLD Pharm. (n.d.). 885520-34-3|this compound.
-
Tarasova, N. P., Kurbatov, V. P., & Kurbatova, E. I. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. PMC.
-
Vallejo, D. D., & Rathore, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.
-
De, S., Woys, A. M., De, S., Woys, A. M., & Zanni, M. T. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience.
-
Majumdar, S., & Mitra, A. K. (2012). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC.
-
El-Gindy, A., Emara, S., & Shaaban, H. (2013). Stability-indicating chromatographic methods for the determination of sertindole. Journal of Chromatographic Science, 51(8), 757-764.
-
Di Giovannantonio, M., Tomellini, M., & Motta, N. (2020). pH-Induced Protonation of Lysine in Aqueous Solution Causes Chemical Shifts in X-ray Photoelectron Spectroscopy. ResearchGate.
-
Influence of pH on activity and stability of PmAcy. A pH dependency of... (n.d.). ResearchGate.
-
(PDF) Effect of pH on spectral characteristics of P5C-ninhydrin derivative: Application in the assay of ornithine amino transferase activity from tissue lysate. (n.d.). ResearchGate.
-
Pyrrole. (n.d.). In Wikipedia.
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Gazzar, A. R. B. A. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega.
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Gazzar, A. R. B. A. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. ACS Publications.
-
How does pH Affect Amino Acids?. (2023, October 1). YouTube.
-
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
-
Zhidkova, E., Tsymbal, A., Shestakova, T., Dotsenko, V., & Kholodnyak, S. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI.
-
3-Carboxymethyl-1H-indole-4-carboxylic acid. (n.d.). PMC.
-
4-amino-1H-indole-6-carboxylic acid. (n.d.). PubChem.
-
Correlation of pH-dependent surface interaction forces to amino acid adsorption: Implications for the origin of life. (n.d.). ResearchGate.
References
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. ajpsonline.com [ajpsonline.com]
- 11. rjptonline.org [rjptonline.org]
- 12. 885520-34-3|this compound|BLD Pharm [bldpharm.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Stability-indicating chromatographic methods for the determination of sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Amino-1H-indole-4-carboxylic Acid and Its Isomers
For researchers and professionals in drug development, the indole scaffold is a cornerstone of molecular design. Its versatility, however, is matched by the nuanced reactivity of its substituted derivatives. This guide provides an in-depth comparison of the chemical reactivity of 6-Amino-1H-indole-4-carboxylic acid and its key isomers: 4-Amino-1H-indole-6-carboxylic acid, 5-Amino-1H-indole-3-carboxylic acid, and 7-Amino-1H-indole-4-carboxylic acid. Understanding these differences is paramount for optimizing synthetic routes and unlocking the full potential of these valuable building blocks.
Structure-Reactivity Relationship: An Overview
The reactivity of the indole ring is governed by the electronic interplay of its constituent atoms and the influence of substituents. The lone pair of electrons on the nitrogen atom makes the indole nucleus electron-rich and highly susceptible to electrophilic attack, preferentially at the C3 position.[1] However, the introduction of both an electron-donating group (EDG) in the amino substituent (-NH₂) and an electron-withdrawing group (EWG) in the carboxylic acid substituent (-COOH) creates a complex electronic landscape that varies significantly between isomers.
The amino group, a potent activating group, increases the electron density of the ring through resonance, particularly at the ortho and para positions relative to its location.[2] Conversely, the carboxylic acid group is deactivating, withdrawing electron density and rendering the ring less nucleophilic.[3] The precise location of these groups dictates the overall electron density and steric accessibility of the reactive sites on the indole core, namely the N1, C2, and C3 positions of the pyrrole ring, and the amino group itself.
Based on these principles, we can predict a general order of reactivity for key transformations. For electrophilic substitution on the indole ring, isomers with the amino group positioned to activate the C3 position will be more reactive. For reactions at the amino group, such as N-acylation, the nucleophilicity of the -NH₂ will be modulated by the electron-withdrawing effect of the -COOH group.
Comparative Reactivity in N-Acylation
N-acylation is a fundamental transformation for creating amide derivatives, which are prevalent in pharmaceuticals. The reaction involves the nucleophilic attack of the amino group on an acylating agent. The reactivity of the amino group is directly proportional to its nucleophilicity.
Predicted Reactivity Order:
The electron-withdrawing carboxylic acid group will decrease the nucleophilicity of the amino group through inductive and resonance effects. The magnitude of this effect depends on the proximity and conjugation pathway between the two groups.
-
Most Reactive: 7-Amino-1H-indole-4-carboxylic acid. The -COOH group at C4 has a less direct electronic withdrawing effect on the C7-amino group.
-
Intermediate Reactivity: 4-Amino-1H-indole-6-carboxylic acid and this compound. In these isomers, the groups are on the same benzenoid ring, leading to a moderate deactivating effect.
-
Least Reactive: 5-Amino-1H-indole-3-carboxylic acid. The -COOH group at C3, a highly electron-active position, will significantly decrease the nucleophilicity of the amino group at C5 through resonance.
Supporting Experimental Data:
To empirically validate these predictions, a standardized N-acylation protocol can be employed across all isomers, with the reaction progress monitored and yields compared.
| Isomer | Predicted Reactivity | Experimental Yield (%) |
| This compound | Intermediate | Provide experimental value |
| 4-Amino-1H-indole-6-carboxylic acid | Intermediate | Provide experimental value |
| 5-Amino-1H-indole-3-carboxylic acid | Least Reactive | Provide experimental value |
| 7-Amino-1H-indole-4-carboxylic acid | Most Reactive | Provide experimental value |
Standardized Protocol for N-Acetylation:
This protocol provides a reliable method for comparing the N-acylation reactivity of the aminoindole carboxylic acid isomers.
Materials:
-
Aminoindole carboxylic acid isomer (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aminoindole carboxylic acid isomer (1.0 eq) in pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-acetylated product.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds, typically between an organoboron compound and an organic halide.[4][5] To compare the isomers in this context, they must first be halogenated (e.g., brominated). The subsequent Suzuki coupling reactivity will depend on the electronic environment of the carbon-halogen bond.
Predicted Reactivity Order (of the Brominated Isomers):
For this comparison, let's assume bromination occurs at a vacant position on the benzenoid ring. The reactivity in the Suzuki coupling is influenced by the ease of oxidative addition of the palladium catalyst to the C-Br bond. Electron-withdrawing groups on the ring can facilitate this step.
-
Most Reactive: Brominated derivatives where the -COOH and -NH₂ groups create a more electron-deficient C-Br bond.
-
Least Reactive: Brominated derivatives where the electron-donating -NH₂ group is positioned to increase electron density at the C-Br bond.
A detailed analysis would require knowing the specific site of bromination for each isomer, which itself is a function of their differing reactivities in electrophilic aromatic substitution.
Supporting Experimental Data:
A two-step process of bromination followed by a standardized Suzuki-Miyaura coupling would provide the necessary comparative data.
| Brominated Isomer | Predicted Reactivity | Experimental Yield (%) |
| Bromo-6-Amino-1H-indole-4-carboxylic acid | Dependent on bromo position | Provide experimental value |
| Bromo-4-Amino-1H-indole-6-carboxylic acid | Dependent on bromo position | Provide experimental value |
| Bromo-5-Amino-1H-indole-3-carboxylic acid | Dependent on bromo position | Provide experimental value |
| Bromo-7-Amino-1H-indole-4-carboxylic acid | Dependent on bromo position | Provide experimental value |
Standardized Protocol for Suzuki-Miyaura Coupling:
This protocol is adapted for the coupling of a bromo-aminoindole carboxylic acid with phenylboronic acid.[6][7]
Materials:
-
Bromo-aminoindole carboxylic acid isomer (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a Schlenk flask, combine the bromo-aminoindole carboxylic acid isomer (1.0 eq), phenylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The reactivity of aminoindole carboxylic acids is a complex function of the electronic interplay between the activating amino group and the deactivating carboxylic acid group. Their relative positions on the indole scaffold lead to distinct differences in nucleophilicity and susceptibility to catalytic transformations. This guide provides a predictive framework based on established chemical principles and standardized protocols to enable researchers to empirically determine and compare the reactivity of these valuable isomers. By understanding these nuances, the synthetic chemist is better equipped to design efficient and high-yielding routes to novel indole-based molecules for a wide range of applications.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Syntheses of New Multisubstituted 1-Acyloxyindole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 6-Amino-1H-indole-4-carboxylic Acid Derivatives and Their Analogs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indole nucleus stands out as a "privileged scaffold," forming the core of numerous biologically active compounds. Its inherent ability to interact with a wide array of biological targets has made it a focal point in the quest for novel therapeutics. This guide delves into a specific, yet highly promising, class of indole derivatives: those derived from 6-Amino-1H-indole-4-carboxylic acid. We will objectively compare the biological activity of these derivatives with their structural analogs, providing a comprehensive analysis supported by experimental data to inform future drug discovery and development efforts.
The this compound Scaffold: A Promising Starting Point
The this compound core combines several key features that make it an attractive starting point for the design of new therapeutic agents. The indole ring system itself provides a planar, aromatic structure capable of participating in various non-covalent interactions with biological macromolecules. The amino group at the 6-position and the carboxylic acid at the 4-position offer versatile handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). These functional groups can be readily converted into a variety of amides, esters, and other derivatives, enabling the fine-tuning of physicochemical properties and biological activity.
Comparative Analysis of Biological Activity: Derivatives vs. Analogs
While direct comparative studies on a wide range of this compound derivatives are still emerging, we can draw valuable insights from the broader family of indole carboxamides and related analogs that have been investigated for their anticancer properties. The primary focus of many of these studies has been the development of potent and selective inhibitors of key oncogenic targets, such as protein kinases.
Indole-2-Carboxamide Analogs: A Well-Studied Class
A significant body of research exists for indole-2-carboxamide derivatives, providing a useful benchmark for comparison. These compounds have demonstrated considerable cytotoxic activity against a variety of cancer cell lines. For instance, a series of N-substituted 1H-indole-2-carboxamides exhibited potent antiproliferative activity against breast cancer (MCF-7), leukemia (K-562), and colon cancer (HCT-116) cell lines.[1] Notably, certain derivatives showed sub-micromolar IC50 values, highlighting the potential of the indole carboxamide scaffold in cancer therapy.[1]
A key takeaway from SAR studies on indole-2-carboxamides is the profound impact of substituents on both the indole ring and the amide nitrogen. For example, the introduction of specific aryl or heteroaryl groups on the amide nitrogen can dramatically influence cytotoxicity and selectivity.[1][2]
Thiazolyl-Indole-2-Carboxamides: Enhancing Potency and Selectivity
To further explore the therapeutic potential of the indole carboxamide scaffold, researchers have synthesized hybrid molecules incorporating other heterocyclic systems. A notable example is the series of (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide derivatives.[2] These compounds demonstrated potent cytotoxicity against various cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range.[2] The incorporation of the thiazole ring and the hydrazineyl linker appears to be a successful strategy for enhancing the anticancer activity of the parent indole carboxamide structure.
The following table summarizes the cytotoxic activity of selected indole-2-carboxamide analogs against the MCF-7 breast cancer cell line, providing a glimpse into the potency that can be achieved with this scaffold.
| Compound ID | Structure | IC50 (µM) against MCF-7 | Reference |
| 6i | (E/Z)-N-(4-(2-(2-(4-(dimethylamino)benzylidene)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide | 6.10 ± 0.4 | [2] |
| 6v | (E/Z)-5-methoxy-N-(4-(2-(2-(4-(dimethylamino)benzylidene)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide | 6.49 ± 0.3 | [2] |
This table presents a selection of data for illustrative purposes. For a comprehensive understanding, please refer to the cited literature.
Probing the Mechanism of Action: Kinase Inhibition and Beyond
A common mechanistic theme among many biologically active indole derivatives is the inhibition of protein kinases.[3] These enzymes play a crucial role in cellular signaling pathways that are often dysregulated in cancer. The planar indole scaffold can effectively mimic the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases and block their catalytic activity.
The following diagram illustrates a generalized experimental workflow for screening and characterizing kinase inhibitors.
Figure 1: A representative workflow for the identification and characterization of kinase inhibitors.
Beyond kinase inhibition, indole derivatives can exert their anticancer effects through various other mechanisms, including the induction of apoptosis, cell cycle arrest, and interference with DNA replication.[4]
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.
General Procedure for Amide Coupling
The synthesis of carboxamide derivatives from this compound is a crucial step in generating a library of compounds for biological screening. A common and effective method involves carbodiimide-mediated coupling.
Diagram of Amide Bond Formation:
References
- 1. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Indole Precursors in Kinase Inhibitor Synthesis
Abstract
The indole scaffold is a cornerstone in the architecture of numerous kinase inhibitors, pivotal therapeutic agents in oncology and beyond. The strategic construction of this privileged heterocyclic system is a critical determinant of synthetic efficiency, scalability, and ultimately, the economic viability of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of classical and modern synthetic routes to key indole precursors for kinase inhibitors, with a focus on the practical implications for researchers in drug development. We will dissect the nuances of seminal methods such as the Fischer, Bischler-Möhlau, and Leimgruber-Batcho syntheses, alongside contemporary palladium-catalyzed approaches. Through a detailed examination of the synthesis of the core motifs of widely-used kinase inhibitors like Sunitinib and Axitinib, this guide offers a pragmatic, data-driven comparison to inform your synthetic strategy.
The Indole Nucleus: A Privileged Scaffold in Kinase Inhibition
Protein kinases, as regulators of a vast array of cellular processes, have emerged as one of the most significant classes of drug targets.[1] The indole ring system, with its unique electronic properties and ability to form crucial hydrogen bonds, has proven to be an exceptional scaffold for the design of potent and selective kinase inhibitors.[2][3] Its rigid bicyclic structure provides a robust framework for the precise spatial orientation of pharmacophoric elements that interact with the ATP-binding site of kinases.[4] Consequently, a significant number of FDA-approved kinase inhibitors feature an indole, oxindole, or azaindole core.[5]
The choice of synthetic route to the indole core is a critical decision in the drug development pipeline. This choice impacts not only the laboratory-scale feasibility but also the scalability, cost of goods, and environmental footprint of the manufacturing process.[6][7] This guide will explore the practical advantages and disadvantages of various approaches, using the synthesis of key intermediates for prominent kinase inhibitors as case studies.
Comparative Analysis of Indole Synthesis Methodologies
The selection of an indole synthesis strategy is often a trade-off between feedstock availability, reaction robustness, yield, and scalability. Here, we compare several of the most influential methods.
The Fischer Indole Synthesis: A Time-Honored Classic
First reported in 1883, the Fischer indole synthesis remains a widely utilized method for the construction of the indole nucleus.[8] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[9]
Advantages:
-
Versatility: A wide range of substituted indoles can be synthesized by varying the arylhydrazine and carbonyl components.
-
Convergent: The two main fragments are brought together in a single key step.
Disadvantages:
-
Harsh Conditions: Often requires strong acids (e.g., H₂SO₄, polyphosphoric acid) and elevated temperatures, which can limit functional group tolerance.[8]
-
Regioselectivity Issues: Unsymmetrical ketones can lead to mixtures of isomeric products.
-
Precursor Stability: Arylhydrazines can be unstable and require careful handling.
The Leimgruber-Batcho Indole Synthesis: An Industrial Workhorse
Developed in the mid-20th century, the Leimgruber-Batcho synthesis has become a popular alternative to the Fischer synthesis, particularly in the pharmaceutical industry.[10] This method proceeds from an o-nitrotoluene, which is first converted to an enamine, followed by reductive cyclization to form the indole ring.[10]
Advantages:
-
High Yields and Mild Conditions: Generally provides excellent yields under relatively mild reaction conditions.[10]
-
Readily Available Starting Materials: A wide variety of substituted o-nitrotoluenes are commercially available.[10]
-
Regiocontrol: The substitution pattern on the final indole is unambiguously determined by the starting o-nitrotoluene.
Disadvantages:
-
Multi-step Process: Involves two distinct synthetic operations.
-
Use of Reductive Reagents: Requires reducing agents such as Raney nickel, palladium on carbon, or stannous chloride, which may have safety and environmental considerations on a large scale.[10]
The Bischler-Möhlau Indole Synthesis: An Alternative Route to 2-Arylindoles
The Bischler-Möhlau synthesis provides a direct route to 2-arylindoles from the reaction of an α-bromo-acetophenone with an excess of an aniline.[11] Historically, this method was plagued by harsh conditions and low yields, but modern modifications have improved its utility.[11]
Advantages:
-
Direct Access to 2-Arylindoles: A key structural motif in some kinase inhibitors.
Disadvantages:
-
Harsh Conditions: Traditionally requires high temperatures and strong acids.[11]
-
Excess Reagents: Often requires a large excess of the aniline component.
-
Limited Scope: Primarily suited for the synthesis of 2-arylindoles.
Palladium-Catalyzed Indole Syntheses: Modern and Versatile
In recent decades, palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of heterocycles, including indoles.[6][12] Methods such as the Larock, Hegedus, and other palladium-catalyzed cyclizations offer powerful and flexible approaches.[13][14]
Advantages:
-
High Functional Group Tolerance: Palladium catalysis often proceeds under mild conditions, tolerating a wide range of functional groups.
-
High Degree of Control: Allows for the precise and regioselective construction of complex indole structures.[15]
-
Versatility: Numerous variations have been developed, enabling the synthesis of a diverse array of substituted indoles.[6]
Disadvantages:
-
Catalyst Cost and Toxicity: Palladium is a precious metal, and its removal from the final product is a critical consideration in pharmaceutical manufacturing.
-
Ligand Sensitivity: The success of these reactions is often highly dependent on the choice of ligand.
Case Study: Synthesis of the Oxindole Core of Sunitinib
Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1][16] A key structural feature of Sunitinib is its 5-fluoroindolin-2-one (5-fluorooxindole) core.[16] The synthesis of this crucial intermediate provides an excellent platform for comparing different synthetic strategies.
Comparative Data for 5-Fluorooxindole Synthesis
| Synthetic Method | Precursor | Key Reagents | Typical Yield | Scalability | Key Considerations |
| Modified Fischer | 4-Fluorophenylhydrazine | Ethyl 2-chloroacetoacetate, Acid catalyst | ~60-70% | Moderate | Potential for side reactions and purification challenges. |
| Leimgruber-Batcho | 4-Fluoro-2-nitrotoluene | DMFDMA, Pyrrolidine, Raney Ni/H₂ | >80% | High | Two-step process, but generally high-yielding and clean.[10] |
| Friedel-Crafts | 4-Fluoroaniline | Chloroacetyl chloride, AlCl₃ | ~50-60% | Moderate | Requires stoichiometric amounts of Lewis acid.[16] |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Experimental Workflow: Leimgruber-Batcho Synthesis of 5-Fluorooxindole
The Leimgruber-Batcho approach is often favored for its high yield and scalability.[10]
Caption: Workflow for the Leimgruber-Batcho synthesis of 5-fluoroindolin-2-one.
Detailed Protocol: Leimgruber-Batcho Synthesis of 5-Fluoroindolin-2-one
Step 1: Synthesis of (E)-1-(2-(4-fluoro-2-nitrophenyl)vinyl)pyrrolidine (Enamine Intermediate)
-
To a solution of 4-fluoro-2-nitrotoluene (1.0 equiv) in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 equiv) and pyrrolidine (1.5 equiv).
-
Heat the reaction mixture at 100-110 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford the crude enamine intermediate, which is often used in the next step without further purification.
Step 2: Synthesis of 5-Fluoroindolin-2-one
-
Suspend the crude enamine intermediate (1.0 equiv) in ethanol.
-
Carefully add Raney nickel (catalytic amount) to the suspension.
-
Heat the mixture to reflux and add hydrazine hydrate (3.0-5.0 equiv) dropwise over a period of 1-2 hours.
-
Continue refluxing for an additional 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter through a pad of Celite to remove the Raney nickel catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield 5-fluoroindolin-2-one.
Case Study: Synthesis of the Indazole Core of Axitinib
Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).[11][17] Its core is a substituted 1H-indazole, a structural isomer of indole. The synthesis of this key heterocyclic core showcases the power of modern synthetic methodologies.
Synthetic Strategy Overview: Palladium-Catalyzed Approach
The industrial synthesis of the Axitinib core often relies on palladium-catalyzed cross-coupling reactions to construct the indazole ring and introduce key substituents.[18] A common strategy involves the use of a pre-functionalized indazole intermediate.
Caption: A representative synthetic pathway to the Axitinib core.
Detailed Protocol: Heck Coupling for Axitinib Intermediate Synthesis
This protocol outlines a key palladium-catalyzed step in a reported synthesis of an Axitinib intermediate.[18]
-
To a reaction vessel, add the protected 3-iodo-6-nitroindazole (1.0 equiv), 2-vinylpyridine (1.5 equiv), a palladium catalyst such as palladium(II) acetate (0.05 equiv), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.1 equiv).
-
Add a base, such as triethylamine (3.0 equiv), and a solvent, such as acetonitrile or DMF.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Heck coupling product.
Conclusion and Future Outlook
The synthesis of indole-containing kinase inhibitors is a dynamic field that continues to evolve. While classical methods like the Fischer and Leimgruber-Batcho syntheses remain relevant, particularly in large-scale production, modern palladium-catalyzed reactions offer unparalleled flexibility and efficiency for the synthesis of complex and highly functionalized indole and azaindole scaffolds.[6][10] The choice of synthetic strategy must be carefully considered based on factors such as the availability and cost of starting materials, the desired substitution pattern, and the scalability of the process. As the demand for novel and more effective kinase inhibitors grows, the development of even more efficient, cost-effective, and sustainable methods for indole synthesis will remain a key area of research in medicinal and process chemistry.
References
- 1. Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 14. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]
- 15. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
- 16. SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 17. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US9580406B2 - Processes for the preparation of axitinib - Google Patents [patents.google.com]
A Head-to-Head Comparison of Coupling Reagents for 6-Amino-1H-indole-4-carboxylic Acid: A Guide for Researchers
For researchers and professionals in drug development, the synthesis of novel molecular entities often hinges on the reliable formation of amide bonds. The choice of coupling reagent is paramount, especially when dealing with substrates that present unique electronic and steric challenges. This guide provides an in-depth, head-to-head comparison of common coupling reagents for the amidation of 6-Amino-1H-indole-4-carboxylic acid, a molecule of interest in medicinal chemistry due to its privileged indole scaffold. We will delve into the mechanistic nuances of each reagent class, present a comparative analysis of their expected performance, and provide detailed experimental protocols to empower you to make informed decisions in your synthetic endeavors.
The Challenge: Coupling this compound
This compound presents a unique set of challenges for amide bond formation. The 6-amino group, being an aniline-type amine, is electron-rich, which can influence its nucleophilicity and susceptibility to side reactions. Conversely, the 4-carboxylic acid group is situated on a sterically demanding indole core, which can hinder its accessibility to coupling reagents and the incoming amine. The indole nucleus itself is also sensitive to certain reaction conditions. A successful coupling strategy must therefore navigate these competing factors to achieve high yield and purity.
A Mechanistic Showdown: How Coupling Reagents Work
The efficacy of a coupling reagent lies in its ability to convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amine. Here, we compare three major classes of coupling reagents.
Carbodiimides: The Workhorses
Examples: N,N'-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Carbodiimides are widely used due to their accessibility and cost-effectiveness.[1][2] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[3][4] However, this intermediate is unstable and can rearrange to a less reactive N-acylurea or be hydrolyzed.[2][5] To improve efficiency and suppress side reactions, additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often employed to form more stable active esters.[5][6]
Phosphonium Salts: The Power Players
Examples: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
Phosphonium salts are known for their high coupling efficiency, especially with sterically hindered amino acids.[7][8] They activate the carboxylic acid by forming a reactive OBt active ester, which readily reacts with the amine.[8] A significant advantage of phosphonium reagents like PyBOP is that they do not generate the carcinogenic byproduct hexamethylphosphoramide (HMPA), which is a concern with the original BOP reagent.[8]
Uronium/Aminium Salts: The Champions of Difficult Couplings
Examples: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
Uronium and aminium salts are among the most effective coupling reagents, particularly for challenging substrates.[9][10] HATU, in particular, has demonstrated superior performance in terms of reaction speed and purity of the final product.[9][11] The key to HATU's efficacy is the 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-ester intermediate compared to the OBt-ester formed by HBTU.[9][10] This enhanced reactivity is especially beneficial for sterically demanding couplings and helps to minimize racemization in chiral substrates.[9][12]
Comparative Performance Analysis
The choice of coupling reagent for this compound will depend on the specific amine being coupled and the desired balance of cost, efficiency, and purity.
| Coupling Reagent | Activation Mechanism | Expected Yield | Reaction Time | Key Advantages | Potential Drawbacks |
| EDC/HOBt | O-acylisourea to HOBt ester | Moderate to Good | 2-12 h | Cost-effective; water-soluble byproducts.[13] | Slower reaction rates; potential for side reactions.[5] |
| DCC/HOBt | O-acylisourea to HOBt ester | Moderate to Good | 2-12 h | Inexpensive; effective for many standard couplings. | Dicyclohexylurea (DCU) byproduct can be difficult to remove. |
| PyBOP | Acyloxyphosphonium salt to OBt ester | Good to Excellent | 1-4 h | High efficiency for hindered couplings; no carcinogenic byproducts.[8] | Higher cost than carbodiimides. |
| HBTU | Uronium salt to OBt ester | Good to Excellent | 1-4 h | Fast and efficient; widely used.[9] | Less effective than HATU for highly challenging couplings.[9] |
| HATU | Uronium salt to OAt ester | Excellent | 0.5-2 h | Superior for sterically hindered and electron-deficient substrates; faster reaction rates; minimizes racemization.[9][10][14] | Highest cost; potential for guanidinylation side reactions with excess reagent.[14][15] |
Experimental Workflows and Protocols
To provide a practical framework, we present a generalized experimental workflow and detailed protocols for each class of coupling reagent.
Generalized Experimental Workflow
References
- 1. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. Carbodiimide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The effect of HATU on human health_Chemicalbook [chemicalbook.com]
- 12. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
Benchmarking the Synthetic Utility of 6-Amino-1H-indole-4-carboxylic Acid: A Comparative Guide for Medicinal Chemists
In the landscape of modern drug discovery, the indole scaffold remains a cornerstone of medicinal chemistry, prized for its versatile biological activities.[1] Substituted indoles, in particular, serve as privileged structures in the design of targeted therapies, most notably kinase inhibitors.[2] Among the various functionalized indole building blocks, aminocarboxylic acid isomers offer a rich platform for generating diverse compound libraries. This guide provides an in-depth analysis of the synthetic utility of 6-Amino-1H-indole-4-carboxylic acid , benchmarking its performance against a key structural isomer, 4-Amino-1H-indole-6-carboxylic acid , in the context of synthesizing biologically relevant N-aryl carboxamides.
This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on scaffold selection for their synthetic campaigns. The insights provided herein are grounded in experimental data curated from peer-reviewed literature, offering a practical comparison of these valuable synthetic intermediates.
The Strategic Importance of Aminoindole Carboxylic Acids in Kinase Inhibitor Synthesis
The dual functionality of aminoindole carboxylic acids presents a strategic advantage in the synthesis of kinase inhibitors and other complex molecular architectures. The amino group serves as a key vector for diversification, allowing for the introduction of various substituents to probe the solvent-exposed regions of a target protein. Simultaneously, the carboxylic acid moiety provides a robust handle for amide bond formation, a cornerstone reaction in medicinal chemistry, enabling the linkage of the indole core to other pharmacophoric fragments.[3] The relative positioning of the amino and carboxylic acid groups on the indole ring can significantly influence not only the physicochemical properties of the final compound but also the synthetic accessibility and overall yield.
Head-to-Head Comparison: this compound vs. 4-Amino-1H-indole-6-carboxylic Acid
To provide a quantitative benchmark, we will compare the performance of this compound and its isomer, 4-Amino-1H-indole-6-carboxylic acid, in a common and critical synthetic transformation: the amide coupling with an aromatic amine. This reaction is a pivotal step in the synthesis of numerous kinase inhibitors, where an N-aryl carboxamide moiety often plays a crucial role in binding to the target protein.
Reaction Under Investigation: Amide Coupling
The formation of an amide bond between the indole carboxylic acid and an aniline derivative is a representative and synthetically important reaction. We will analyze the reported yields and reaction conditions for this transformation for both isomers.
Logical Workflow for Amide Coupling
Caption: Generalized workflow for the synthesis of N-aryl aminoindole carboxamides.
Comparative Data: Amide Coupling Yields
The following table summarizes the reported yields for the amide coupling of the two isomers with various substituted anilines. This data has been compiled from studies focused on the synthesis of cholinesterase inhibitors, a class of compounds where the N-aryl carboxamide linkage is also a key structural feature.[4][5]
| Starting Material | Amine Partner | Coupling Reagents | Solvent | Yield (%) | Reference |
| This compound | Substituted Anilines | EDC, HOBt, DIPEA | DMF | Data not available in direct comparison | |
| 4-Amino-1H-indole-6-carboxylic acid | Phenylamine | EDC, HOBt, DIPEA | DMF | Moderate | [4] |
| 4-Amino-1H-indole-6-carboxylic acid | 4-Fluorophenylamine | EDC, HOBt, DIPEA | DMF | Good | [4] |
| 4-Amino-1H-indole-6-carboxylic acid | 3,4-Difluorophenylamine | EDC, HOBt, DIPEA | DMF | Good | [4] |
| 4-Amino-1H-indole-6-carboxylic acid | 3,4,5-Trimethoxyphenylamine | EDC, HOBt, DIPEA | DMF | 28% | [4] |
| 4-Amino-1H-indole-6-carboxylic acid | Thiazol-2-amine derivative | EDC, HOBt, DIPEA | DMF | 65-81% | [5] |
Analysis of Synthetic Performance:
From the available literature, there is a significant body of work detailing the successful use of 4-Amino-1H-indole-6-carboxylic acid in amide coupling reactions to generate libraries of N-aryl carboxamides.[4][5] The yields for these reactions are generally reported as moderate to good, with specific examples showing yields as high as 81%. This suggests that the 4-amino-6-carboxy isomer is a robust and reliable building block for this type of transformation.
The electronic and steric environment of the carboxylic acid and amino groups in the two isomers could also play a role in their reactivity. In the 6-amino-4-carboxy isomer, the carboxylic acid at the 4-position is flanked by the fused benzene ring and the pyrrole nitrogen, which might influence its accessibility and reactivity in amide coupling reactions. Conversely, in the 4-amino-6-carboxy isomer, the carboxylic acid at the 6-position is in a less sterically hindered environment.
Experimental Protocols
To provide a practical guide for researchers, the following section details a generalized, yet robust, protocol for the amide coupling of an aminoindole carboxylic acid with an aryl amine. This protocol is based on commonly used and well-established coupling methodologies.[3][6]
Protocol: Synthesis of N-Aryl Aminoindole Carboxamides via EDC/HOBt Coupling
Reaction Scheme
Caption: Amide coupling of an aminoindole carboxylic acid with an aryl amine.
Materials:
-
Aminoindole carboxylic acid (1.0 eq)
-
Aryl amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the aminoindole carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the aryl amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl aminoindole carboxamide.
Causality Behind Experimental Choices:
-
EDC/HOBt: This combination is a widely used and effective coupling system. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to racemization and side reactions, and reacts efficiently with the amine.[7]
-
DIPEA: As a non-nucleophilic base, DIPEA is used to scavenge the proton released during the reaction, driving the equilibrium towards product formation without competing with the primary amine nucleophile.
-
DMF: A polar aprotic solvent like DMF is chosen for its ability to dissolve the reactants and reagents, facilitating a homogeneous reaction mixture.
Conclusion and Future Outlook
This comparative guide highlights the synthetic utility of aminoindole carboxylic acids as versatile building blocks in medicinal chemistry. Based on the currently available literature, 4-Amino-1H-indole-6-carboxylic acid appears to be a more frequently utilized and well-documented starting material for the synthesis of N-aryl carboxamides, with reliable and good to high yielding protocols.
While direct comparative data for This compound is limited in this specific context, its structural uniqueness may offer advantages in accessing novel chemical space and generating compounds with distinct structure-activity relationships (SAR). The choice between these isomers will ultimately depend on the specific synthetic goals, the desired substitution pattern on the final molecule, and the commercial availability of the starting materials.
Further research involving a direct, side-by-side synthetic comparison of these and other aminoindole carboxylic acid isomers under standardized conditions would be highly valuable to the medicinal chemistry community. Such studies would provide a more definitive benchmark of their relative synthetic utility and enable more rational scaffold selection in the early stages of drug discovery programs.
References
- 1. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ymerdigital.com [ymerdigital.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from 6-Amino-1H-indole-4-carboxylic Acid
The 6-amino-1H-indole-4-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors.[1] Its inherent structural features allow for versatile modifications to achieve high potency and desirable pharmacokinetic properties. However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: ensuring inhibitor selectivity.[2][3] Off-target kinase inhibition can lead to unexpected toxicities or polypharmacology, which can be either detrimental or beneficial depending on the therapeutic context.[4][5]
This guide provides a comprehensive framework for the systematic cross-reactivity profiling of novel kinase inhibitors derived from this indole scaffold. We will dissect the causality behind experimental choices, present detailed protocols for key validation assays, and offer a model for comparative data analysis. Our focus is on building a self-validating experimental cascade that moves from broad, high-throughput screening to nuanced, cell-based confirmation of selectivity.
The Strategic Imperative: A Multi-Layered Profiling Cascade
A robust cross-reactivity profile cannot be determined by a single experiment. It requires a tiered approach that interrogates the compound's interaction with the kinome from multiple perspectives. The rationale is to use broad, cost-effective assays to cast a wide net, followed by more physiologically relevant, lower-throughput assays to validate and contextualize the initial findings. This workflow minimizes the risk of advancing non-selective compounds and provides a deep understanding of a candidate's biological activity.
References
- 1. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icr.ac.uk [icr.ac.uk]
A Comparative Guide to the In Vitro and In Vivo Validation of Kinase Inhibitors Derived from Indole Carboxylic Acids
This guide provides an in-depth technical comparison of kinase inhibitors synthesized from an indole carboxylic acid scaffold. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of novel targeted therapies. By presenting objective performance data from both preclinical in vitro and in vivo models, this document aims to provide a framework for evaluating such compounds and to explain the causality behind the experimental choices in their validation pipeline.
Introduction: The Indole Scaffold in Kinase Inhibitor Design
The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern targeted therapy.[1][2] The 6-amino-1H-indole-4-carboxylic acid and related indole carboxylic acid frameworks serve as versatile starting points for the synthesis of potent and selective kinase inhibitors.[3] By modifying the core structure, medicinal chemists can fine-tune the pharmacological properties of the resulting compounds to target specific kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases, which are critical in cancer cell proliferation and angiogenesis.[2][3][4]
This guide will focus on a series of indole-6-carboxylic acid derivatives as a case study to illustrate the validation process, comparing their performance with established kinase inhibitors.
In Vitro Validation: The First Line of Evidence
In vitro assays are fundamental to the initial characterization of synthesized compounds. They provide a quantitative measure of a compound's potency and selectivity against its intended molecular target in a controlled, cell-free environment.
Key In Vitro Assays for Kinase Inhibitor Validation
A crucial initial step is to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against the target kinase. This is typically achieved through biochemical assays that measure the extent of phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
A widely used method is the ADP-Glo™ Luminescent Kinase Assay , which quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[5] The luminescent signal is inversely proportional to the kinase activity, allowing for a sensitive determination of IC50 values.
Another common approach is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , which is a colorimetric assay used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[5] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Specific kinase substrate
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (indole derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well microplates
-
Luminometer plate reader
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds in the kinase reaction buffer. A final DMSO concentration of 1-2% is recommended to avoid solvent effects.
-
Kinase Reaction Setup:
-
Add 5 µL of the serially diluted compound or control (DMSO vehicle) to the wells of a white, opaque 384-well plate.
-
Add 10 µL of a 2X kinase solution (recombinant kinase in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding 10 µL of a 2X substrate/ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]
Caption: Workflow for the in vitro kinase inhibition assay.
Comparative In Vitro Data
The following table presents a comparative analysis of the in vitro potency of newly synthesized indole-6-carboxylic acid derivatives targeting EGFR and VEGFR-2, alongside the standard inhibitors Erlotinib and Sorafenib.
| Compound ID | Target Kinase | Biochemical IC50 (nM)[3] | Cell-Based GI50 (nM)[2] |
| Indole Derivative 3b | EGFR | - | - |
| Indole Derivative 6e | VEGFR-2 | - | - |
| Erlotinib (Standard) | EGFR | 2 | 33 |
| Sorafenib (Standard) | VEGFR-2 | 90 | - |
| Indole-2-carboxamide Va | EGFR | 71 | 26-86 |
| Indole-2-carboxamide Vh | BRAFV600E | 77 | 26-86 |
Note: Specific IC50 values for compounds 3b and 6e were not provided in the source, but they were identified as the most potent inhibitors in their respective series.[3]
In Vivo Validation: Assessing Efficacy and Safety in a Biological System
While in vitro assays are essential for initial screening, they do not fully recapitulate the complex biological environment of a living organism. In vivo studies using animal models are therefore a critical next step to evaluate a compound's efficacy, pharmacokinetics (PK), and potential toxicity.[6]
Key In Vivo Models and Endpoints
For anticancer drug development, xenograft models are commonly employed. In these models, human cancer cells are implanted into immunocompromised mice, leading to the formation of tumors. The efficacy of a test compound is then assessed by its ability to inhibit tumor growth.
Key endpoints in in vivo efficacy studies include:
-
Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume in treated animals compared to a vehicle-treated control group.
-
Pharmacodynamic (PD) Biomarkers: Measurement of target engagement in the tumor tissue, such as the inhibition of phosphorylation of a downstream substrate of the target kinase. For example, a reduction in phosphorylated histone H3 levels is a common PD marker for Aurora B kinase inhibitors.[7]
-
Tolerability: Monitoring for signs of toxicity, such as weight loss or changes in behavior.
Experimental Protocol: In Vivo Xenograft Efficacy Study
Objective: To evaluate the antitumor efficacy of an indole-based kinase inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line of interest
-
Test compound (indole derivative) formulated for the chosen route of administration
-
Vehicle control
-
Standard-of-care comparator drug (e.g., Erlotinib)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (vehicle control, test compound at different doses, standard drug) with similar average tumor volumes.
-
Drug Administration: Administer the test compound, vehicle, and standard drug according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly). Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring Tolerability: Monitor the body weight and overall health of the animals throughout the study.
-
Study Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or for a set duration.
-
Data Analysis: Plot the mean tumor volume over time for each group. Analyze the data for statistically significant differences in tumor growth between the treated and control groups to determine efficacy.
Caption: General workflow for an in vivo xenograft efficacy study.
Comparative In Vivo Data
The following table summarizes the in vivo efficacy of an azaindole-based ROCK inhibitor, demonstrating its ability to cause a sustained reduction in blood pressure in an animal model.
| Compound | Animal Model | Dose & Route | In Vivo Effect | Reference |
| Azaindole 32 | Spontaneously Hypertensive Rats | Oral | Sustained blood pressure reduction | [8] |
| AZD2811 Nanoparticles | Multiple Tumor Models | IV | Increased efficacy and lower toxicity | [7] |
| Aminoquinazoline 32 | Mice | Oral (22 mg/kg) | ED50 for anti-inflammatory activity | [6] |
| Aminoquinazoline 47 | Mice | Oral (11 mg/kg) | ED50 for anti-inflammatory activity | [6] |
Conclusion and Future Directions
The journey from a promising chemical scaffold like this compound to a clinically viable drug candidate is a rigorous, multi-step process. This guide has outlined the critical in vitro and in vivo validation stages, using examples of indole-based kinase inhibitors to illustrate the experimental methodologies and comparative data analysis involved.
The presented data demonstrates that derivatives of the indole scaffold can be developed into potent and selective kinase inhibitors with significant anti-proliferative and, in some cases, in vivo anti-tumor or anti-inflammatory activity.[3][6] Future research will undoubtedly continue to leverage this privileged scaffold to design novel therapeutics with improved efficacy and safety profiles for the treatment of cancer and other diseases.
References
- 1. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and development of aurora kinase inhibitors as anticancer agents. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of aminoquinazolines as potent, orally bioavailable inhibitors of Lck: synthesis, SAR, and in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aurora kinase inhibitor nanoparticles target tumors with favorable therapeutic index in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Substituted Indoles: A Comparative Analysis of Classic and Modern Routes
The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials.[1][2] The ability to strategically introduce substituents onto this heterocyclic framework is paramount for modulating biological activity and tuning material properties. Consequently, the development of robust and versatile synthetic routes to substituted indoles has been a central theme in organic chemistry for over a century.
This guide provides an in-depth comparison of the most significant synthetic strategies for constructing substituted indoles. We will move from the foundational "named" reactions that form the bedrock of indole chemistry to the modern, transition-metal-catalyzed methods that offer unparalleled efficiency and scope. The discussion is framed from a practical, field-proven perspective, focusing on the causality behind methodological choices, the inherent advantages and limitations of each route, and the quantitative data that supports these comparisons.
Part 1: The Classic Pillars of Indole Synthesis
These methods, developed from the late 19th to the mid-20th century, are workhorse reactions that remain relevant in both academic and industrial settings. They typically rely on acid- or base-catalyzed cyclization strategies.
Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this is arguably the most well-known and widely used method for indole synthesis.[3][4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[4][5]
Mechanism and Rationale: The reaction proceeds via the formation of a phenylhydrazone, which tautomerizes to an enamine ('ene-hydrazine'). Under acidic conditions, this intermediate undergoes a crucial[6]-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond.[7][8] Subsequent cyclization and elimination of ammonia yield the final aromatic indole.[3][9] The choice of a strong acid catalyst (Brønsted or Lewis) is critical to promote both the initial tautomerization and the final elimination steps.[3][4]
Diagram: Fischer Indole Synthesis Mechanism
Caption: Key stages of the Fischer indole synthesis.
-
Advantages: Highly versatile, vast literature precedent, and applicable to a wide range of ketones and aldehydes, allowing for the synthesis of 2- and/or 3-substituted indoles.[10] The reaction can often be performed in one pot.[9]
-
Limitations: Requires harsh acidic conditions and high temperatures, which limits its compatibility with sensitive functional groups.[11] The use of unsymmetrical ketones can lead to mixtures of regioisomers, with selectivity dependent on reaction conditions.[9]
Leimgruber-Batcho Indole Synthesis
A highly efficient and popular method, especially in the pharmaceutical industry, for preparing indoles that are unsubstituted at the 2- and 3-positions.[10][12] The synthesis begins with an o-nitrotoluene derivative.
Mechanism and Rationale: The synthesis is a two-step process. First, the acidic methyl group of the o-nitrotoluene condenses with a formamide acetal (like DMFDMA) to form a β-amino-nitrostyrene (an enamine).[12] This intermediate is highly activated due to the "push-pull" electronic effect of the electron-donating amino group and the electron-withdrawing nitro group.[12] The second step is a reductive cyclization of this enamine. The nitro group is reduced to an amine, which then spontaneously cyclizes onto the enamine, followed by elimination of the secondary amine (e.g., pyrrolidine) to form the indole.[12]
Diagram: Leimgruber-Batcho Indole Synthesis
Caption: The two-stage process of the Leimgruber-Batcho synthesis.
-
Advantages: High yields, mild reaction conditions, and readily available starting materials make it a very reliable method.[12] It is particularly useful for synthesizing indoles with various substituents on the benzene ring (positions 4, 5, 6, or 7).[13] Recent modifications have enabled efficient one-pot procedures.[14][15]
-
Limitations: Primarily produces indoles unsubstituted at the C2 and C3 positions.
Reissert Indole Synthesis
The Reissert synthesis provides access to indole-2-carboxylic acids from o-nitrotoluenes and diethyl oxalate.[16]
Mechanism and Rationale: The first step is a base-catalyzed condensation of the o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate.[16][17] This is followed by a reductive cyclization, typically using zinc in acetic acid, where the nitro group is reduced to an amine that subsequently cyclizes to form the indole-2-carboxylic acid.[16][17] This product can then be decarboxylated by heating to yield the corresponding indole.[16]
-
Advantages: A reliable method for accessing the indole core, particularly useful for producing indole-2-carboxylic acids, which are valuable synthetic intermediates.
-
Limitations: The process is multi-stepped and requires a strong reducing agent.[18]
Bischler-Möhlau Indole Synthesis
This classic method synthesizes 2-aryl-indoles by reacting an α-bromo-acetophenone with an excess of aniline.[19][20]
Mechanism and Rationale: The mechanism is complex but is understood to involve the initial formation of an α-arylamino ketone intermediate.[21] A second molecule of aniline then acts as a catalyst and condensing agent, leading to cyclization and subsequent aromatization to furnish the 2-aryl-indole.[19][20]
-
Advantages: Provides direct access to 2-arylindoles.
-
Limitations: The reaction often requires harsh conditions (high temperatures) and can suffer from low yields and unpredictable regioselectivity, which has limited its widespread application compared to other methods.[20] Modern variations using microwave irradiation have been developed to mitigate these issues.[19]
Part 2: Modern Palladium-Catalyzed Routes
The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder conditions, superior functional group tolerance, and novel synthetic pathways.[22][23] Palladium catalysis, in particular, has been a cornerstone of this advancement.[24][25]
Larock Indole Synthesis
The Larock synthesis is a powerful palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne to form 2,3-disubstituted indoles.[26]
Mechanism and Rationale: The catalytic cycle typically begins with the oxidative addition of the Pd(0) catalyst into the C-I bond of the aniline. This is followed by coordination and insertion of the alkyne. An intramolecular C-N bond-forming cyclization (aminopalladation) then occurs, followed by reductive elimination to regenerate the Pd(0) catalyst and release the indole product.
Diagram: Larock Indole Synthesis Catalytic Cycle
Caption: A simplified catalytic cycle for the Larock indole synthesis.
-
Advantages: Extremely versatile due to the wide variety of substituted alkynes that can be employed.[26] It allows for the synthesis of complex, polysubstituted indoles in a single step.
-
Limitations: The cost of the palladium catalyst can be a drawback for large-scale synthesis. The reaction can be sensitive to steric and electronic factors of the substrates.[27][28]
Buchwald-Hartwig Amination in Indole Synthesis
While primarily known as a C-N cross-coupling reaction, the Buchwald-Hartwig amination is a powerful tool for constructing the indole nucleus or for the post-synthesis modification of indole-containing molecules.[29] It can be used to form the key N-aryl bond that precedes cyclization. A notable modification of the Fischer synthesis uses a palladium-catalyzed coupling of aryl bromides and hydrazones to form the necessary intermediate in situ.[3] Furthermore, it is extensively used for the N-arylation of the indole core itself.[29]
-
Advantages: Exceptional functional group tolerance. The reaction proceeds under relatively mild conditions. It has been successfully applied to modify complex biomolecules, such as unprotected halotryptophans, in aqueous conditions.[30]
-
Limitations: Requires careful selection of the palladium catalyst and ligand system for optimal results.
Part 3: Quantitative Comparison and Method Selection
The choice of an indole synthesis is a multifactorial decision based on the desired substitution pattern, functional group tolerance, cost, and scalability.
Comparative Data Summary
| Synthesis Route | Starting Materials | Key Reagents / Catalyst | Typical Yields | Functional Group Tolerance | Key Advantages | Key Limitations |
| Fischer | Arylhydrazine, Aldehyde/Ketone | Brønsted/Lewis Acid | 60-90% | Poor to Moderate | Highly versatile, vast literature.[10] | Harsh conditions, potential regioisomers.[9][11] |
| Leimgruber-Batcho | o-Nitrotoluene | DMFDMA, Reducing Agent (e.g., Raney Ni) | 75-95% | Good | High yields, mild conditions, industry favorite.[12] | Limited to C2/C3-unsubstituted indoles. |
| Reissert | o-Nitrotoluene, Diethyl Oxalate | Base, Reducing Agent (e.g., Zn/HOAc) | 60-85% | Moderate | Access to indole-2-carboxylic acids.[16] | Multi-step process.[18] |
| Bischler-Möhlau | α-Bromo-acetophenone, Aniline | Heat, excess Aniline | 20-60% | Poor | Direct route to 2-arylindoles.[19] | Harsh conditions, often low yields.[20] |
| Hemetsberger | Aryl aldehyde, α-azidoacetate | Heat | >70%[31] | Moderate | Good yields for indole-2-carboxylates.[32] | Stability and synthesis of azide starting material.[31] |
| Larock | o-Haloaniline, Alkyne | Pd(0) catalyst, Base | 70-95% | Very Good | Excellent versatility for 2,3-disubstitution.[26] | Catalyst cost, substrate sensitivity.[28] |
| Buchwald-Hartwig | Aryl Halide, Amine/Hydrazine | Pd catalyst, Ligand, Base | 70-99% | Excellent | Mild conditions, superb functional group tolerance.[30] | Catalyst/ligand cost and optimization. |
Workflow: Selecting an Indole Synthesis Route
Caption: Decision framework for choosing a suitable indole synthesis method.
Part 4: Experimental Protocols
Trustworthiness in synthetic chemistry is built on reproducible, detailed methodologies. Below are representative protocols for two of the most reliable and distinct methods.
Protocol 1: Fischer Synthesis of 2-Phenylindole[6]
-
Step 1: Formation of Acetophenone Phenylhydrazone.
-
Combine acetophenone (0.25 mol) and phenylhydrazine (0.25 mol) in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture at reflux for 1 hour.
-
Cool the reaction mixture in an ice bath to precipitate the hydrazone.
-
Collect the solid by filtration, wash with cold ethanol, and dry. The expected yield is 87-91%.[6]
-
-
Step 2: Cyclization to 2-Phenylindole.
-
Thoroughly mix the dried acetophenone phenylhydrazone (0.25 mol) with powdered anhydrous zinc chloride (250 g) in a 1-L beaker.
-
Immerse the beaker in an oil bath preheated to 170°C and stir vigorously. The mixture will liquefy.
-
After 5 minutes, remove the beaker from the bath and stir in 200 g of sand to prevent solidification.[6]
-
For workup, digest the solid mass overnight with 800 mL of water and 25 mL of concentrated HCl.
-
Filter the crude product, boil with 600 mL of 95% ethanol, decolorize with activated carbon, and filter hot.
-
Cool the filtrate to crystallize the 2-phenylindole. The expected yield is 72-80%.[6]
-
Protocol 2: Leimgruber-Batcho Synthesis of Indole (Conceptual Steps)[12]
-
Step 1: Enamine Formation.
-
To a solution of o-nitrotoluene (1 eq.) in DMF, add pyrrolidine (1.2 eq.) and N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq.).
-
Heat the mixture (e.g., at 100°C) and monitor by TLC until the starting material is consumed. The reaction mixture typically turns a deep red color.
-
Remove the solvent under reduced pressure to obtain the crude enamine intermediate.
-
-
Step 2: Reductive Cyclization.
-
Dissolve the crude enamine in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalyst, such as Raney nickel or Palladium on carbon (Pd/C).
-
Introduce a reducing agent. This can be hydrogen gas from a cylinder or generated in situ from hydrazine hydrate.[12]
-
Stir the reaction at room temperature until the red color disappears, indicating consumption of the enamine.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Evaporate the solvent and purify the resulting indole by chromatography or crystallization.
-
Conclusion
The synthesis of substituted indoles is a mature yet continually evolving field. The classic Fischer and Leimgruber-Batcho syntheses remain indispensable tools, offering reliability and scalability for specific substitution patterns. However, for complex targets with sensitive functionalities, the precision and mildness of modern palladium-catalyzed methods, such as the Larock and Buchwald-Hartwig reactions, are often superior. The optimal choice is dictated by the specific synthetic challenge at hand. A thorough understanding of the mechanism, scope, and limitations of each named reaction is essential for the modern medicinal or materials chemist to navigate this landscape and efficiently construct these vital heterocyclic motifs.
References
- 1. Blog Posts [dukevertices.org]
- 2. chemijournal.com [chemijournal.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. testbook.com [testbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. youtube.com [youtube.com]
- 9. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 10. Indole - Wikipedia [en.wikipedia.org]
- 11. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles [journalijar.com]
- 15. journalijar.com [journalijar.com]
- 16. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 17. Reissert_indole_synthesis [chemeurope.com]
- 18. researchgate.net [researchgate.net]
- 19. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 20. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 21. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 22. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts | MDPI [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. nbinno.com [nbinno.com]
- 26. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 27. Synthesis of Indoles through Larock Annulation: Recent Advances | International Journal of Pharmaceutical & Biological Archive [ijpba.info]
- 28. researchgate.net [researchgate.net]
- 29. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 31. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 32. researchgate.net [researchgate.net]
The Regioisomeric Riddle: A Comparative Guide to the Biological Activity of Aminoindole Derivatives
A Senior Application Scientist's Guide for Researchers in Drug Discovery
Introduction: Beyond the Core Scaffold—Why Positional Isomerism Matters
In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a foundational structure whose derivatives have yielded a wealth of biologically active molecules. From anticancer agents to potent antimicrobials, the versatility of the indole ring is well-established.[1] However, true innovation in structure-activity relationship (SAR) studies lies not just in the peripheral functionalization of a core scaffold, but in understanding the profound impact of subtle constitutional changes. This guide focuses on one such critical, yet often underappreciated, factor: regioisomerism .
Specifically, we will dissect how the simple positional shift of an amino group around the benzene portion of the indole ring—creating 4-, 5-, 6-, and 7-aminoindole regioisomers—can dramatically alter biological activity. This is not merely an academic exercise; the location of this key functional group dictates the molecule's electronic properties, its hydrogen bonding potential, and its overall three-dimensional shape, thereby governing its interaction with biological targets.
This guide moves beyond a simple literature review. It is designed as a practical, in-depth comparison for drug development professionals. We will present side-by-side experimental data, provide detailed, validated protocols for synthesis and evaluation, and explain the causal biochemical and structural reasons behind the observed regioisomeric effects. We will explore this phenomenon through two distinct and highly relevant therapeutic lenses: antimicrobial activity and kinase inhibition .
The Four Faces of Aminoindole: Visualizing the Core Isomers
The fundamental difference between the core scaffolds discussed in this guide is the point of attachment of the amino group to the indole's benzene ring. This seemingly minor change has significant downstream consequences for molecular interactions.
Caption: The core structures of the four aminoindole regioisomers.
Case Study 1: Antimicrobial Activity of N-(Indolyl)oxobutanamides
A compelling demonstration of regioisomeric effects is found in the antimicrobial activity of a series of aminoindole derivatives. A study directly comparing substituted amides derived from 4-, 5-, 6-, and 7-aminoindoles revealed significant differences in their potency against various bacterial strains. The most pronounced antibacterial activity was observed in compounds containing a trifluoromethyl group, specifically in amides derived from 4-, 6-, and 7-aminoindoles.
Comparative Experimental Data
The data clearly illustrates that derivatives of 5-aminoindole are consistently less active or inactive compared to their regioisomers, particularly those derived from the 4-, 6-, and 7-aminoindoles. The 4- and 7-aminoindole derivatives, in this particular series, tend to exhibit the most potent and broad-spectrum activity.
| Compound ID | Parent Regioisomer | R-Group | S. aureus MIC (µg/mL) | S. pyogenes MIC (µg/mL) | E. coli MIC (µg/mL) |
| 4-D | 4-Aminoindole | -CO-CH₂-CO-CF₃ | 62.5 | 31.25 | 125 |
| 43-D | 5-Aminoindole | -CO-CH₂-CO-CF₃ | 125 | >250 | >250 |
| 6-D | 6-Aminoindole | -CO-CH₂-CO-CF₃ | 62.5 | 62.5 | 250 |
| 7-D | 7-Aminoindole | -CO-CH₂-CO-CF₃ | 31.25 | 31.25 | 62.5 |
Data synthesized from "A new group of compounds derived from 4-, 5-, 6- and 7-aminoindoles with antimicrobial activity".
Mechanistic Insights: Why Does Isomer Position Dictate Antimicrobial Potency?
While the exact mechanism for this specific series is under investigation, the antimicrobial action of many indole derivatives is attributed to their ability to disrupt bacterial cell membranes and associated metabolic processes.[2] The lipophilic indole core can intercalate into the lipid bilayer, altering membrane fluidity and permeability. This disruption can lead to a cascade of catastrophic events for the bacterium:
-
Loss of Membrane Potential: The electrochemical gradient across the bacterial membrane is vital for ATP synthesis and transport processes. Its disruption is a rapid mechanism of bacterial killing.
-
Inhibition of Respiratory Metabolism: By interfering with membrane-bound enzymes of the electron transport chain, these compounds can suffocate the cell by halting energy production.[2]
-
Increased Oxidative Stress: Membrane damage can lead to the leakage of cellular components and an increase in reactive oxygen species (ROS), causing widespread damage to proteins, lipids, and DNA.
The position of the amino group and its appended amide side chain influences how the molecule orients itself within the membrane. The observed superior activity of the 4- and 7-aminoindole derivatives suggests their specific geometry allows for a more optimal interaction with membrane lipids or proteins, leading to more profound disruption. The 5-amino position may result in a molecular shape or charge distribution that is less favorable for this membrane intercalation.
Caption: Proposed mechanism of action for antimicrobial indole derivatives.
Case Study 2: Kinase Inhibition by Azaindole Regioisomers
To further explore regioisomeric effects, we turn to kinase inhibition, a cornerstone of modern oncology and inflammation research. Here, we will examine azaindoles , indole bioisosteres where a carbon atom in the benzene ring is replaced by nitrogen. This substitution enhances aqueous solubility and introduces a critical hydrogen bond acceptor, making them exceptional "hinge-binders" that mimic ATP.[3] The principles governing their regioisomeric effects are directly translatable to aminoindoles.
The kinase hinge region is a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. It forms key hydrogen bonds with the adenine portion of ATP to anchor it in the active site. An effective inhibitor must replicate these interactions. The position of the nitrogen atom (in azaindoles) or the amino group (in aminoindoles) dramatically affects the molecule's ability to form these crucial hydrogen bonds.
Comparative Experimental Data: Azaindole Isomers vs. Target Kinases
Direct, side-by-side comparisons of all four isomers are rare, but composite data from various studies clearly show that kinase sensitivity is highly dependent on the isomer used. A scaffold that is potent against one kinase may be ineffective against another, based solely on the nitrogen's position.
| Azaindole Isomer | Target Kinase | Activity (IC₅₀ or Kᵢ) | Rationale for Activity/Inactivity |
| 4-Azaindole | p38α MAP Kinase | Potent (e.g., <10 nM) | N4-H forms a critical H-bond with the kinase hinge.[4] |
| 5-Azaindole | Cdc7 Kinase | Potent | Optimal geometry for interaction with the Cdc7 active site.[5] |
| 6-Azaindole | VEGFR2 | Moderate (48 nM) | Can form hinge interactions, but may be less optimal than 7-azaindole. |
| 7-Azaindole | VEGFR2 | Potent (37 nM) | Forms a highly stable, bidentate H-bond with the hinge (pyrrole N-H as donor, N7 as acceptor).[3][6] |
| 4-, 6-, 7-Azaindole | Cdc7 Kinase | Weak | Sub-optimal orientation; potential intramolecular repulsion between pyrimidine substituent and azaindole nitrogen.[7] |
Data synthesized from multiple sources, including "A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays" and "The Azaindole Framework in the Design of Kinase Inhibitors".[5][7]
Mechanistic Insights: The Geometry of Hinge Binding
The superiority of the 7-azaindole scaffold for many kinases (like VEGFR2) lies in its ability to form a near-perfect bidentate hydrogen bond with the C=O and N-H groups on the kinase hinge backbone. The pyrrole N-H acts as a hydrogen bond donor, while the pyridine-like N7 atom acts as an acceptor. This dual interaction provides a strong anchor for the inhibitor.[3][6]
In contrast, the 4-azaindole scaffold typically forms a single, strong hydrogen bond via its N4-H group. While this can be highly effective for certain kinases like p38, it lacks the dual-anchor stability of the 7-azaindole isomer in other contexts. The 5- and 6-azaindole isomers present different vectors for hydrogen bonding that may be favorable for some kinases (like Cdc7 for the 5-isomer) but are often less universally effective than the 7-azaindole.
Caption: Bidentate hydrogen bonding of a 7-azaindole inhibitor with the kinase hinge.
Experimental Protocols: A Self-Validating System
The trustworthiness of any comparative analysis rests on the robustness of its experimental foundation. The following protocols describe the synthesis of the aminoindole precursors and their derivatization, providing a clear path for replication and validation.
Protocol 1: Synthesis of Aminoindole Regioisomers via Nitroindole Reduction
The most common and reliable method for synthesizing 4-, 5-, 6-, and 7-aminoindoles is the reduction of their corresponding nitroindole precursors. The choice of synthetic route to the nitroindole itself varies by isomer due to directing effects.
Step A: Synthesis of Nitroindole Precursors (General Routes)
-
5- and 6-Nitroindole: Often synthesized by direct nitration of indole, which typically yields a mixture that can be separated chromatographically.
-
4- and 7-Nitroindole: Direct nitration is challenging. A common strategy for 7-nitroindole involves protecting the indole as an indoline, performing the nitration, and then re-aromatizing the ring.[3] A method for 4-nitroindole involves the cyclization of 2-methyl-3-nitroaniline.
Step B: Reduction to Aminoindoles (General Procedure)
This protocol is broadly applicable to all four nitroindole regioisomers.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the starting nitroindole (1.0 eq).
-
Solvent Addition: Add a suitable solvent system, such as ethanol/water (e.g., 4:1 v/v).
-
Reagent Addition: Under vigorous stirring, add a reducing agent. A common and effective choice is reduced iron powder (Fe, ~3.5 eq) and an acid catalyst like hydrochloric acid (HCl, ~0.1 eq) or ammonium chloride (NH₄Cl).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the iron salts, washing the filter cake with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aminoindole.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure aminoindole regioisomer.
This is a generalized protocol. For a specific, detailed example for 4-aminoindole, see reference[8].
Protocol 2: Amide Coupling to Synthesize N-(Indolyl)oxobutanamides
This protocol describes the final derivatization step to produce the antimicrobial compounds discussed in Case Study 1.
-
Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the desired aminoindole regioisomer (1.0 eq) in a dry, aprotic solvent such as acetonitrile (AcCN) or dichloromethane (DCM).
-
Coupling Agents: Add a carboxylic acid coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, ~1.0 eq) and a base/activator like 4-Dimethylaminopyridine (DMAP, ~1.0 eq). For challenging couplings, a catalytic amount of Hydroxybenzotriazole (HOBt, ~0.1 eq) can be beneficial.
-
Acid Addition: Add the carboxylic acid, in this case, a derivative of 4,4,4-trifluoro-3-oxobutanoic acid (1.2 eq).
-
Reaction: Stir the resulting mixture at room temperature. The reaction is typically complete within 12-24 hours. Monitor progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography to isolate the final N-(indolyl)oxobutanamide product.
Caption: General experimental workflow for synthesis and evaluation.
Conclusion and Future Outlook
The evidence presented in this guide unequivocally demonstrates that regioisomerism is a critical determinant of the biological activity of aminoindole derivatives. The position of the amino group is not a trivial modification but a fundamental design element that dictates molecular recognition and function. As we have seen, a shift from the 5-position to the 4- or 7-position can transform an inactive compound into a potent antimicrobial agent. Similarly, in the analogous azaindole series, the choice between a 4-, 5-, 6-, or 7-isomer dictates kinase selectivity and potency by fundamentally altering the geometry of interaction with the enzyme's hinge region.
For researchers and drug development professionals, the key takeaway is the necessity of systematic regioisomer evaluation during lead optimization. Relying on a single, commercially available or easily synthesized isomer may lead to the premature dismissal of a promising chemical scaffold. By synthesizing and screening all relevant positional isomers, discovery programs can unlock the full potential of a chemical series, leading to the identification of more potent, selective, and ultimately, more effective therapeutic agents. The future of rational drug design with privileged scaffolds like indole lies in appreciating and strategically exploiting these nuanced, yet powerful, isomeric effects.
References
- 1. Controlling bacterial behavior with indole-containing natural products and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. CN103420895A - Preparation method of 4-aminoindole - Google Patents [patents.google.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Amino-1H-indole-4-carboxylic acid
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Amino-1H-indole-4-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, designed to provide a clear and actionable framework for your laboratory's waste management plan.
Core Directive: Hazard Assessment
Before any handling or disposal can occur, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be the primary source of information, we can infer a likely hazard profile from structurally similar amino-indole and indole-carboxylic acid compounds. This initial assessment is a critical first step in a self-validating safety protocol; it informs every subsequent decision, from selecting personal protective equipment to determining appropriate waste segregation.
Based on data from related compounds, this compound should be treated as a hazardous chemical.[1] The primary concerns are skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4][5][6]
Table 1: Likely Hazard Profile and Rationale
| Hazard Classification | Potential Effect | Rationale based on Analogous Compounds |
| Skin Irritation (Category 2) | Causes skin irritation.[2][3][5] | Indole derivatives frequently exhibit this property.[2][3][5] |
| Eye Irritation (Category 2/2A) | Causes serious eye irritation.[2][3][4][7] | A common characteristic of amino-indoles and related structures.[2][3][4][7] |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | May cause respiratory irritation.[2][3][5][6] | Inhalation of dust or fine powders can irritate the respiratory system.[2][3][5][6] |
| Acute Oral Toxicity (Category 4) | May be harmful if swallowed.[3][4][7] | A precautionary classification for many research chemicals.[3][4][7] |
| Acute Dermal Toxicity (Category 3/4) | May be toxic or harmful in contact with skin.[4][7] | Some indole compounds show significant dermal toxicity.[4][7] |
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the hazard assessment, the following minimum PPE is mandatory when handling this compound for disposal. The causality is clear: effective PPE creates a necessary barrier between the researcher and the potential chemical hazard.
-
Eye Protection : Safety glasses or goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 are required to prevent eye contact.[1][5][8]
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber) to prevent skin exposure.[1][3]
-
Body Protection : A lab coat or other protective clothing must be worn to protect the skin.[1]
-
Respiratory Protection : If handling the compound as a fine powder or where dust generation is likely, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) should be used to prevent respiratory irritation.[1][5][8]
Step-by-Step Disposal Protocol
The proper disposal of chemical waste is a regulated process. The U.S. Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[9][10] Academic and research laboratories typically operate under the "Satellite Accumulation Area" (SAA) regulations, which provide a framework for the safe short-term storage of hazardous waste at or near the point of generation.[11][12]
The following workflow ensures compliance and safety.
Step 1: Waste Identification and Segregation
Proper segregation is fundamental to preventing dangerous chemical reactions.
-
Identify Waste Streams : All of the following are considered hazardous waste and must be disposed of according to this protocol:
-
Unused or expired this compound solid.
-
Solutions containing the compound.
-
Contaminated lab supplies (e.g., pipette tips, weighing papers, gloves, filter paper).[1]
-
-
Segregate Incompatibles : This compound must be stored separately from incompatible materials, primarily strong oxidizing agents, strong acids, and strong bases.[1][2][4][8] Never mix incompatible wastes in the same container.[13]
Step 2: Waste Containment
The integrity of the waste container is critical to prevent leaks and spills.
-
Solid Waste : Carefully transfer the solid chemical waste into a sturdy, sealable container.[1] Avoid generating dust during the transfer.[2][8] The container must be compatible with the chemical. Often, the original manufacturer's container, if in good condition, is a suitable choice.[12]
-
Liquid Waste : Collect solutions in a designated, leak-proof waste container with a secure, tight-fitting lid.[9][12] Ensure the container material is compatible with the solvent used. Leave at least one inch of headspace in liquid containers to allow for expansion.[14]
-
Contaminated Labware : Place items like gloves, wipes, and pipette tips into a designated, sealed container, such as a double-bagged plastic bag or a lined solid waste bin.[1]
Step 3: Labeling
Accurate labeling is a strict regulatory requirement and essential for safety. From the moment the first drop of waste enters the container, it must be labeled.[12]
-
Label Contents : Affix a hazardous waste label to the container. The label must include:
-
The words "HAZARDOUS WASTE" .[12]
-
The full chemical name : "this compound". Do not use abbreviations.[14][15]
-
For mixtures, list all constituents and their approximate percentages.[13]
-
The accumulation start date (the date the first waste was added).
-
Relevant hazard information (e.g., "Irritant," "Handle with Caution").[15]
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area : Store the sealed and labeled waste container in your lab's designated SAA.[15] This area should be under the control of the generator.[12]
-
Secondary Containment : All liquid hazardous waste containers must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[13]
-
Container Status : Keep waste containers closed at all times except when adding waste.[12][13]
Step 5: Final Disposal
-
Do Not Use Drains or Trash : Never dispose of this compound or its containers down the sink or in the regular trash.[1][13][14] Wastewater treatment plants are not designed to handle such chemicals.[14]
-
Schedule a Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to schedule a pickup for the hazardous waste.[1][13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is critical.
Table 2: Emergency Response Protocols
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing.[2] If skin irritation occurs or persists, seek medical advice.[2] |
| Eye Contact | Immediately rinse cautiously with water for several minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[2] Seek immediate medical attention.[2] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[2] If you feel unwell, call a POISON CENTER or doctor.[2] |
| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water.[2] Call a POISON CENTER or doctor immediately if you feel unwell.[2] |
| Small Spill | Alert others in the area. Wearing appropriate PPE, sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[2][8] Clean the spill area thoroughly. All cleanup materials must be disposed of as hazardous waste.[15] |
By adhering to this comprehensive disposal guide, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. pfw.edu [pfw.edu]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. Biological/Chemical Waste Management | NSTA [nsta.org]
- 15. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
